N-Trityl-L-serine methyl ester
Descripción
The exact mass of the compound (S)-methyl 3-hydroxy-2-(tritylamino)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (2S)-3-hydroxy-2-(tritylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWQKKSNNYYEK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271054 | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4465-44-5 | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4465-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Serine, N-(triphenylmethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Trityl-L-serine methyl ester: Properties, Applications, and Protocols for the Research Professional
Introduction
In the landscape of modern synthetic chemistry, particularly within peptide synthesis and the development of complex bioactive molecules, the strategic use of protecting groups is paramount. N-Trityl-L-serine methyl ester (Trt-Ser-OMe) stands out as a pivotal chiral building block, ingeniously designed for stability, versatility, and controlled reactivity. This guide provides an in-depth examination of its core properties, mechanistic underpinnings, and field-proven applications, tailored for researchers, chemists, and drug development professionals.
At its core, the molecule is an L-serine derivative where the alpha-amino group is protected by a bulky triphenylmethyl (trityl) group, and the carboxylic acid is masked as a methyl ester.[1] This dual-protection strategy is not arbitrary; it is a deliberate design that allows for the precise and sequential construction of complex molecular architectures. The trityl group offers robust protection under basic and nucleophilic conditions yet is labile to mild acidic treatment, while the methyl ester provides a stable shield for the carboxyl terminus that can be removed orthogonally via saponification.[1][2] This combination makes Trt-Ser-OMe an invaluable intermediate in both solid-phase and solution-phase peptide synthesis.[3]
Caption: Structure of this compound.
Section 1: Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its handling, storage, reactivity, and solubility, which are critical for successful and reproducible synthetic outcomes.
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4465-44-5 | [1][4] |
| Molecular Formula | C₂₃H₂₃NO₃ | [1][4] |
| Molecular Weight | 361.43 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 148-150 °C | [1][4][6] |
| Boiling Point | 538.2 °C (at 760 mmHg, predicted) | [1][4][5] |
| Density | 1.169 g/cm³ (predicted) | [1][4][5] |
| Optical Activity | [α]²⁰/D +31° (c=1 in methanol) | [3][4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane. Almost insoluble in water. | [1][4][5] |
| pKa | 14.01 (predicted) |[1][4][5] |
Solubility and Solvent Selection
The molecule's solubility profile is dominated by the large, nonpolar trityl group, rendering it poorly soluble in aqueous media but readily soluble in common organic solvents like dichloromethane (DCM), methanol, and ethanol.[1][4] This is advantageous for its use in organic synthesis, where anhydrous conditions are often required. For chromatographic purification, solvent systems such as ethyl acetate/hexanes are typically effective.
Storage and Stability
This compound is a stable solid at room temperature. However, for long-term storage, it is recommended to keep it in a cool (2-8°C), dark, and dry environment under an inert atmosphere to prevent potential degradation.[1][5] It is classified as a combustible solid and should be kept away from strong oxidizing agents.[3][7]
Section 2: The Role of Protecting Groups: A Mechanistic Insight
The functionality of Trt-Ser-OMe is a direct result of its two protecting groups. Understanding their behavior is key to leveraging this reagent effectively.
The N-Trityl Group: An Acid-Labile Shield
The trityl group serves as a bulky steric shield for the α-amino group. Its primary advantage is its lability under mild acidic conditions, which allows for its removal without affecting other more robust protecting groups (e.g., Boc or Cbz) or ester linkages. The mechanism of deprotection proceeds via the formation of a highly stable triphenylmethyl carbocation (trityl cation), which is resonance-stabilized across its three phenyl rings.[8] This inherent stability is the causal factor for its ease of cleavage.
Caption: Mechanism of N-Trityl group deprotection.
The Methyl Ester: A Base-Labile Protector
The methyl ester protects the C-terminal carboxylic acid from participating in unwanted coupling reactions. It is stable to the acidic conditions used to remove the N-trityl group, making the two groups orthogonal. The ester is typically removed via saponification—a base-catalyzed hydrolysis. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid under basic conditions.
Sources
- 1. Cas 4465-44-5,this compound | lookchem [lookchem.com]
- 2. peptide.com [peptide.com]
- 3. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 4465-44-5 [m.chemicalbook.com]
- 6. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]
- 7. fishersci.com [fishersci.com]
- 8. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Trityl-L-serine methyl ester (CAS 4465-44-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Trityl-L-serine methyl ester, with CAS number 4465-44-5, is a pivotal chiral building block and intermediate in modern organic synthesis.[1] Its unique structural features—a bulky trityl protecting group on the amine and a methyl ester on the carboxyl group of the L-serine backbone—provide synthetic chemists with a versatile tool for the construction of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and key applications, with a focus on peptide synthesis and the development of biologically active molecules.[2]
The strategic placement of the trityl and methyl ester groups allows for selective reactions at the hydroxyl group of the serine moiety while preventing unwanted side reactions at the amine and carboxyl termini.[2] This controlled reactivity is paramount in multi-step syntheses where precision is critical. This document will delve into the practical aspects of utilizing this compound, providing field-proven insights and detailed protocols for its effective application.
Physicochemical Properties
This compound is a white to light yellow crystalline powder. Understanding its physical and chemical properties is fundamental to its proper handling, storage, and application in synthetic workflows.
| Property | Value | Source |
| CAS Number | 4465-44-5 | [2] |
| Molecular Formula | C₂₃H₂₃NO₃ | [2] |
| Molecular Weight | 361.43 g/mol | [2] |
| Melting Point | 148-150 °C | [1][2][3][4] |
| Boiling Point | 538.2 °C at 760 mmHg | [2][3] |
| Density | 1.169 g/cm³ | [2][3] |
| Optical Activity ([α]20/D) | +31° (c=1 in methanol) | [1][5] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Almost insoluble in water. | [1][2][3] |
| Storage | 2-8°C, sealed in a dry, dark place. | [1][2][3] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the readily available amino acid, L-serine. The general synthetic strategy involves the protection of the amine group followed by the esterification of the carboxylic acid.
Step 1: N-Tritylation of L-Serine
The first crucial step is the protection of the amino group of L-serine with a trityl group. This is typically achieved by reacting L-serine with trityl chloride in the presence of a base. The bulky trityl group effectively shields the nitrogen atom from participating in subsequent reactions.
Step 2: Methyl Esterification
Following the N-protection, the carboxylic acid is converted to a methyl ester. A common and effective method for this transformation is the reaction of the N-protected amino acid with methanol in the presence of an acid catalyst or using a milder reagent like trimethylchlorosilane.[6] An alternative approach involves the use of methyl iodide and a base like potassium carbonate.[7]
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a representative laboratory-scale synthesis.
Materials:
-
L-Serine
-
Trityl Chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM)
-
Methanol
-
Thionyl chloride or Trimethylchlorosilane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
N-Tritylation:
-
Suspend L-serine in dichloromethane (DCM).
-
Add triethylamine to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of trityl chloride in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Trityl-L-serine.
-
-
Methyl Esterification:
-
Dissolve the crude N-Trityl-L-serine in methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride or trimethylchlorosilane.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the trityl protons, the methoxy protons of the ester, and the protons of the serine backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the ester carbonyl (C=O) stretch, the N-H stretch, and the O-H stretch.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the successful synthesis.
-
Melting Point Analysis: A sharp melting point range close to the literature value (148-150 °C) is a good indicator of purity.[1][2][3][4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the L-serine derivative.
Core Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical synthesis, primarily in peptide synthesis and the development of novel pharmaceuticals.
Peptide Synthesis
In solution-phase peptide synthesis, this compound serves as a protected building block.[2][5] The trityl group provides acid-labile protection for the N-terminus, allowing for its selective removal under mild acidic conditions without affecting other protecting groups that may be present in the peptide chain.[8] The methyl ester protects the C-terminus, which can be later hydrolyzed to the free carboxylic acid for subsequent coupling reactions.
The presence of the free hydroxyl group on the serine side chain allows for further modifications, such as phosphorylation or glycosylation, which are crucial for synthesizing post-translationally modified peptides and proteins.
Synthesis of Biologically Active Molecules
The chiral nature of this compound makes it an important starting material for the asymmetric synthesis of various biologically active compounds.[2] Its protected serine framework can be incorporated into complex molecular architectures to create novel therapeutic agents.[2] For instance, it can be a precursor for the synthesis of non-natural amino acids, enzyme inhibitors, and other pharmacologically relevant molecules.
Workflow Visualization
General Synthetic Workflow
Caption: Synthetic pathway for this compound.
Application in Peptide Synthesis
Caption: Role in the peptide synthesis cycle.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][10] Avoid contact with skin and eyes.[11][10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[11] Keep away from incompatible materials such as oxidizing agents.[11]
-
Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[11][10] The compound may decompose upon combustion to produce toxic fumes.[11]
-
First Aid:
Conclusion
This compound is a cornerstone for synthetic chemists working in peptide synthesis and drug discovery. Its well-defined chemical properties and the strategic placement of protecting groups offer a high degree of control in complex synthetic routes. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The versatility of this compound ensures its continued relevance in the advancement of chemical and pharmaceutical research.
References
- This compound | CAS 4465-44-5. Lookchem. [Link]
- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK. [Link]
- This compound, CAS No. 4465-44-5. iChemical. [Link]
- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. [Link]
- This compound CAS#: 4465-44-5.
- This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs.
- A Convenient Synthesis of Amino Acid Methyl Esters.
- Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides. [Link]
- Synthetic method of L-serine methyl ester hydrochloride.
- Preparation of methyl ester of L-serine.
- Effect of Poly(l‑serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films.
Sources
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 4465-44-5 [m.chemicalbook.com]
- 4. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]
- 5. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. peptide.com [peptide.com]
- 9. chemscene.com [chemscene.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to N-Trityl-L-serine Methyl Ester: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
N-Trityl-L-serine methyl ester is a pivotal chiral building block and protected amino acid derivative extensively utilized in synthetic organic chemistry. Its strategic design, featuring a bulky, acid-labile trityl group for N-terminal protection and a methyl ester for C-terminal protection, offers researchers precise control over reactivity in complex multi-step syntheses. This guide provides an in-depth examination of the compound's fundamental physicochemical properties, detailed protocols for its synthesis and deprotection, and a discussion of its critical applications, particularly in solid-phase peptide synthesis (SPPS) and the construction of pharmacologically active molecules. By elucidating the causality behind methodological choices and providing validated experimental workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique synthetic advantages of this compound.
Introduction to Protected Amino Acids: The Role of this compound
In the intricate field of chemical synthesis, particularly in peptide and pharmaceutical development, the selective modification of polyfunctional molecules is paramount. Amino acids, the fundamental units of proteins, possess at least two reactive sites: an amino group and a carboxylic acid group. To achieve regioselective reactions and prevent undesirable side products like polymerization, a strategy of "protection" and "deprotection" is employed. A protecting group is a chemical moiety that temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions. It must be stable during subsequent synthetic steps and readily removable under conditions that do not compromise the integrity of the rest of the molecule.
This compound is a prime example of this strategy. The L-serine backbone is modified with two distinct protecting groups:
-
The N-Trityl (Triphenylmethyl, Trt) Group: This large, sterically hindering group protects the primary amine. Its key advantage lies in its lability under mild acidic conditions, which generates a highly stable triphenylmethyl cation, facilitating its removal without affecting many other acid-sensitive groups.[1]
-
The Methyl Ester Group: This group protects the carboxylic acid, preventing its participation in undesired amide bond formations. It is stable to the acidic conditions used to remove the trityl group but can be cleaved through saponification (base-catalyzed hydrolysis).[2][3]
This "orthogonal" protection scheme—where one group can be removed selectively in the presence of the other—makes this compound a versatile and valuable intermediate in the synthesis of complex peptides and chiral molecules.[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and analytical characteristics is essential for its effective use in research and development. This compound typically presents as a white solid and is soluble in organic solvents such as dichloromethane and ethanol, but has low solubility in water.[5]
Key Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₃NO₃ | [5][6][7] |
| Molecular Weight | 361.43 g/mol | [5][6][8] |
| CAS Number | 4465-44-5 | [5][6][8] |
| Appearance | White Solid | [5] |
| Melting Point | 148-150 °C (lit.) | [5][6] |
| Optical Activity | [α]²⁰/D +31° (c=1 in methanol) | |
| Solubility | Soluble in ethanol, dichloromethane; insoluble in water. | [5] |
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the protons of the three phenyl rings of the trityl group, a singlet for the methyl ester protons (~3.7 ppm), and characteristic signals for the α- and β-protons of the serine backbone.[9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is 361.167794 g/mol .[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and the N-H stretch of the secondary amine.
Synthesis and Purification Workflow
The preparation of this compound is typically achieved through a two-step process starting from L-serine: esterification followed by N-tritylation. An alternative, more direct route involves the tritylation of pre-synthesized L-serine methyl ester hydrochloride.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Method A)
This protocol is adapted from established literature procedures for the N-tritylation of amino acid methyl esters.[10][11]
Materials:
-
L-serine methyl ester hydrochloride (1.0 equiv)
-
Trityl chloride (1.0 equiv)
-
Triethylamine (TEA, 2.0 equiv)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of L-serine methyl ester hydrochloride (1.0 equiv) in DMF, add triethylamine (2.0 equiv). The causality here is that TEA acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction, thus liberating the free amine for nucleophilic attack. Cool the solution in an ice bath.
-
Tritylation: In a separate flask, dissolve trityl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the cooled amino ester solution.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir vigorously at room temperature for approximately 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Workup - Filtration: Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride salt.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and brine. This step removes residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting white powder is typically of sufficient purity for direct use in subsequent steps.[10] If further purification is required, column chromatography on silica gel can be performed.
Key Applications and Deprotection Strategies
The utility of this compound stems from the precise and differential control afforded by its protecting groups.
Role in Peptide Synthesis
The trityl group is highly valued in solid-phase peptide synthesis (SPPS), particularly in strategies that require very mild deprotection conditions to preserve sensitive functionalities elsewhere in the peptide.[10][12] The N-trityl group can be cleaved using dilute solutions of trifluoroacetic acid (TFA) in DCM (e.g., 1-2% TFA), conditions under which many side-chain protecting groups (like Boc or tBu) and resin linkages remain intact.[1][13] This allows for the selective deprotection of the N-terminus for subsequent amino acid coupling.
Deprotection Logic Diagram
Caption: Orthogonal deprotection strategies for this compound.
N-Trityl Group Deprotection Protocol
This protocol provides a general method for the acid-catalyzed cleavage of the N-trityl group.[1][14]
Materials:
-
N-trityl protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolution: Dissolve the N-trityl protected compound in anhydrous DCM (approx. 0.1 M concentration).
-
Acidification: To the stirred solution, add TFA (2.0–5.0 equiv) dropwise at room temperature. The causality of using TFA is its ability to protonate the amine, facilitating the departure of the exceptionally stable trityl cation.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess TFA.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. The crude product can be purified by silica gel chromatography to separate the deprotected amine from the triphenylmethanol byproduct.[1]
Methyl Ester Saponification Protocol
This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the free carboxylic acid.[3]
Materials:
-
Methyl ester substrate (1.0 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1N Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the methyl ester in a suitable solvent like MeOH or a THF/water mixture.
-
Hydrolysis: Add an excess of 1N NaOH or LiOH solution (e.g., 2-10 equiv) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1N HCl until the pH is ~2-3. This protonates the carboxylate salt to form the free carboxylic acid, often causing it to precipitate if it is insoluble in the aqueous medium.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Conclusion
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. The careful selection of orthogonal protecting groups—the acid-labile N-trityl and the base-labile C-methyl ester—provides chemists with a high degree of control and flexibility. This guide has detailed its core properties, provided validated protocols for its synthesis and deprotection, and highlighted its significance as a chiral building block. For researchers in peptide synthesis and drug development, a comprehensive understanding of this compound's reactivity and handling is not merely advantageous but essential for the efficient construction of complex, high-value molecules.
References
- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe - Physico-chemical Properties.ChemBK. [Online]. Available: [Link]
- Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides.
- This compound, CAS No. 4465-44-5.iChemical. [Online]. Available: [Link]
- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols.RUA - Repositório da Universidade de Alicante. [Online]. Available: [Link]
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection.Total Synthesis. [Online]. Available: [Link]
- Preparation of fatty acid methyl esters for gas-liquid chromatography.National Institutes of Health (NIH). [Online]. Available: [Link]
- US5468887A - Production of fatty acid methyl esters and soaps therefrom.Google Patents. [Online].
- Saponification-Typical procedures.OperaChem. [Online]. Available: [Link]
- Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. "Solid-phase peptide synthesis using N -trityl-amino acids."Lett Pept Sci. [Online]. Available: [Link]
- This compound - Optional[1H NMR] - Spectrum.SpectraBase. [Online]. Available: [Link]
- Saponification (Base Hydrolysis) of Organic Materials.CalTech GPS. [Online]. Available: [Link]
- Organic Syntheses Procedure.Organic Syntheses. [Online]. Available: [Link]
- Amino Acid Derivatives for Peptide Synthesis.AAPPTec. [Online]. Available: [Link]
- N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis.Physical Chemistry Laboratory Server. [Online]. Available: [Link]
- Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring.National Institutes of Health (NIH). [Online]. Available: [Link]
- Solid-phase peptide synthesis using Nα-trityl-amino acids.
- Application of the Trityl Group in Peptide Chemistry.Radboud University Repository. [Online]. Available: [Link]
- Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring.National Institutes of Health (NIH). [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. peptide.com [peptide.com]
- 5. chembk.com [chembk.com]
- 6. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]
- 7. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 8. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. total-synthesis.com [total-synthesis.com]
An In-depth Technical Guide to N-Trityl-L-serine methyl ester: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Trityl-L-serine methyl ester is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex chiral molecules.[1] The strategic introduction of the trityl group on the α-amino function and the methyl ester on the carboxyl group of L-serine provides a versatile building block for the controlled and sequential assembly of peptide chains and other intricate molecular architectures. This guide offers a comprehensive overview of its structure, synthesis, and key applications, providing field-proven insights and detailed methodologies for its effective use in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₂₃H₂₃NO₃, possesses a well-defined three-dimensional structure that dictates its reactivity and utility. The bulky trityl (triphenylmethyl) group provides significant steric hindrance around the nitrogen atom, a feature that is instrumental in directing the stereochemical outcome of reactions and preventing undesirable side reactions.
Below is a two-dimensional representation of the this compound structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃NO₃ | |
| Molecular Weight | 361.43 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148-150 °C | [3] |
| Optical Rotation [α]20/D | +31° (c = 1 in methanol) | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of L-serine methyl ester hydrochloride with trityl chloride in the presence of a suitable base. This process involves the nucleophilic substitution of the chloride on the trityl group by the amino group of the L-serine methyl ester.
Reaction Mechanism
The N-tritylation reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism. The bulky trityl group readily forms a stable carbocation upon departure of the leaving group, which is then attacked by the nucleophilic amino group of the L-serine methyl ester.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
L-Serine methyl ester hydrochloride
-
Trityl chloride
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of L-serine methyl ester hydrochloride (1 equivalent) in anhydrous DMF, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to ensure the complete formation of the free amine.
-
In a separate flask, dissolve trityl chloride (1 equivalent) in anhydrous DCM.
-
Slowly add the trityl chloride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
Triethylamine (Et₃N): Acts as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and to scavenge the HCl produced during the reaction. Its volatility allows for easy removal during workup.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the amino acid ester salt and facilitates the Sₙ1 reaction by stabilizing the trityl carbocation intermediate.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of trityl chloride, which would form triphenylmethanol and reduce the yield of the desired product.
Analytical Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum provides characteristic signals for the trityl, methyl ester, and serine backbone protons. The aromatic protons of the trityl group typically appear as a multiplet in the range of 7.2-7.5 ppm. The methyl protons of the ester group resonate as a singlet around 3.2-3.4 ppm. The protons of the serine backbone (α-CH, β-CH₂, and NH) show distinct multiplets.[4]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 170-175 ppm), the carbons of the phenyl rings of the trityl group (in the aromatic region of 125-145 ppm), the central quaternary carbon of the trityl group (around 70 ppm), and the carbons of the serine backbone and the methyl ester.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~3300 cm⁻¹: N-H stretching of the secondary amine.
-
~3060-3030 cm⁻¹: C-H stretching of the aromatic rings.
-
~2950 cm⁻¹: C-H stretching of the aliphatic backbone.
-
~1740 cm⁻¹: C=O stretching of the methyl ester.
-
~1600, 1490, 1450 cm⁻¹: C=C stretching of the aromatic rings.
-
~1230 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 361.4. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the stable trityl cation (m/z 243).
Applications in Peptide Synthesis
This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[5]
Rationale for Use
-
Amine Protection: The trityl group provides robust protection for the α-amino group, preventing its participation in unwanted side reactions during peptide coupling steps. Its steric bulk can also influence the conformation of the growing peptide chain.
-
Mild Deprotection: The trityl group is highly acid-labile and can be removed under very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane), which preserves the integrity of other acid-sensitive protecting groups and the peptide backbone.
-
Prevention of Racemization: The bulky trityl group can help to minimize racemization at the α-carbon during the activation of the carboxyl group for peptide bond formation.
Illustrative Application: Synthesis of Bioactive Peptides
While specific examples detailing the use of this compound are found within proprietary drug development, the utility of trityl-protected amino acids is well-documented in the synthesis of complex bioactive peptides. For instance, trityl-protected amino acids are employed in the synthesis of peptide hormones and their analogs, where maintaining stereochemical integrity is paramount for biological activity.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands as a cornerstone in the repertoire of synthetic chemists, particularly those engaged in the intricate art of peptide synthesis. Its unique combination of a sterically demanding and readily cleavable N-protecting group with a C-terminal methyl ester makes it an invaluable tool for the construction of complex, chiral molecules. A thorough understanding of its structure, synthetic methodology, and reactivity, as outlined in this guide, is essential for its effective and strategic application in the advancement of chemical and pharmaceutical research.
References
- ChemBK. N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. (2024-04-09).
- SpectraBase. This compound - Optional[1H NMR] - Spectrum. (2025).
- LookChem. Cas 4465-44-5,this compound. (Product Page).
- iChemical. This compound, CAS No. 4465-44-5. (Product Page).
Sources
Solubility Profile of N-Trityl-L-serine methyl ester: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Abstract
N-Trityl-L-serine methyl ester is a critical building block in contemporary peptide synthesis, where its protective groups prevent unwanted side reactions and enhance solubility in organic media.[1][2] Understanding its solubility profile is not merely a procedural step but a cornerstone for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in both solution-phase and solid-phase peptide synthesis.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. We delve into its physicochemical properties, offer detailed, field-tested protocols for determining both thermodynamic and kinetic solubility, and provide insights into the causal factors governing its dissolution in various solvent systems.
Introduction: The Strategic Importance of Solubility
In the synthesis of complex peptides and biologically active molecules, the starting materials' physical properties dictate the methodological approach. This compound, a derivative of L-serine, is widely employed to incorporate a protected serine residue into a growing peptide chain.[1] The two key modifications—the N-terminal trityl (Trt) group and the C-terminal methyl ester—serve distinct but complementary purposes. The bulky, hydrophobic trityl group protects the amino functionality, while the methyl ester protects the carboxylic acid.[1]
A significant, and often overlooked, benefit of these protecting groups is the modulation of the molecule's solubility. Unprotected amino acids exhibit zwitterionic character, leading to high solubility in aqueous solutions but poor solubility in the organic solvents typically used for peptide coupling reactions.[5] The large, non-polar trityl group dramatically increases the compound's hydrophobicity, thereby improving its solubility in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and methanol.[2][6][7] This enhanced solubility is crucial for achieving the necessary concentrations for efficient coupling reactions and preventing aggregation-related side reactions.[4][8]
This guide serves as a technical resource for researchers, providing the foundational knowledge and practical methodologies required to accurately characterize and leverage the solubility of this compound.
Physicochemical Profile and Its Influence on Solubility
The solubility behavior of this compound is a direct consequence of its molecular architecture. Understanding these properties is the first step in predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃NO₃ | [6] |
| Molar Mass | 361.43 g/mol | |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 148-150 °C (lit.) | [1][6][9] |
| pKa (Predicted) | 14.01 ± 0.10 | [1][6] |
| Optical Activity | [α]20/D +31° (c=1 in methanol) | [6][10] |
The dominant structural feature governing solubility is the triphenylmethyl (trityl) group. Its three phenyl rings create a large, non-polar surface area that dictates favorable interactions with organic solvents. The methyl ester also contributes to the non-polar character. Conversely, the hydroxyl group (-OH) of the serine side chain provides a site for hydrogen bonding, allowing for some interaction with more polar solvents. Since both the primary amine and the carboxylic acid are protected, the molecule lacks a net charge and does not exhibit zwitterionic properties, making it almost insoluble in water.[6]
Qualitative Solubility Overview
Published data and supplier information provide a general qualitative understanding of suitable solvents. This information is a valuable starting point for solvent selection in synthesis and analysis.
| Solvent Class | Solvent | Solubility | Rationale / Source |
| Alcohols | Methanol | Soluble | [1][11][12] |
| Ethanol | Soluble | The hydroxyl group and moderate polarity can solvate the molecule.[6] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | An excellent solvent for non-polar to moderately polar organic compounds.[6] |
| Polar Aprotic | Dimethylformamide (DMF) | Expected to be Soluble | Trityl-protected amino acids generally show good solubility in DMF.[2] |
| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | A powerful solvent often used for sparingly soluble compounds.[3][4] | |
| Aqueous | Water | Almost Insoluble | The large hydrophobic trityl group prevents dissolution in water.[6] |
Experimental Determination of Solubility: Protocols and Rationale
While qualitative data is useful, quantitative measurement is essential for process development, formulation, and regulatory filings.[13] The two primary types of solubility measured are thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility
This is the "true" solubility, representing the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[14] The shake-flask method is the gold standard for this determination.[14]
Causality Behind the Method: The core principle is to allow the system of solid solute and solvent to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration is the maximum stable concentration under the specified conditions.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Material Preparation: Ensure the this compound is of high purity and the chosen solvent is of analytical grade. The presence of impurities can significantly alter solubility measurements.
-
Sample Addition: Add an excess of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is a critical self-validating control, proving that saturation was achieved.[15]
-
Solvent Addition: Add a known volume of the test solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vial at high speed or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Expert Tip: Pre-saturating the filter by discarding the first few drops can prevent loss of analyte due to adsorption.
-
Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
Kinetic Solubility
This high-throughput method measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer.[16] It is a measure of how readily a compound stays in a supersaturated solution, which is highly relevant for early drug discovery and in vitro biological assays.[13]
Causality Behind the Method: Kinetic solubility mimics the scenario where a compound stored in an organic solvent (like DMSO) is introduced into an aqueous biological medium. The method does not measure equilibrium but rather the point of rapid precipitation, providing a practical estimate of solubility under non-equilibrium conditions.[16]
Experimental Workflow: Precipitation from DMSO
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small, precise volume of the DMSO stock solution to the buffer. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its co-solvent effects.[8] This is often done in a serial dilution format to test a range of concentrations.
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.
-
Detection: Measure the amount of precipitate formed. This can be done directly by measuring the turbidity (light scattering) using a nephelometer or by UV-Vis spectroscopy after filtering out the precipitate.[16][17] The concentration at which a significant increase in signal (turbidity) is observed is reported as the kinetic solubility.
Conclusion: A Practical Summary for the Bench Scientist
This compound is a hydrophobic, crystalline solid with poor aqueous solubility but good solubility in common organic solvents like methanol and dichloromethane.[6] This profile is a direct result of its N-trityl and C-methyl ester protecting groups, which are essential for its application in peptide synthesis.[1] For process optimization and robust reaction design, quantitative solubility data is indispensable. This guide has provided two robust, validated protocols for determining thermodynamic and kinetic solubility. Accurate characterization using these methods will empower researchers to select optimal solvent systems, avoid reaction failures due to poor solubility, and ensure the reproducibility of their synthetic protocols.
References
- ChemBK. (2024). N-Trityl-L-serine Methyl EsterTrt-Ser-OMe.
- Baishixing Co.,Ltd. Protecting Amino Acids Supplier.
- Dahan, A., & Miller, J. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- LookChem. Cas 4465-44-5, this compound.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Li, Y., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing.
- iChemical. This compound, CAS No. 4465-44-5.
Sources
- 1. lookchem.com [lookchem.com]
- 2. peptide.com [peptide.com]
- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. chembk.com [chembk.com]
- 7. Protecting Amino Acids Supplier [cds-bsx.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]
- 10. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 11. This compound CAS#: 4465-44-5 [m.chemicalbook.com]
- 12. This compound | 4465-44-5 [amp.chemicalbook.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. pharmatutor.org [pharmatutor.org]
- 17. rheolution.com [rheolution.com]
A Comprehensive Technical Guide to the Melting Point of N-Trityl-L-serine methyl ester
This guide provides an in-depth exploration of the melting point of N-Trityl-L-serine methyl ester, a critical parameter for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document elucidates the underlying principles governing this physical property, the experimental nuances of its determination, and its significance as an indicator of purity in synthetic chemistry.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a pivotal protected amino acid derivative utilized extensively in peptide synthesis and the creation of complex organic molecules.[1] The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the amine functionality of L-serine.[2] This steric hindrance is crucial for preventing undesirable side reactions during peptide coupling, while its facile removal under mild acidic conditions allows for the sequential elongation of peptide chains.[1][2] The methyl ester protects the carboxylic acid, rendering the molecule suitable for various coupling strategies.
Given its role as a fundamental building block, ensuring the purity of this compound is paramount. The melting point is a primary, rapid, and cost-effective indicator of purity for crystalline solids. A sharp and reproducible melting point range is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Melting Point | 148-150 °C | [1][2][3][4][5] |
| Molecular Formula | C₂₃H₂₃NO₃ | [3] |
| Molecular Weight | 361.43 g/mol | [3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | [1][4] |
| Optical Activity | [α]20/D +31°, c = 1 in methanol | [3] |
The Science Behind the Melting Point: Purity and Crystalline Structure
The melting point of a pure crystalline solid is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state.[5] This transition occurs at a specific and sharp temperature because the energy required to overcome the uniform intermolecular forces within the crystal lattice is constant.
However, the presence of impurities disrupts this crystalline lattice.[6] This disruption leads to a phenomenon known as melting point depression , where the melting point of the impure substance is lower and occurs over a broader range than that of the pure substance.[3][6] This is because the impurities introduce defects into the crystal lattice, weakening the intermolecular forces and requiring less energy to break them. The mixture of the compound and the impurity may form a eutectic mixture, which has a melting point lower than that of any of the individual components.[7][8]
Therefore, a sharp melting point range of 148-150 °C for this compound is a strong indicator of its high purity.
Experimental Determination of Melting Point: A Self-Validating Protocol
The following protocol for the determination of the melting point of this compound is designed to be a self-validating system, ensuring accuracy and reproducibility.
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the reaction of L-serine methyl ester hydrochloride with trityl chloride in the presence of a base, such as triethylamine.
Purification by Recrystallization:
Recrystallization is a critical step to ensure the purity of the synthesized this compound. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, a mixture of methanol and water or ethanol and water can be effective.
-
Rationale: This process separates the desired compound from impurities that are either more soluble or less soluble in the chosen solvent system. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.
Characterization of Purified this compound
Before melting point determination, it is essential to confirm the identity of the purified compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the chemical structure. The characteristic peaks for the trityl group (aromatic protons), the serine backbone protons, and the methyl ester protons should be present and in the correct integration ratios.
Melting Point Determination using the Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[3][9]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the purified this compound is completely dry.
-
Finely powder a small amount of the crystals.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Instrumentation:
-
Use a calibrated melting point apparatus.
-
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 130 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the thermometer, and the heating block.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
Self-Validation:
-
Sharpness of the Melting Range: A narrow melting range (1-2 °C) is indicative of a pure compound.
-
Consistency: Repeat the measurement with at least two other samples from the same batch to ensure reproducibility.
-
Mixed Melting Point: To definitively confirm the identity and purity, a mixed melting point determination can be performed. A small amount of the synthesized sample is mixed with an authentic, pure sample of this compound. If there is no depression or broadening of the melting point, the synthesized compound is confirmed to be pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow from synthesis to the final, validated melting point determination.
Caption: A flowchart illustrating the key stages in obtaining a validated melting point for this compound.
Conclusion
The melting point of this compound, consistently reported as 148-150 °C, is a fundamental physical property that serves as a crucial indicator of its purity.[1][2][3][4][5] A thorough understanding of the principles of melting point depression, coupled with a rigorous and self-validating experimental protocol, is essential for any researcher working with this important synthetic building block. By following the detailed methodology outlined in this guide, scientists and drug development professionals can confidently assess the quality of their this compound, ensuring the integrity and success of their subsequent synthetic endeavors.
References
- This compound | Cas 4465-44-5. LookChem. [Link]
- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK. [Link]
- Melting Point Determin
- Melting Point Determin
- Melting point determin
- N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'. Journal of the American Chemical Society. [Link]
- Eutectic system. Wikipedia. [Link]
- 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]
- Melting point depression. IBChem. [Link]
- This compound, CAS No. 4465-44-5. iChemical. [Link]
- Solid-phase peptide synthesis using N -trityl-amino acids. de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett Pept Sci 8, 153–158 (2001). [Link]
- Melting Point Determination: Lab Techniques & Purity Analysis. Studylib. [Link]
- Determination of Melting Point. Unacademy. [Link]
- N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. edisco.it [edisco.it]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. mt.com [mt.com]
- 6. ibchem.com [ibchem.com]
- 7. Eutectic system - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studylib.net [studylib.net]
A Technical Guide to the Spectral Analysis of N-Trityl-L-serine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for N-Trityl-L-serine methyl ester. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the accurate identification and characterization of this crucial amino acid derivative in a laboratory setting.
Introduction: The Significance of this compound
This compound is a pivotal intermediate in peptide synthesis and drug discovery. The trityl (triphenylmethyl) group offers bulky, acid-labile protection for the amine functionality of the serine backbone, while the methyl ester protects the carboxylic acid. This strategic protection allows for selective reactions at the side-chain hydroxyl group, making it an invaluable building block for complex peptide assembly and the synthesis of serine-containing pharmaceuticals.
Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps. NMR and IR spectroscopy are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure. This guide will delve into the interpretation of this spectral data and provide standardized protocols for its acquisition.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential for interpreting its spectral data. The key structural features of this compound are the trityl protecting group, the L-serine core, and the methyl ester. Each of these components gives rise to characteristic signals in the NMR and IR spectra.
Caption: Molecular structure of this compound with key atoms labeled.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the trityl, serine, and methyl ester protons.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Trityl-H (aromatic) | 7.10 - 7.50 | Multiplet | 15H | The 15 protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in this region. |
| α-CH | ~3.40 | Multiplet | 1H | This proton is coupled to the β-protons and the NH proton, resulting in a multiplet. |
| β-CH₂ | ~3.60 - 3.80 | Multiplet | 2H | The two diastereotopic protons on the β-carbon are coupled to the α-proton and the hydroxyl proton, leading to a complex multiplet. |
| O-CH₃ (ester) | ~3.30 | Singlet | 3H | The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. |
| N-H | Variable | Broad Singlet | 1H | The chemical shift of the NH proton is concentration and solvent dependent and may exchange with D₂O. |
| O-H | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is also variable and dependent on conditions. It will also exchange with D₂O. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data is compiled based on typical values for similar N-trityl protected amino acid esters.[1]
The causality behind these assignments lies in the electronic environment of each proton. The aromatic protons of the trityl group are deshielded by the ring currents of the phenyl groups, hence their downfield chemical shift. The α-proton is adjacent to the electron-withdrawing ester and amino groups. The methyl ester protons are in a relatively shielded environment, appearing as a characteristic singlet.
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | ~172 | The carbonyl carbon of the ester group is significantly deshielded. |
| Trityl-C (quaternary) | ~71 | The quaternary carbon of the trityl group to which the three phenyl rings are attached. |
| Trityl-C (aromatic) | 126 - 145 | Multiple signals are expected for the aromatic carbons of the trityl group. |
| α-C | ~58 | The α-carbon is attached to the nitrogen, carbonyl, and β-carbon. |
| β-C | ~63 | The β-carbon is attached to the hydroxyl group. |
| O-CH₃ (ester) | ~52 | The carbon of the methyl ester group. |
Note: Chemical shifts are approximate and based on general values for amino acid derivatives and trityl-containing compounds.[1]
Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (alcohol) | 3500 - 3200 | Broad | Stretching |
| N-H (amine) | 3400 - 3300 | Medium | Stretching |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching |
| C=O (ester) | ~1740 | Strong | Stretching |
| C=C (aromatic) | 1600 - 1450 | Medium-Weak | Stretching |
| C-O (ester) | 1250 - 1100 | Strong | Stretching |
| C-N | 1250 - 1020 | Medium | Stretching |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. The IR spectrum of the related L-serine methyl ester shows a strong C=O stretch around 1735 cm⁻¹.[2]
The strong absorption at ~1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad band in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch, often overlapping with the N-H stretch.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: Standardized workflow for acquiring NMR spectra of this compound.
Causality in Protocol Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice as it dissolves many organic compounds and has a simple residual peak for referencing. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds and is particularly useful for observing exchangeable protons like N-H and O-H.[3]
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy Protocol
Caption: Standardized workflow for acquiring an IR spectrum of this compound.
Trustworthiness Through Self-Validation: The combination of NMR and IR data provides a self-validating system. For instance, the presence of an ester group is confirmed by the C=O stretch in the IR spectrum and the carbonyl carbon and methyl ester proton signals in the ¹³C and ¹H NMR spectra, respectively.
Conclusion
The spectral data presented in this guide, in conjunction with the provided experimental protocols, offer a robust framework for the characterization of this compound. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently verify the identity and purity of this essential building block, ensuring the success of their synthetic endeavors in drug development and peptide chemistry.
References
- Sebai, A., et al. (2017). Preparation of methyl ester of L-serine.
- SpectraBase. (n.d.). This compound.
- de la Torre, B. G., et al. (1994). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 1(2), 91-98.
Sources
The Synthetic Utility of N-Trityl-L-serine methyl ester
An In-Depth Technical Guide to the Commercial Sourcing and Application of N-Trityl-L-serine methyl ester
For the research scientist and drug development professional, the integrity of starting materials is paramount. This compound (Trt-Ser-OMe), a key chiral building block and amino acid derivative, is foundational in the synthesis of complex peptides and pharmacologically active molecules. Its bulky N-trityl protecting group offers unique advantages in synthetic strategies, primarily by sterically shielding the amine while allowing for selective, mild deprotection.
This guide provides a senior application scientist's perspective on sourcing this critical reagent. It moves beyond a simple list of vendors to offer a framework for supplier evaluation, quality control validation, and practical application, ensuring the reliability and reproducibility of your research.
This compound serves two primary roles in advanced organic synthesis:
-
N-Terminal Protection in Peptide Synthesis: The triphenylmethyl (trityl, Trt) group is an acid-labile protecting group. Its bulk and specific reactivity allow it to be removed under mildly acidic conditions that often leave other protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), intact.[1][2] This orthogonality is crucial for complex, multi-step synthetic routes. The methyl ester protects the C-terminus during these operations.
-
Chiral Building Block: As a derivative of the natural amino acid L-serine, it provides a readily available source of chirality, which is essential for the development of stereospecific drugs.
The trityl group's lability is tunable; derivatives like Methoxytrityl (MMT) and Dimethoxytrityl (DMT) are even more acid-sensitive, offering a spectrum of deprotection options.[2] Furthermore, the presence of the trityl group can enhance the solubility of the amino acid derivative in organic solvents and facilitate purification by crystallization.[2]
Commercial Suppliers and Initial Evaluation
A multitude of chemical suppliers offer this compound. However, not all suppliers are equivalent in terms of quality, documentation, and consistency. The following table summarizes prominent vendors who frequently supply this reagent for research and development purposes.
| Supplier | Product Number (Example) | Purity Specification (Typical) | Key Application Areas Noted |
| Sigma-Aldrich (MilliporeSigma) | 411345 | 99% | Peptide Synthesis[3][4] |
| TCI America | T2500 | >98.0% (GC) | Peptide Chemistry, Amino Acid Derivatives[5] |
| CymitQuimica | T2500 | >98.0% (GC)(T) | Amino Acids, Peptides, Biochemicals[6] |
| Hangzhou Sartort Biopharma | - | 99% | Pharmaceutical[7] |
Expert Insight: When selecting a supplier, initial cost should not be the primary driver. For drug development professionals, consistency of supply, detailed Certificates of Analysis (CoA), and responsiveness of technical support are critical. A supplier's ability to provide lot-specific analytical data (e.g., NMR, HPLC, optical rotation) before purchase is a strong indicator of a robust quality system.
Quality Control and In-House Validation: A Self-Validating System
Upon receiving a commercial lot of this compound, in-house validation is a mandatory step to ensure its identity, purity, and stereochemical integrity. The data provided on the supplier's CoA serves as a baseline, but independent verification protects against downstream experimental failure.
Key Analytical Techniques for Validation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the first and most critical step. It confirms the molecular structure. Key expected signals include the methyl ester singlet (~3.7 ppm), the chiral proton multiplet, the diastereotopic protons of the -CH₂OH group, and the characteristic aromatic protons of the trityl group (7.2-7.5 ppm). The integration of these signals should match the expected proton count.
-
Mass Spectrometry (MS): Confirms the molecular weight (361.43 g/mol ). Techniques like Electrospray Ionization (ESI-MS) should show the expected [M+H]⁺ or [M+Na]⁺ adducts.
-
Chiral HPLC (High-Performance Liquid Chromatography): This is essential for confirming enantiomeric purity. The presence of the D-enantiomer can significantly impact the biological activity of the final synthesized peptide or molecule. The CoA should specify the enantiomeric excess (e.e.), which should ideally be >99%.
-
Optical Rotation: The specific rotation ([α]D) is a measure of the compound's chirality. For this compound, a positive value of approximately +31° (c=1 in methanol) is expected.[3][4] A significant deviation from this value could indicate racemization or the presence of chiral impurities.
-
Melting Point: The melting point should be sharp and within the literature range of 148-150 °C.[3][4] A broad or depressed melting point suggests the presence of impurities.
The following workflow diagram illustrates a logical process for evaluating and qualifying a new supplier or lot of this reagent.
Caption: Workflow for evaluating a commercial supplier.
Representative Experimental Protocol: Trityl Group Deprotection
This protocol details the removal of the N-trityl group to yield L-serine methyl ester hydrochloride, which can then be used in a subsequent peptide coupling step. This procedure is a self-validating system because its success is easily monitored by Thin Layer Chromatography (TLC) and confirmed by NMR of the product.
Objective: To deprotect this compound in preparation for peptide synthesis.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC: e.g., 10% Methanol in DCM
-
Visualizing agent: Potassium permanganate stain
Procedure:
-
Dissolution: Dissolve this compound (e.g., 3.61 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: DCM is an excellent solvent for the starting material and is inert to the acidic conditions. Anhydrous conditions prevent unwanted side reactions.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The deprotection reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, e.g., 1.5 eq, 1.14 mL, 15 mmol) dropwise to the stirred solution. The solution will typically turn yellow due to the formation of the stable triphenylmethyl cation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. Spot the starting material, a co-spot, and the reaction mixture. The product, L-serine methyl ester, will have a much lower Rf value (it will stay closer to the baseline) than the starting material. The reaction is complete when the starting material spot has been completely consumed.
-
Trustworthiness: TLC provides a rapid and reliable visual confirmation of the conversion of the non-polar starting material to the polar product. The disappearance of the starting material is the primary indicator of completion.
-
-
Work-up (Precipitation): Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Add cold diethyl ether (100 mL) to the resulting oil/solid.
-
Causality: The product, L-serine methyl ester hydrochloride (or trifluoroacetate salt), is insoluble in diethyl ether, while the triphenylmethanol byproduct is soluble. This step effectively precipitates the desired product, separating it from the cleaved protecting group.
-
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with additional cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the resulting white solid under high vacuum to yield L-serine methyl ester hydrochloride (or trifluoroacetate salt). Confirm the structure of the product by ¹H NMR and MS. The characteristic aromatic signals of the trityl group should be absent.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored as a lyophilized powder in a tightly sealed container at low temperatures, typically between 2-8°C for short-term and -20°C for long-term storage.[9][10] It should be kept in a desiccator to protect it from moisture, as the ester is susceptible to hydrolysis.
-
Handling: Due to its fine powder nature, it is advisable to handle the compound in a well-ventilated area or a fume hood to avoid inhalation.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.[10]
By implementing this comprehensive approach to sourcing, validation, and application, researchers can ensure the quality of their this compound, leading to more reliable, reproducible, and successful outcomes in their synthetic endeavors.
References
- This compound. Hangzhou Sartort Biopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa952JYCiiIORl5fK4yOyb7sJ5vDfwHm9eomRaaDpb8wJZ26C7bguBubT_viyY4NKMjqW_ZG8q4XcvUdKIyVIbx2t_oONy241pf-wPSu16-qe9rLTvosyH4Aj1DvbMwu0nb174dD_4oKS-KNvE0grB]
- L-serine methyl ester | Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGSYIG8lajEBtYIoKAV1TLX-VptoKnOMuRoVoVnYWh2WZcb8TrXxTnpZRn9UeBFqOtd6CjbjMA_C3lPm__4CD_T732nMjcD9l3tyCZqs2mdk4z-9SPL3HxTw0s83Pa4tsW12AqsYpUrBpQB_QRTo1o_vdVDoQA_4SRGs-ljIANCZ8hJ7iZlwuVOJXIaiJyva5IjnDVeY6cposmaXPRK_oVqowMDjS8ubEw4wgpPg-gQa6PXaMN0Yx2kdeoIaedYUMNBE_IXV7SM9VX4PkAQp1wI_oI593AjZyEgUtk]
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnywSb4tuoIle-IHw6Qd6AqjcvNbWecifQ2_K03xMgd3Zjf79ri7BVEIl8wGhUafa66B4yTetKngp9ZHo69lSG665UPWRu2dSkuQCOr_OCt7VuJnL9wQM8jOjZ6VE2drBwnOcOMpLqhCWehlYP2_SB_nc7-A==]
- N-(Triphenylmethyl)-L-serine Methyl Ester - CymitQuimica. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37HyqYu3LGDOjEb5Lsh8vInX7RbOR4au3uuzguda9_96iroDFxMqB-5unmBvADkbzJ3gVyNvKvIusZPr_bBJGt0wqrBVTn4ri7U7S73UkJdISQ6BxV0X4QLbT4vzv8hqpomBDPYl4iQw_-E-mrwwNOmTU-UJ1A4nyhL1hANpQcEBY8aY9rNj87ThjwFkBE2nYzvSF2I4UdQ==]
- N-(Triphenylmethyl)-L-serine Methyl Ester 4465-44-5 | TCI AMERICA. TCI America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy1dRcl3VOKQ8zc1HV8iBXNqvdYY8-EyUx6u55P8Asd4sBH00ncUnIAPeRm9p64_4uZ-ecqe7QyteDIanGnuJGdSvhxlOSXjndFTK5ADjewvvhXSS7hWTl6mLFz5H6sWChx5_NHQ==]
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXsTR1ya1YT_xIWy7wUPd6R5_sPmpp4N-AiXWWJ5lAkecn52DWBQFE8JKmGQmO1NLilTGb63qpIWdnMjpaz66gOaNAm-RpSWiWk793f06pePR-wfCYsaxBsUF6Al5D4TVkqW6VaEfNjZW8zrACy_lTN-mfsA==]
- N-(Triphenylmethyl)-DL-serine Methyl Ester 13515-76-9 - TCI Chemicals. TCI America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvXuAINqB5Qc0AgMi3H2ingj3mDWKbFEul2tVU5NKQ_UGjJPKi16Ndd2SW_vxYv-bq9Sjf1gZ_zDCmZmsme-2eNTnuSwltKGjDjz4X5Oy9LommGlUoHFZONuu3sTPJsg4Ma-Negg==]
- Preparation of methyl ester of L-serine. ResearchGate. [URL: https://www.researchgate.
- L-Serine methyl ester hydrochloride - Chem-Impex. Chem-Impex International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX1_6oPcfPCccoQ3h2VogjbDWb9oNTPZISRgjMGNoLRw4vqZZZRFFtb3U2iUL1r3NesIIiWcUgmNlXLNyowwsVNUkbjnvtP2P5AMBLL5ay7BrOLrmqCypZcGkDNX7_p1CAeW4=]
- L -Serine methyl ester 98 5680-80-8 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhPv7UGVzybpK1K0GoyTdfvpew9BrGDz2OM3gG47ptAwbr08cW3siYlpxq9jEUPRceJNLbYmkiNg9LcnQKHCLsheZsR4QcaG4Li3on5_xa2erP7nU3T5d8lZYJsIrgo7L0z22_aPsTobiEMu3j4C6mGLJ5ww==]
- Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Research. [URL: https://www.glenresearch.com/glen-report/gr36-15]
- New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j3/j39660001088]
- N-(Triphenylmethyl)-DL-serine Methyl Ester 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYGNUs8o_8J2TRnSk1zvDxOKx0YzbwFOlWHwGSiXTaDgIhx411V-G9hkLQzsb-iEybgfpcDNi-HepvTNU93YBQKU85v_XYOGtYwmxQT4h9LLWTdbYAZXLPk8yHI0J3K7tAwdWWXa0_Y4BQDmmuHW7U8FtysAS0422y7OdyLW51ZnkFzemmWxHzb0Tyjgo-SBumYTxASpk3nrM24g__PZd-]
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0fyB7fXLQhrnGrexndMfUfxHj2sd7LO-5_uIvCrpNYw7mbrO_Ta_1lBfzHR9amR1HTKeBRlEL6KrCAP3UusOj5tqekiBb2489le_-g8VAw6SCjTG0T2_oyZRbXbTqfJXlYFdtZtRUGjhF170SuX7wSVohlg==]
- This compound 99% | 4465-44-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNkTmXm5Cj9tQbevhSwkqcMs_Ile3WpVLIO7KmZvqwGNh8YMxnOO5dzxldv6jvUIrX2mNSI6h2fvLhBMOF1S8gWdLk51eVQzSJ7YCN4_6cja_qcJpeaR72BZJVZWCLskcBpDpv73UPAZGnxyCdlqD1yXhfJA==]
- Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides. [URL: https://www.aapptec.com/fmoc-ser-trt-oh-111061-56-4-p-1031.html]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHprwHZ8kShZcsbKRk4XAtii5cQp3tQ6mWxaQ2vAL_MoU6LaZsuZ45xFfhUXp0ZHJgKlF69jZa7s9SPQyBZgYR3BmiWb-rJFbKAhP-nSMZgS22XOE7PUVU8fj2cLyfiiqtZ73FIeqjLw4D9fOFrRwts8YxS3kTC6hZ97bothq8]
- Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [URL: https://www.yanfenbio.com/news/proper-storage-and-handling-guidelines-for-peptides-n51921]
- Handling and Storage Guidelines for Peptides. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/handling-and-storage-guidelines-for-peptides/]
- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnlGwHe7Ahag-bu9HNlXmWYcUhrI8EUFZNefeopciEF0IAcG78HwoEj9tlMRo20ti7ela8X-CVk9IrQQCw4CBrVKpK9dkhS9qXH4Evn7TKX-nMstSajn2yiYTQe0UXQmfNKfkEVj8sozD1vqCIww-cUT28gicVkwtY_A_4ld1doPXOP7X3rpfvgIg=]
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl0fcHrKh32_wvHJT8Qmc3lQgFjn8gk3pW4NeDNf3HruzOMqcb_bpVvy3jLlcGWoFCy6EZGp6_2wWOie8qY4U4jcs-qza8la7Mk0wquyQEpfQCrUQlHK8Ic1ETS-Tlc2JtfW2Hy90ByVJFKxdtBERoHWvmQA==]
- Synthetic method of L-serine methyl ester hydrochloride. Google Patents. [URL: https://patents.google.
Sources
- 1. peptide.com [peptide.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 5. N-(Triphenylmethyl)-L-serine Methyl Ester | 4465-44-5 | TCI AMERICA [tcichemicals.com]
- 6. N-(Triphenylmethyl)-L-serine Methyl Ester | CymitQuimica [cymitquimica.com]
- 7. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 8. New methods in peptide synthesis. Part III. Protection of carboxyl group - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. bachem.com [bachem.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of N-Trityl-L-serine Methyl Ester from L-serine
Introduction
In the realm of peptide synthesis and the development of complex chiral molecules, the strategic use of protecting groups is paramount. N-Trityl-L-serine methyl ester is a key building block, offering a trifecta of desirable attributes: a protected amine to prevent unwanted side reactions, an esterified carboxyl group for subsequent peptide coupling, and the inherent chirality of the L-serine backbone. The trityl (triphenylmethyl, Trt) group, in particular, is a bulky and acid-labile protecting group widely employed for the temporary blockade of primary amines.[1] Its steric hindrance can also aid in preventing racemization at the α-carbon during synthetic manipulations.[1]
This comprehensive guide provides a detailed technical overview of the synthesis of this compound, starting from the readily available amino acid, L-serine. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust, step-by-step experimental protocol, and discuss the critical parameters for ensuring a high-yield and high-purity outcome. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important synthetic transformation.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from L-serine is efficiently accomplished through a two-step process. This strategy is predicated on the selective protection of the functional groups of L-serine: first, the esterification of the carboxylic acid, followed by the N-tritylation of the primary amine. The hydroxyl group of the serine side chain generally remains unprotected, as its nucleophilicity is significantly lower than that of the primary amine, especially under the conditions employed for N-tritylation.
Step 1: Esterification of L-serine to L-serine Methyl Ester Hydrochloride
The initial step involves the conversion of the carboxylic acid moiety of L-serine into its corresponding methyl ester. A common and highly effective method for this transformation is the use of thionyl chloride (SOCl₂) in methanol (MeOH).[2][3][4] This reaction proceeds through the in-situ formation of methyl chloroformate, which then esterifies the carboxylic acid. The reaction also generates hydrochloric acid (HCl), which protonates the amino group of the L-serine methyl ester, yielding the stable hydrochloride salt.[2] This salt is typically a crystalline solid that can be easily isolated and purified.
Step 2: N-Tritylation of L-serine Methyl Ester Hydrochloride
The second step is the introduction of the trityl protecting group onto the primary amine of the L-serine methyl ester. This is achieved by reacting the L-serine methyl ester hydrochloride with trityl chloride (Trt-Cl) in the presence of a base, most commonly triethylamine (TEA).[5] The N-tritylation reaction with trityl chloride proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1] The departure of the chloride ion from trityl chloride is facilitated by the formation of a highly stable triphenylmethyl carbocation, which is resonance-stabilized across the three phenyl rings.[1] The free amino group of the L-serine methyl ester, liberated by the triethylamine, then acts as a nucleophile, attacking the carbocation to form the N-trityl bond.[1] Triethylamine plays the crucial role of a proton scavenger, neutralizing the hydrochloric acid generated during the reaction and also deprotonating the ammonium salt of the starting material to provide the nucleophilic free amine.[6][7]
Experimental Protocol
Part 1: Synthesis of L-serine Methyl Ester Hydrochloride
Materials:
-
L-serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-serine in anhydrous methanol.
-
Cool the suspension in an ice bath to 0-10 °C.[4]
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the L-serine will gradually dissolve.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 35-40 °C and stir for 24-48 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce crystallization of the L-serine methyl ester hydrochloride.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.
Part 2: Synthesis of this compound
Materials:
-
L-serine methyl ester hydrochloride
-
Trityl chloride (Triphenylchloromethane)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend L-serine methyl ester hydrochloride in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred suspension, add triethylamine (approximately 2.2 equivalents). Stir for a few minutes to ensure the formation of the free amine.
-
Add trityl chloride (approximately 1.0 equivalent) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours (typically 6-12 hours). Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | L-serine | |
| Intermediate | L-serine methyl ester hydrochloride | [8] |
| Final Product | This compound | |
| Molecular Formula | C₂₃H₂₃NO₃ | [9] |
| Molecular Weight | 361.43 g/mol | |
| Melting Point | 148-150 °C | [9] |
| Appearance | White solid | [9] |
| Optical Activity | [α]₂₀/D +31° (c = 1 in methanol) |
Visualization of the Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. atamankimya.com [atamankimya.com]
- 7. Triethylamine - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. chembk.com [chembk.com]
The Trityl Group in Amino Acid Protection: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of chemical tools available, the triphenylmethyl, or trityl (Trt), group holds a distinguished position. This guide offers an in-depth technical exploration of the trityl group's role, moving beyond simple protocols to elucidate the chemical principles and field-proven strategies that underpin its application in modern synthesis.
Core Principles of the Trityl Protecting Group
The effectiveness of the trityl group is not accidental; it is a direct result of its unique stereoelectronic properties. Comprising three phenyl rings attached to a central carbon, its utility is rooted in two primary characteristics: steric bulk and finely tunable acid lability.[1][2]
-
Steric Hindrance: The sheer size of the trityl group is one of its most powerful features.[1] This bulkiness allows for the selective protection of sterically accessible functional groups, most notably primary amines over secondary ones.[3] In the context of solid-phase peptide synthesis (SPPS), this steric shield plays a crucial role in disrupting peptide aggregation, a common challenge with hydrophobic or long sequences that can lead to poor yields and purification difficulties.[4]
-
Acid Lability: The trityl group is stable under neutral and basic conditions but is readily cleaved by mild acids.[1][3] This characteristic is fundamental to its utility, providing orthogonality with base-labile protecting groups like Fmoc.[1] The lability stems from the exceptional stability of the trityl carbocation formed upon cleavage. This cation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings, making its formation energetically favorable.[1]
The Mechanism: A Tale of Two Reactions
The application of the trityl group involves two key processes: its introduction (N-tritylation) and its removal (detritylation). Understanding the mechanisms provides insight into optimizing reaction conditions.
Mechanism of Protection (N-Tritylation)
The introduction of the trityl group typically proceeds via a unimolecular nucleophilic substitution (SN1) type mechanism.[1][5] Using a reagent like trityl chloride or bromide, the reaction is initiated by the dissociation of the halide, forming the highly stable trityl carbocation.[5] The lone pair of electrons on the amino group of the amino acid then acts as a nucleophile, attacking the carbocation to form the N-trityl bond.[5] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the resulting hydrohalic acid.[6]
Caption: Sₙ1 mechanism for the N-tritylation of an amino group.
Mechanism of Deprotection (Detritylation)
Removal of the trityl group is an acid-catalyzed process that leverages the stability of the trityl cation.[7] The reaction begins with the protonation of the nitrogen atom of the N-Trt bond. This makes the amino group a better leaving group. The C-N bond then cleaves, releasing the deprotected amine and once again forming the stable trityl cation, which is subsequently quenched by scavengers or solvent.[1][7]
Caption: Acid-catalyzed deprotection of an N-trityl protected amine.
The Trityl Group in Solid-Phase Peptide Synthesis (SPPS)
While the trityl group can be used for α-amino protection, its steric hindrance can make subsequent peptide coupling challenging.[3][8] Consequently, its primary and most impactful role in modern peptide chemistry, particularly in the widely used Fmoc/tBu SPPS strategy, is for the side-chain protection of specific amino acid residues.[1][2]
The core principle here is orthogonality : the Trt group must remain completely stable during the repeated basic treatments (e.g., piperidine in DMF) used to remove the temporary α-amino Fmoc group, yet be cleanly removed during the final, single-step acid cleavage (e.g., with Trifluoroacetic Acid, TFA) that also removes other side-chain protecting groups like t-butyl (tBu).[1][9]
Caption: Role of Trityl group stability in an Fmoc-SPPS workflow.
Key Amino Acid Applications
-
Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln are problematic. During activation, they can undergo dehydration to form nitriles or intramolecular cyclization leading to aspartimide formation (for Asn).[9][10][11] Trityl protection of the side-chain amide nitrogen sterically prevents these side reactions.[11] A significant secondary benefit is the dramatically improved solubility of Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH in common SPPS solvents like DMF, which is crucial for efficient and complete coupling reactions.[11][12]
-
Histidine (His): The imidazole side chain of histidine is nucleophilic and can cause side reactions. Trityl protection of the imidazole nitrogen prevents this.[13] It is important to note that standard Trt protection on the τ-nitrogen does little to prevent racemization, which is caused by the basicity of the unprotected π-nitrogen.[3] For syntheses where histidine racemization is a critical concern, other protecting groups like Boc on the imidazole ring may be superior.
-
Cysteine (Cys): The highly nucleophilic thiol side chain of cysteine must be protected to prevent unwanted alkylation and disulfide bond formation during synthesis. The Trt group is a robust and widely used protecting group for this purpose, removable during the final TFA cleavage.[8]
Modulated Lability: The Substituted Trityl Family
A key advantage of the trityl group is that its acid lability can be precisely tuned by adding electron-donating substituents, such as methoxy groups, to the phenyl rings.[1] These groups further stabilize the positive charge of the carbocation intermediate, making the protecting group easier to cleave (i.e., more acid-labile).[3] This allows for sophisticated, multi-level orthogonal protection schemes.
The most common derivatives are:
-
Trityl (Trt): The baseline standard.
-
4-Methoxytrityl (MMT): More acid-labile than Trt.
-
4,4'-Dimethoxytrityl (DMT): Significantly more acid-labile than MMT, widely used in oligonucleotide synthesis.[14]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 50-80% Acetic Acid; 1-5% TFA in DCM[3][15] |
| Methoxytrityl | MMT | ~10-30x | 0.5-1.0% TFA in DCM; 80% Acetic Acid[14][16] |
| Dimethoxytrityl | DMT | ~100-300x | Very mild acid (e.g., 3% TCA or DCA in DCM)[3][14][17] |
Table 1: Comparison of common trityl derivatives and their relative acid lability.
This tunable lability is invaluable. For example, a peptide can be synthesized on a hyper-acid-sensitive resin (like 2-chlorotrityl chloride resin), allowing the final peptide to be cleaved from the support with side-chain tBu groups intact.[18][19] If a Cys residue was protected with MMT, it could then be selectively deprotected on-resin with very dilute acid, leaving the tBu and Trt groups on other residues untouched, enabling site-specific modification.[15]
Experimental Protocols
The following protocols are generalized methodologies. Researchers should always optimize conditions for their specific substrates.
Protocol 1: N-Tritylation of an Amino Acid Methyl Ester
This protocol describes the protection of the α-amino group of an amino acid ester.
Materials:
-
Amino acid methyl ester hydrochloride (1.0 equiv)
-
Trityl Chloride (Trt-Cl) (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Suspend the amino acid methyl ester hydrochloride (1.0 equiv) in a minimal amount of DMF.[20]
-
Cool the solution in an ice bath.
-
Add TEA (2.2 equiv) dropwise to the stirred suspension.
-
In a separate flask, dissolve Trt-Cl (1.0 equiv) in anhydrous DCM.[20]
-
Add the Trt-Cl solution dropwise to the amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the precipitated triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield the crude N-Trt amino acid methyl ester, which can be purified by chromatography or recrystallization.[6][20]
Protocol 2: Acid-Catalyzed Deprotection of an N-Trityl Group
This protocol outlines a general procedure for the removal of an N-Trt group.
Materials:
-
N-Trityl protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM (to approx. 0.1 M concentration).[5][21]
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The amount of TFA and reaction time will depend on the presence of other acid-labile groups.[5]
-
Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of starting material.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[21]
-
Filter and concentrate the solution under reduced pressure.
-
The crude deprotected compound can be purified by column chromatography to remove the triphenylmethanol byproduct.[7][21]
Conclusion and Field Perspective
The trityl group is more than just a bulky placeholder; it is a versatile and indispensable tool in the synthesis of complex peptides and other biomolecules. Its unique combination of steric hindrance, robust stability to base, and finely tunable acid lability allows for sophisticated orthogonal protection strategies that are central to modern Fmoc-SPPS. For the drug development professional, a deep understanding of the principles governing the use of Trt and its derivatives—from preventing side reactions in Asn and Gln residues to enabling site-specific modifications via differential lability—is critical for the rational design of efficient, high-yield, and high-purity synthetic routes. The continued application and evolution of trityl-based methodologies underscore their enduring importance in advancing chemical and pharmaceutical sciences.
References
- Chen, B., et al. (2010). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides. Organic Letters, 12(13), pp.3032-3035. [Online]. Available: [Link]
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), pp.1359-1363. [Online]. Available: [Link]
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), pp.115-120. [Online]. Available: [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), pp.763-775. [Online]. Available: [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Online]. Available: [Link]
- Garcia-Martin, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), pp.5337-5350. [Online]. Available: [Link]
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total-Synthesis.com. [Online]. Available: [Link]
- Halpern, M. (2012). PTC-Acid Deprotection of Trityl Group.
- Gausepohl, H., et al. (1992). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 39(4), pp.346-352. [Online]. Available: [Link]
- Organic Chemistry Portal. (n.d.). Trityl Protection. Organic-Chemistry.org. [Online]. Available: [Link]
- Barlos, K., et al. (1991). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. International Journal of Peptide and Protein Research, 38(6), pp.562-568. [Online]. Available: [Link]
- ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Online]. Available: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Yields: The Impact of Trityl-Protected Asparagine. [Online]. Available: [Link]
- van der Marel, G. A. (1998). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen. [Online]. Available: [Link]
- ResearchGate. (2025). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. [Online]. Available: [Link]
- CBL Patras. (n.d.). Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis. [Online]. Available: [Link]
- European Patent Office. (1988). EP 0292228 A2 - Protecting groups for asparagine and glutamine in peptide synthesis. [Online].
- Google Patents. (1961). US2994692A - Process of preparing nu-trityl peptides. [Online].
- ResearchGate. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cblpatras.gr [cblpatras.gr]
- 20. digital.csic.es [digital.csic.es]
- 21. pdf.benchchem.com [pdf.benchchem.com]
N-Trityl-L-serine methyl ester safety and handling
An In-depth Technical Guide to the Safe Handling of N-Trityl-L-serine methyl ester
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (Trt-Ser-OMe). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the integrity of your research and the safety of laboratory personnel.
Compound Profile and Application Context
This compound is a pivotal building block in synthetic organic chemistry, particularly in peptide synthesis.[1][2] Its molecular structure incorporates two key features:
-
The Trityl (triphenylmethyl) Group: A bulky protecting group for the amine functional group of the L-serine backbone. This prevents unwanted side reactions during peptide chain elongation.[1]
-
The Methyl Ester: This protects the carboxylic acid moiety, enhancing the compound's stability and utility as an intermediate in complex syntheses.[1]
The primary application of Trt-Ser-OMe is in the precise, stepwise construction of peptides and other biologically active molecules.[1][2] Understanding its chemical properties is the first step in a robust safety assessment.
Physicochemical Properties
A clear understanding of a compound's physical properties is foundational to its safe handling and storage. For instance, a high melting point and low vapor pressure indicate that at room temperature, the primary exposure risk is through inhalation of dust or direct skin contact, rather than vapor inhalation.
| Property | Value | Source |
| CAS Number | 4465-45-5 | [3] |
| Molecular Formula | C23H23NO3 | [1][4] |
| Molecular Weight | 361.43 g/mol | [1][4] |
| Appearance | White solid, powder to crystal | [2] |
| Melting Point | 148-150 °C | [1][2][4][5][6] |
| Boiling Point | 538.2 °C at 760 mmHg (Predicted) | [1][2][5] |
| Solubility | Soluble in methanol; almost insoluble in water. | [1][2][5] |
| Storage Temperature | 2-8°C, sealed in dry, dark place. | [1][2][5] |
Hazard Identification and Risk Mitigation
Potential Hazards
-
Skin and Eye Irritation: As with many fine chemical powders, airborne dust can cause mechanical irritation to the eyes and respiratory tract.[3] Prolonged skin contact should be avoided.[3]
-
Respiratory Irritation: Inhalation of fine dust should be minimized.[3]
-
Combustibility: The compound is classified as a combustible solid, although it does not have a listed flash point.
Causality-Driven Risk Assessment Workflow
A systematic risk assessment is not merely a checklist; it is a logical workflow that connects the intrinsic properties of a chemical to specific, actionable control measures. The goal is to create a self-validating system of safety where each step logically mitigates a defined risk.
Caption: Risk assessment workflow for Trt-Ser-OMe.
Standard Operating Protocol (SOP) for Safe Handling
This protocol is designed to minimize exposure and prevent contamination. The causality for each step is explained to reinforce the principles of safe laboratory practice.
Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-rated safety glasses or goggles are mandatory. The solid, crystalline nature of the compound poses a risk of mechanical eye injury.
-
Hand Protection: Chemical-resistant nitrile gloves are required. Gloves must be inspected before use and changed immediately if contamination is suspected.[3] This prevents dermal absorption and cross-contamination.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Engineering Controls
-
Ventilation: All weighing and handling operations involving the solid compound must be conducted inside a certified chemical fume hood or a powder containment enclosure.[3] This is the primary method for preventing the generation and inhalation of airborne dust.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the compound. This minimizes time spent with the container open.
-
Don the required PPE as specified in section 3.1.
-
-
Retrieval and Weighing:
-
Allow the container of this compound to equilibrate to room temperature before opening.[9] This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which can degrade the compound.[10]
-
Inside the fume hood, carefully open the container.
-
Use a clean, dedicated spatula to transfer the desired amount of solid to a weigh boat. Avoid generating dust by using slow, deliberate movements.
-
Promptly and tightly reseal the main container.
-
-
Dissolution and Use:
-
If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust generation.
-
Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
-
Cleanup and Waste Disposal:
-
Wipe down the spatula and work surface with a damp cloth to collect any residual powder.
-
All disposable materials contaminated with the compound (e.g., weigh boats, gloves, wipes) must be placed in a designated, sealed chemical waste container.
-
Dispose of chemical waste according to institutional and local regulations. The material may be sent to a licensed chemical destruction plant via controlled incineration.[3]
-
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of protected amino acids and ensuring laboratory safety.
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability.[1]
-
Atmosphere: The container must be tightly sealed and stored in a dry, dark place.[2][5] The trityl group can be sensitive to acidic conditions, and the compound itself may be hygroscopic.[11]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[11]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Spill Response Protocol
The appropriate response depends on the scale of the spill. The following decision tree outlines the general procedure.
Sources
- 1. Cas 4465-44-5,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 4465-44-5 [m.chemicalbook.com]
- 6. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. peptide.com [peptide.com]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 11. fishersci.com [fishersci.com]
Safeguarding the Keystone: An In-depth Technical Guide to the Optimal Storage of N-Trityl-L-serine methyl ester
For researchers, scientists, and professionals in the field of drug development and peptide synthesis, the integrity of starting materials is paramount. N-Trityl-L-serine methyl ester, a critical building block in the synthesis of complex peptides and other biologically active molecules, is no exception. Its stability is a cornerstone of reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the optimal storage conditions for this compound, delving into the causality behind these recommendations to ensure the long-term integrity of this vital reagent.
The Imperative of Proper Storage: Understanding the Vulnerabilities
This compound possesses two primary points of vulnerability to degradation: the acid-labile N-trityl protecting group and the methyl ester functional group, which is susceptible to hydrolysis. Exposure to suboptimal conditions can lead to the formation of impurities that can complicate synthetic procedures, reduce yields, and compromise the purity of the final product.
The principal degradation pathways are:
-
Acid-Catalyzed Detritylation: The trityl (triphenylmethyl) group is a bulky and highly effective protecting group for the amine of serine. However, it is inherently sensitive to acidic conditions. Even weak acids can catalyze the cleavage of the trityl group, yielding L-serine methyl ester and the triphenylmethyl cation.
-
Hydrolysis of the Methyl Ester: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, N-Trityl-L-serine. This reaction is typically slower than detritylation under ambient conditions but can be accelerated by the presence of moisture and elevated temperatures.
A visual representation of these degradation pathways is outlined below:
Caption: Primary degradation pathways of this compound.
Core Directives for Optimal Storage
To mitigate the risks of degradation, a multi-faceted approach to storage is essential. The following conditions are recommended to ensure the long-term stability and purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of all chemical reactions, including detritylation and hydrolysis, in accordance with the Arrhenius equation, which dictates that reaction rates decrease with temperature.[1][2] This range prevents freezing, which can introduce its own set of problems if trace moisture is present. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, minimizing oxidative damage and hydrolysis. The use of an inert atmosphere is particularly crucial for long-term storage. |
| Light | Amber Glass Vial/Protection from Light | The triphenylmethyl group can be sensitive to UV light, which can potentially catalyze its cleavage. Opaque or amber-colored containers are essential to prevent photodegradation. |
| Moisture | Tightly Sealed Container with Desiccant | This compound is presumed to be hygroscopic, a common characteristic of amino acid derivatives.[3][4] Absorbed moisture can directly participate in hydrolysis and can also absorb atmospheric carbon dioxide to form carbonic acid, creating a localized acidic microenvironment that promotes detritylation.[4] |
Causality Behind Experimental Choices: A Deeper Dive
The recommendation for refrigerated storage at 2°C to 8°C is a cornerstone of maintaining the stability of this compound. The Arrhenius equation mathematically describes the relationship between temperature and the rate of a chemical reaction.[1][2] By lowering the temperature, the kinetic energy of the molecules is reduced, thereby decreasing the frequency of collisions that lead to degradation. Accelerated stability studies, which are often conducted at elevated temperatures, rely on the Arrhenius equation to extrapolate the shelf-life of a compound at its recommended storage temperature.[5]
The use of an inert atmosphere is a proactive measure against two potential degradation pathways. Firstly, it displaces atmospheric moisture, a key reactant in the hydrolysis of the methyl ester.[4][6] Secondly, while not a primary degradation pathway for this molecule, oxidation can be a concern for many complex organic molecules, and an inert atmosphere provides a safeguard.
Protection from light is crucial due to the photolabile nature of the trityl group. The three phenyl rings create a chromophore that can absorb UV radiation, leading to the formation of reactive intermediates that can facilitate the cleavage of the carbon-nitrogen bond.
The hygroscopic nature of many amino acid derivatives necessitates stringent control of moisture.[3][4] Water not only acts as a direct nucleophile in the hydrolysis of the methyl ester but also contributes to the creation of an acidic microenvironment. Atmospheric carbon dioxide can dissolve in absorbed water to form carbonic acid, which, although a weak acid, is sufficient to catalyze the acid-labile trityl group's removal over time.[4] Therefore, a tightly sealed container, preferably flushed with an inert gas and stored with a desiccant, provides a robust barrier against moisture-induced degradation.
Experimental Protocol: Quality Control and Stability Assessment
To ensure the integrity of this compound, particularly for long-term storage or when using a new batch, a quality control check is recommended. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
Proposed Stability-Indicating RP-HPLC Method
The following is a general protocol for a Reverse-Phase HPLC (RP-HPLC) method that can be adapted and validated for the analysis of this compound and its primary degradation products.
Objective: To separate this compound from its potential degradation products, L-serine methyl ester and N-Trityl-L-serine.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Elution Profile:
Based on polarity, the expected elution order would be:
-
L-serine methyl ester (most polar)
-
N-Trityl-L-serine (intermediate polarity)
-
This compound (least polar)
A workflow for this quality control check is depicted below:
Caption: Workflow for HPLC-based quality control of this compound.
Conclusion: A Foundation of Quality
The chemical integrity of this compound is a non-negotiable prerequisite for its successful application in research and development. By understanding its intrinsic vulnerabilities to acid-catalyzed detritylation and hydrolysis, a robust storage strategy can be implemented. Adherence to the core principles of maintaining a cool, dry, dark, and inert environment will ensure the longevity and purity of this critical synthetic building block, thereby providing a solid foundation for reproducible and high-quality scientific outcomes.
References
- FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies.
- Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
- Scribd. (n.d.). Accelerate Stability Study, Arrhenius Eqn.
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2002). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 8(5-6), 331-338.
- LookChem. (n.d.). Cas 4465-45-5, this compound.
- Willems, J. G. H., Hersmis, M. C., de Gelder, R., & Ottenheijm, H. C. J. (1998). Synthesis of β-Methyl-L-cysteine as a Model for a β-Methyl-D-cysteine-Containing Peptide. The Journal of Organic Chemistry, 63(10), 3395–3403.
- Garner, P., & Park, J. M. (1992). A Convenient Synthesis of N-(tert-Butoxycarbonyl)-L-serine Methyl Ester and its Conversion to N-Boc-L-serine Aldehyde. Organic Syntheses, 70, 18.
- Barlos, K., & Theodoropoulos, D. (1982). Synthesis of N-Trityl-L-homoserine.
- Miller, A. E., & Bischoff, J. J. (1986). A convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 51(23), 4431–4435.
- Chakravarty, P., & Nagapudi, K. (2023). Effect of moisture on solid state stability. Journal of Pharmaceutical Sciences, 112(9), 2335-2347.
- ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?.
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
- MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
- ResearchGate. (2023). Effect of Moisture on the Stability of Solid Dosage Forms.
Sources
The Synthetic Chemist's Guide to N-Trityl-L-serine methyl ester: A Chiral Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of protective moieties, the trityl (Trt) group holds a significant position, particularly for its utility in shielding the α-amino group of amino acids. This guide provides a comprehensive technical overview of a key chiral building block, N-Trityl-L-serine methyl ester, offering insights into its synthesis, characterization, and strategic application in the assembly of complex peptides.
Introduction: The Strategic Importance of N-Trityl Protection
This compound is a derivative of the amino acid L-serine where the amino group is protected by a triphenylmethyl (trityl) group, and the carboxylic acid is functionalized as a methyl ester.[1] This compound serves as a valuable building block in organic chemistry, particularly in the synthesis of peptides and other biologically active molecules.[1] The bulky trityl group provides steric hindrance, preventing unwanted side reactions at the nitrogen terminus during peptide coupling steps.[2]
The key advantage of the trityl protecting group lies in its lability under mild acidic conditions, which allows for its selective removal without affecting other acid-sensitive protecting groups like tert-butoxycarbonyl (Boc) or benzyl esters.[2][3] This orthogonality is a cornerstone of modern peptide synthesis strategies, enabling the construction of complex peptide sequences with high fidelity.[4] Furthermore, the introduction of a trityl group can enhance the crystallinity of compounds, often simplifying purification processes.[2]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available amino acid, L-serine. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group.
Step 1: Synthesis of L-serine methyl ester hydrochloride
The initial step is the conversion of L-serine to its methyl ester hydrochloride. This is a crucial precursor for the subsequent tritylation step. Several methods exist for this esterification, with the use of thionyl chloride in methanol being a common and efficient approach.[1]
Experimental Protocol: Esterification of L-serine
-
Reaction Setup: Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0-10 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas; it should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 35-40 °C. Maintain this temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup and Isolation: Upon completion, cool the reaction mixture to induce crystallization. The resulting white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield L-serine methyl ester hydrochloride.[1]
Causality of Experimental Choices:
-
Thionyl Chloride: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often preferred over bubbling HCl gas into methanol due to its convenience.[5]
-
Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the hydrolysis of thionyl chloride and the product ester.
-
Temperature Control: The initial cooling prevents an uncontrolled exothermic reaction, while the subsequent heating drives the reaction to completion.
Step 2: Synthesis of this compound
With the L-serine methyl ester hydrochloride in hand, the next step is the introduction of the trityl protecting group. This is typically achieved by reacting the amino ester with trityl chloride in the presence of a base.
Experimental Protocol: N-Tritylation of L-serine methyl ester hydrochloride
-
Reaction Setup: Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dichloromethane (DCM).[6]
-
Base Addition: Cool the solution in an ice bath and add a suitable base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
Trityl Chloride Addition: Add trityl chloride (1 equivalent) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours), monitoring by TLC.
-
Workup and Purification: After the reaction is complete, filter off the triethylamine hydrochloride salt. The filtrate is then typically partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol) or by column chromatography on silica gel.[6]
Causality of Experimental Choices:
-
Triethylamine: This organic base is used to deprotonate the ammonium group of the amino ester, generating the free amine which is the nucleophile that attacks the trityl chloride. It also scavenges the HCl produced during the reaction.
-
Solvent: DMF and DCM are excellent solvents for this reaction as they dissolve the reactants and are relatively unreactive under the reaction conditions.
-
Purification: Recrystallization is often effective for purifying this compound due to its crystalline nature.[2]
Synthesis Workflow of this compound
Caption: A two-step synthesis of this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its identity and purity before its use in further synthetic steps.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₃NO₃ | [1] |
| Molecular Weight | 361.43 g/mol | [1] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 148-150 °C | [1][7] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane.[1][7] Insoluble in water.[7] | [1][7] |
| Storage | 2-8°C, sealed in a dry, dark place. | [1] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), the methoxy protons of the ester group (around 3.7 ppm), and the characteristic protons of the serine backbone.[8]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion [M+H]⁺ at m/z 362.4.
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in solution-phase and solid-phase peptide synthesis (SPPS).[1]
Advantages of the N-Trityl Group in Peptide Synthesis
-
Mild Deprotection: The trityl group can be cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA), or with protic acids like acetic acid.[4][9] This allows for selective deprotection in the presence of more acid-stable groups like Boc.[2]
-
Inhibition of Racemization: The steric bulk of the trityl group can help to suppress racemization during peptide coupling reactions, which is a significant advantage, especially when dealing with sensitive amino acids like histidine.[2]
-
Orthogonality: The N-Trityl group is orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is base-labile. This allows for the selective removal of either the N-terminal protecting group or side-chain protecting groups without affecting the other.
Deprotection of the N-Trityl Group
The removal of the trityl group is a critical step in peptide synthesis. The choice of deprotection conditions depends on the sensitivity of other functional groups present in the peptide chain.
Experimental Protocol: N-Trityl Deprotection
-
Reaction Setup: Dissolve the N-trityl protected peptide in anhydrous dichloromethane (DCM).
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5% v/v) dropwise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. The deprotection is typically rapid, often completing within minutes to an hour.
-
Workup: Upon completion, the reaction is quenched by the addition of a base, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated to yield the deprotected peptide.
Deprotection of N-Trityl Group in Peptide Synthesis
Caption: Cleavage of the N-Trityl group from a peptide chain.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of peptides and other complex organic molecules. Its ease of preparation, well-defined physicochemical properties, and, most importantly, the mild conditions required for the removal of the N-trityl protecting group make it an attractive choice for researchers in drug discovery and development. The strategic use of this compound, in conjunction with orthogonal protecting group strategies, will continue to be a key enabler in the efficient and precise construction of novel peptide-based therapeutics and research tools. As the demand for more complex and modified peptides grows, the importance of well-characterized and strategically protected building blocks like this compound will undoubtedly increase.
References
- This compound | CAS 4465-44-5. LookChem.
- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK.
- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA.
- L-Serine methyl ester hydrochloride. Utrecht University.
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. “Solid-phase peptide synthesis using N -trityl-amino acids.” Lett Pept Sci 8, 89–93 (2001).
- Garner, P., & Park, J. M. (1992). An asymmetric synthesis of .beta.-hydroxy-.alpha.-amino acids. Organic Syntheses, 70, 18. doi:10.15227/orgsyn.070.0018
- This compound - Optional[1H NMR] - Spectrum - SpectraBase.
- The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. INNO PHARMCHEM.
- Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate.
- Application of the Trityl Group in Peptide Chemistry. Radboud University.
- Unparalleled Solid Phase Peptide Peptide Synthesis. CEM.
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. doi:10.1021/ja01588a034
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. doi:10.1021/ja01588a034
- Biron, E., & Chatterjee, J. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(25), 10108–10113. doi:10.1021/jo051703p
- Gunda, T. E. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Arkivoc, 2005(4), 139. doi:10.3998/ark.5550190.0006.415
- Barlos, K., & Theodoropoulos, D. (1982). Synthesis of N-Trityl-L-homoserine. Zeitschrift für Naturforschung B, 37(7), 886-888. doi:10.1515/znb-1982-0719
- Preparation of methyl ester of L-serine. ResearchGate.
Sources
- 1. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. digital.csic.es [digital.csic.es]
- 7. prepchem.com [prepchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Methodological & Application
Application Notes and Protocols: The Strategic Use of N-Trityl-L-serine methyl ester in Modern Peptide Synthesis
Introduction: Navigating Complexity in Peptide Synthesis with N-Trityl-L-serine methyl ester
In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity, particularly in the construction of complex or modified peptides. This compound emerges as a critical building block, offering a unique combination of properties that address common challenges in both solution-phase and solid-phase peptide synthesis (SPPS). The trityl (Trt) group, a bulky and acid-labile amine protecting group, provides a distinct advantage in orthogonal protection strategies, allowing for selective deprotection under mild acidic conditions that leave other protecting groups, such as tert-butyl (tBu) and fluorenylmethyloxycarbonyl (Fmoc), intact.[1][2] This guide provides an in-depth exploration of the applications and protocols for this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its unique attributes for successful peptide synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application. This white solid is a cornerstone intermediate in the synthesis of peptides, drugs, and other biologically active molecules.[3]
| Property | Value | Reference |
| CAS Number | 4465-44-5 | [4][5][6] |
| Molecular Formula | C₂₃H₂₃NO₃ | [4] |
| Molecular Weight | 361.43 g/mol | [4][5] |
| Melting Point | 148-150 °C | [3][4] |
| Appearance | White solid | [3] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane; almost insoluble in water. | [3][4] |
| Optical Activity | [α]20/D +31°, c = 1 in methanol | |
| Storage | 2-8°C, sealed in a dry, dark place. | [4][7] |
The Trityl Group Advantage in Peptide Synthesis
The triphenylmethyl (trityl) group offers several strategic advantages in peptide synthesis:
-
Mild Acid Lability: The Trityl group is readily cleaved under very mild acidic conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] This high acid sensitivity allows for orthogonal deprotection schemes, where the Trt group can be removed without affecting more robust acid-labile groups like Boc and tBu ethers.[1][2] This is particularly valuable for on-resin side-chain modifications.[2]
-
Steric Hindrance: The significant bulk of the trityl group can be beneficial in preventing intermolecular and intramolecular side reactions. It can disrupt peptide aggregation during synthesis, a common challenge with hydrophobic or long peptide sequences.[2]
-
Improved Solubility: The lipophilic nature of the trityl group can enhance the solubility of protected amino acids and peptides in organic solvents commonly used in peptide synthesis. For instance, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH exhibit significantly better solubility in DMF compared to their unprotected counterparts.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of utilizing this compound in peptide synthesis.
Protocol 1: N-Tritylation of L-serine methyl ester
This protocol outlines the synthesis of this compound from L-serine methyl ester hydrochloride. The reaction involves the protection of the primary amine with trityl chloride in the presence of a base.
Diagrammatic Workflow of N-Tritylation:
Caption: Workflow for the synthesis of this compound.
Materials:
-
L-serine methyl ester hydrochloride (1.0 equiv)
-
Trityl chloride (1.0 - 1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add L-serine methyl ester hydrochloride and dissolve or suspend it in anhydrous DCM or DMF.
-
Cool the mixture in an ice bath.
-
Add TEA or DIEA (2.2 equiv) dropwise to the stirred suspension.
-
In a separate flask, dissolve trityl chloride (1.0 - 1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the trityl chloride solution dropwise to the amino acid solution over 10-15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, remove the precipitated triethylammonium chloride by filtration.
-
Transfer the filtrate to a separatory funnel and wash it twice with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
The resulting crude this compound can be used in the next step without further purification or can be purified by column chromatography on silica gel.[10]
Protocol 2: Saponification to N-Trityl-L-serine
For use in peptide coupling reactions, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved through saponification.
Diagram of Saponification Reaction:
Caption: Saponification of the methyl ester to the carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Dioxane
-
1 N Lithium hydroxide (LiOH) in a 1:1 mixture of methanol and water
-
2 M Potassium bisulfate (KHSO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in dioxane.
-
Cool the solution in an ice bath.
-
Add 1 N LiOH in a 1:1 mixture of methanol and water.[11]
-
Remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Cool the reaction mixture in an ice bath and neutralize the solution with 2 M KHSO₄.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Trityl-L-serine.
Protocol 3: Deprotection of the N-Trityl Group
The key to the utility of the trityl group is its facile removal under mild acidic conditions.
Deprotection Workflow:
Caption: General workflow for the deprotection of the N-Trityl group.
Materials:
-
N-Trityl protected peptide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-Trityl-protected peptide in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity. For on-resin deprotection, a solution of 1-5% TFA in DCM is often sufficient.[8]
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[10]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude deprotected peptide can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[10]
Orthogonal Protection Strategies in SPPS
The mild acid lability of the Trityl group makes it an excellent component of orthogonal protection strategies in SPPS.[1][12] An orthogonal system allows for the selective removal of one type of protecting group in the presence of others.[12][13]
Diagram of a Tri-Orthogonal Protection Strategy:
Caption: A tri-orthogonal protection strategy in SPPS.
In this strategy:
-
The Fmoc group is removed by a base (e.g., piperidine) to allow for peptide chain elongation.
-
The Trityl group on a serine side chain can be selectively removed with dilute TFA, allowing for modifications like phosphorylation while the peptide is still on the resin and other side chains remain protected.[9][14]
-
tBu -based side-chain protecting groups are removed during the final cleavage from the resin with a strong acid cocktail (e.g., 95% TFA).[15]
Conclusion
This compound is a versatile and valuable tool in the arsenal of the peptide chemist. Its unique combination of steric bulk and mild acid lability allows for creative and effective solutions to challenges in peptide synthesis, particularly in the context of complex peptides and on-resin modifications. By understanding its properties and employing the detailed protocols provided, researchers can confidently integrate this building block into their synthetic strategies to achieve their desired target molecules with high fidelity.
References
- LookChem. This compound. [Link]
- ChemBK. N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. [Link]
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N -trityl-amino acids. Lett Peptide Sci8, 153–157 (2001). [Link]
- Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
- ResearchGate.
- Radboud University Repository. Application of the Trityl Group in Peptide Chemistry. [Link]
- Wallis, J. D., & Pilkington, M. (1993). Synthesis and stability of the cyclic sulfamidate of this compound.
- University of Bristol.
- Jones, G. B., Hynd, G., Wright, J. M., & Sharma, A. (2000). On the Selective Deprotection of Trityl Ethers. The Journal of Organic Chemistry, 65(1), 263-265. [Link]
- Quesnel-Barbet, A., & Briand, J. P. (2001). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. Journal of Peptide Research, 58(5), 419-425. [Link]
- ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids. [Link]
- Aapptec.
- Zhang, H., et al. (2015). Specific Enrichment of Peptides with N-Terminal Serine/Threonine by a Solid-Phase Capture–Release Approach for Efficient Proteomics Analysis. Analytical Chemistry, 87(21), 11026-11032. [Link]
- Kirshenbaum, K., et al. (1998). A new tri-orthogonal strategy for peptide cyclization. Tetrahedron letters, 39(41), 7619-7622. [Link]
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
- Pícharová, I., et al. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs. Organic letters, 14(22), 5648-5651. [Link]
- Chelius, D., & Bonilla, L. (2003). Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification.
- The Royal Society of Chemistry.
- Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]
- National Institutes of Health. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. [Link]
- ACS Publications. Efficient Mitsunobu Reactions with N-Phenylfluorenyl or N-Trityl Serine Esters. [Link]
- Aapptec Peptides. Fmoc-Ser(Trt)-OH [111061-56-4]. [Link]
- SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
- Semantic Scholar.
- ChemBK. N-(TriphenylMethyl)-L-serine Methyl Ester. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 4465-44-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. digital.csic.es [digital.csic.es]
- 12. fiveable.me [fiveable.me]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing N-Trityl-L-serine methyl ester
Introduction: A Novel Strategy for C-Terminal Serine Methyl Ester Peptides
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity target peptides. While the Fmoc/tBu orthogonal system is the predominant methodology, non-standard strategies offer unique advantages for synthesizing complex or modified peptides.[1][2] This document outlines a specialized protocol employing N-Trityl-L-serine methyl ester, a unique building block for the synthesis of peptides featuring a C-terminal serine with a methyl ester modification.
The trityl (Trt) group, known for its significant steric bulk and extreme acid lability, is typically used for side-chain protection of residues like Cysteine, Histidine, and Serine.[3][4] However, its application as a temporary Nα-protecting group presents a distinct synthetic pathway. This "Trt-SPPS" approach, in conjunction with acid-labile side-chain protecting groups, offers a method for peptide assembly under exceptionally mild acidic conditions for deprotection.
The use of this compound is particularly advantageous for creating peptides where the C-terminal carboxyl group is masked as a methyl ester. This can be crucial for subsequent fragment condensation, cyclization strategies, or for mimicking post-translational modifications. This protocol will detail the loading, coupling, deprotection, and cleavage steps necessary to successfully incorporate this building block and synthesize the target peptide.
Core Principles and Strategic Considerations
The central principle of this protocol is the use of the N-Trityl group as the temporary Nα-protection, which can be removed with very dilute acid, leaving acid-labile side-chain protecting groups (e.g., tBu, Boc, Pbf) and the resin linkage intact.[5] This constitutes an orthogonal system compatible with standard Fmoc/tBu-protected amino acids for subsequent chain elongation.
Key strategic decisions include:
-
Resin Selection: A highly acid-sensitive resin, such as 2-Chlorotrityl chloride (2-ClTrt-Cl) resin, is ideal. It allows for the cleavage of the final peptide under conditions mild enough to preserve the C-terminal methyl ester and other sensitive functionalities.[6][7]
-
Coupling Activation: The sterically hindered nature of the N-Trityl group necessitates the use of potent coupling reagents to ensure efficient amide bond formation.[8][9] Urnium/aminium salts like HATU have demonstrated superior performance over carbodiimide-based methods for Trt-amino acids.[10]
-
Nα-Deprotection: The Trityl group is cleaved using a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), a condition that does not affect most side-chain protecting groups.
-
Final Cleavage: The final peptide is released from the 2-ClTrt-Cl resin using a mild acidic cocktail that also removes the side-chain protecting groups while keeping the C-terminal methyl ester intact.
Experimental Workflow Overview
The synthesis follows a cyclical process of coupling and deprotection. The initial step is the anchoring of the this compound to the resin, followed by the removal of the N-Trityl group and subsequent coupling of standard Fmoc-protected amino acids.
Caption: Workflow for SPPS using this compound.
Materials and Reagents
| Reagent | Supplier | Purity/Grade | Notes |
| This compound | Sigma-Aldrich | ≥99% | CAS: 4465-44-5 |
| 2-Chlorotrityl chloride resin | Various | 100-200 mesh | Loading capacity: 1.0–1.6 mmol/g |
| Dichloromethane (DCM) | Various | Anhydrous, ACS Grade | |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | |
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Caution: Highly corrosive.[11] |
| Methanol (MeOH) | Various | Anhydrous | |
| Piperidine | Various | Reagent Grade | |
| Fmoc-protected Amino Acids | Various | Peptide Synthesis Grade | With standard acid-labile side-chain protection (e.g., Boc, tBu, Trt, Pbf). |
| HATU | Various | ≥98% | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage.[12] |
| Diethyl ether | Various | Anhydrous | For peptide precipitation. |
Detailed Protocols
Protocol 1: Loading of this compound onto 2-ClTrt-Cl Resin
This protocol is adapted from standard procedures for loading the first amino acid onto trityl-based resins.[6]
-
Resin Swelling: Place 1.0 g of 2-ClTrt-Cl resin in a suitable SPPS reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Loading Solution Preparation: In a separate vial, dissolve this compound (1.5 equivalents relative to resin loading capacity) in anhydrous DCM (10 mL/g of resin). Add DIEA (3.0 equivalents).
-
Coupling: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping Unreacted Sites: To cap any remaining reactive chloride groups, drain the reaction mixture and add a solution of DCM/MeOH/DIEA (80:15:5 v/v/v, 10 mL). Agitate for 30 minutes.[6]
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry a small sample of the resin under vacuum to determine the loading efficiency via gravimetric analysis or Fmoc-release quantification after coupling and deprotecting a subsequent Fmoc-amino acid.
Protocol 2: Nα-Trityl Group Deprotection
The Trityl group is highly sensitive to acid. The deprotection must be carefully controlled to avoid premature cleavage from the resin.
-
Resin Washing: Wash the resin-bound peptide with DCM (3x).
-
Deprotection: Add a solution of 0.5-1% TFA in DCM (v/v) to the resin. Agitate for 2 minutes. A color change (often to yellow/orange) indicates the release of the trityl cation. Repeat this step 2-3 times until the solution remains colorless.
-
Washing: Immediately wash the resin with DCM (3x) to remove all traces of acid.
-
Neutralization: Add a solution of 5% DIEA in DCM (v/v) and agitate for 5 minutes.
-
Final Washing: Wash the resin sequentially with DCM (3x) and DMF (3x) to prepare for the next coupling step.
Protocol 3: Chain Elongation with Fmoc-Amino Acids
This follows the standard Fmoc-SPPS cycle.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Add 20% piperidine in DMF (v/v) to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.[13]
-
Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
Repeat steps 1-6 for each subsequent amino acid in the sequence.
Caption: Acid-mediated Trt deprotection and scavenger mechanism.
Protocol 4: Final Cleavage and Deprotection
This procedure cleaves the peptide from the 2-ClTrt-Cl resin and removes side-chain protecting groups while preserving the C-terminal methyl ester.
-
Final Fmoc Removal: After the last coupling cycle, remove the N-terminal Fmoc group as described in Protocol 3, steps 5-6.
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For most peptides, a solution of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is effective.[11] If the peptide contains tryptophan, add 2.5% 1,2-ethanedithiol (EDT) as an additional scavenger. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). Agitate gently at room temperature for 1.5-2 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing 10-fold excess of chilled diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and verify its identity and purity by mass spectrometry.
Troubleshooting and Scientific Justification
-
Low Loading Efficiency: The steric hindrance of the trityl group can impede loading.[3] If initial loading is low, consider increasing the reaction time to 4 hours or using a slight excess of the this compound. Ensure all reagents and solvents are strictly anhydrous.
-
Incomplete N-Trityl Deprotection: If subsequent coupling is sluggish, it may indicate incomplete removal of the Trityl group. Ensure the 0.5-1% TFA/DCM solution is freshly prepared. The brief, repeated treatments are designed to minimize contact time with acid, thus preventing premature cleavage from the highly sensitive 2-ClTrt-Cl resin.
-
Side Product Formation during Cleavage: The trityl cation is a potent alkylating agent that can modify sensitive residues like tryptophan and methionine.[14] The use of scavengers like TIS is non-negotiable. TIS effectively quenches the trityl cation, preventing its reattachment to the peptide.[12]
-
Hydrolysis of C-terminal Methyl Ester: The choice of 2-ClTrt-Cl resin is critical. Its extreme acid sensitivity allows for cleavage under conditions (e.g., 20-50% acetic acid in DCM or very dilute TFA) that can preserve the methyl ester. However, the standard 95% TFA cleavage cocktail used for global deprotection of side-chains may lead to partial hydrolysis. If ester integrity is a major issue, a two-step cleavage may be necessary: first, cleave from the resin with a milder cocktail, then treat the protected peptide in solution with the stronger 95% TFA cocktail to remove side-chain groups.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a specialized yet robust method for producing peptides with a C-terminal serine methyl ester. By leveraging the unique properties of the N-Trityl protecting group and selecting a highly acid-labile resin, researchers can access novel peptide structures. The protocols detailed herein offer a comprehensive guide, grounded in established principles of peptide chemistry, to ensure successful synthesis and high-purity outcomes.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (2000). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 7(3), 131-136.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 20(8), 14696–14713.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. Journal of Peptide Science, 20(1), 55-60.
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-Trityl-L-serine methyl ester in Solution-Phase Peptide Synthesis
Abstract
Solution-phase peptide synthesis (SPPS) remains a cornerstone technique for the efficient and scalable production of short to medium-length peptides. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Trityl-L-serine methyl ester, a key protected amino acid derivative. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for dipeptide synthesis, and discuss advanced strategies for protecting group manipulation. The causality behind experimental choices, troubleshooting, and the unique advantages conferred by the trityl (Trt) and methyl ester protecting groups for the serine residue are explained in detail to ensure robust and reproducible outcomes.
Introduction to Solution-Phase Synthesis & the Role of Trt-Ser-OMe
Solution-phase peptide synthesis involves the stepwise coupling of amino acids in a homogenous solvent system. Unlike its solid-phase counterpart, all reactants, products, and byproducts are dissolved, necessitating purification after each coupling step, typically via extraction or chromatography.[1] This method is particularly advantageous for large-scale synthesis and the production of peptide fragments.[2]
The success of any peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions.[3] This compound (Trt-Ser-OMe) is a doubly protected amino acid where:
-
The N-α-Trityl (Trt) group protects the amine. The Trt group is a bulky, acid-labile protecting group. Its significant steric hindrance can inhibit racemization during coupling and, in some cases, disrupt peptide aggregation.[4][5] Its key feature is its high sensitivity to mild acidic conditions, allowing for selective removal without disturbing more robust protecting groups like Boc or tBu.[4][6]
-
The C-terminal methyl ester protects the carboxylic acid. This allows the serine derivative to act as the amine component (the "C-terminal residue") in a coupling reaction. It is typically removed via saponification under basic conditions.[7]
This specific protection scheme makes Trt-Ser-OMe a valuable building block, particularly when serine is the C-terminal residue or when orthogonal deprotection strategies are required for complex peptide synthesis.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃NO₃ | |
| Molecular Weight | 361.43 g/mol | |
| Appearance | White solid | [8] |
| Melting Point | 148-150 °C | [8] |
| Solubility | Soluble in organic solvents like DCM, DMF, and ethanol; insoluble in water. | [8] |
| Storage | Store in a cool, dry place, tightly sealed. | - |
| Safety | Avoid contact with skin and eyes.[8] | - |
Core Protocol: Dipeptide Synthesis (Fmoc-Ala-Ser-OMe)
This section provides a detailed, step-by-step protocol for the coupling of Fmoc-L-Alanine with this compound. This serves as a representative workflow for solution-phase peptide synthesis.
Workflow Overview
The overall process involves the activation of the N-protected amino acid (Fmoc-Ala-OH) and its subsequent reaction with the deprotected amine of the C-terminal ester component. Here, since Trt-Ser-OMe already has a protected amine, we will first deprotect the Trt group to expose the free amine for coupling.
Caption: General workflow for dipeptide synthesis using Trt-Ser-OMe.
Step-by-Step Methodology
Step 1: N-α-Trityl Deprotection of Trt-Ser-OMe
-
Rationale: The Trityl group is highly acid-labile and can be selectively removed under very mild acidic conditions that will not affect the Fmoc group on the coupling partner.[9] A scavenger like triethylsilane (TES) is crucial to prevent the reactive trityl cation from re-attaching to the peptide or causing other side reactions.[9]
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylsilane (TES) (2.5 eq) to the solution.
-
Add Trifluoroacetic acid (TFA) to the solution to a final concentration of 1-2% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude H-Ser-OMe as its TFA salt.
Step 2: Peptide Coupling (Activation with HBTU/HOBt)
-
Rationale: Uronium salt-based reagents like HBTU, often used with HOBt, are highly efficient for activating the carboxylic acid.[10] They rapidly form an active ester intermediate, which minimizes the risk of racemization at the chiral center of the amino acid and leads to high coupling yields.[3][10] A non-nucleophilic base like DIPEA is required to neutralize the TFA salt from the previous step and to facilitate the activation and coupling.
-
In a separate flask, dissolve Fmoc-L-Alanine (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude H-Ser-OMe TFA salt from Step 1 in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the H-Ser-OMe solution and stir for 5 minutes for neutralization.
-
Add the neutralized H-Ser-OMe solution to the activated Fmoc-Ala-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Rationale: Solution-phase synthesis requires a liquid-liquid extraction (work-up) to remove water-soluble byproducts and excess reagents.[2] Subsequent purification by silica gel chromatography is necessary to isolate the pure dipeptide from any remaining starting materials or less polar byproducts.
-
Once the reaction is complete, dilute the mixture with a larger volume of Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).
-
Combine fractions containing the pure product and evaporate the solvent to yield Fmoc-Ala-Ser-OMe as a white solid.
-
Confirm the identity and purity of the product using NMR and Mass Spectrometry.
Mechanism of Action: Carboxyl Activation
The key to forming the peptide bond is the activation of the carboxyl group of the N-protected amino acid. Using a carbodiimide like DCC with an HOBt additive is a classic and effective method.[11]
Caption: Mechanism of DCC/HOBt mediated peptide bond formation.
The carboxyl group of Fmoc-Ala-OH attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOBt rapidly intercepts this intermediate to form an HOBt-active ester.[12] This active ester is more stable, less prone to racemization, and reacts efficiently with the amine component (H-Ser-OMe) to form the desired peptide bond, regenerating HOBt in the process.[10][12]
Advanced Considerations and Field Insights
Selective Deprotection of the Methyl Ester
To continue peptide chain elongation from the serine residue, the methyl ester must be removed to reveal a free carboxylic acid. This is typically achieved via saponification.
-
Protocol: Dissolve the peptide methyl ester in a mixture of Dioxane and water. Cool to 0 °C and add 1-2 equivalents of 1N LiOH. Stir and monitor by TLC.
-
Causality & Risk: Saponification uses a strong base, which can pose a risk of racemization at the C-terminal amino acid.[7] Performing the reaction at low temperatures (0 °C) and avoiding a large excess of base are critical to minimize this side reaction.[13] For base-sensitive peptides (e.g., those containing Fmoc groups), specialized conditions or alternative ester protecting groups may be necessary.[14]
The Serine Hydroxyl Group
In the protocol described, the side-chain hydroxyl group of serine was left unprotected.
-
Expert Insight: For a simple dipeptide synthesis with efficient coupling reagents like HBTU, protection of the serine hydroxyl is often unnecessary. However, for longer peptide sequences or when using certain activation methods (like carbodiimides without HOBt), acylation of the hydroxyl group can occur as a side reaction.
-
When to Protect: If side reactions are observed, or in the synthesis of complex peptides, the hydroxyl group should be protected, typically as a tert-butyl (tBu) ether. An alternative starting material, such as Fmoc-Ser(tBu)-OH, would be used in such cases.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Incomplete activation; Insufficient base for neutralization; Steric hindrance. | Pre-activate the acid/coupling agent mixture for 5-10 mins before adding the amine; Ensure >2 eq. of DIPEA is used after TFA deprotection; Switch to a more potent coupling agent like HATU. |
| Racemization Detected | Over-activation; Prolonged reaction time with carbodiimides; Excess base. | Always use an additive like HOBt or HOAt with carbodiimides; Do not let activation proceed for too long before adding the amine; Use a hindered base like 2,4,6-collidine. |
| Incomplete Trt Deprotection | Insufficient acid; Scavenger omitted. | Increase TFA concentration slightly (e.g., to 5%) or extend reaction time; Always include a scavenger like TES or TIPS to drive the equilibrium.[9] |
| Difficulty in Purification | Insoluble byproducts (e.g., DCU from DCC coupling); Similar polarity of product and starting material. | If using DCC, filter the reaction mixture before work-up to remove DCU; Optimize TLC mobile phase to achieve better separation before attempting column chromatography. |
Conclusion
This compound is a highly versatile reagent for solution-phase peptide synthesis. The strategic combination of a highly acid-labile N-Trityl group and a base-labile methyl ester provides an orthogonal protection scheme that enables complex synthetic routes. By understanding the causality behind each protocol step—from the choice of coupling agent to the specific conditions for deprotection—researchers can effectively troubleshoot and optimize their synthetic strategies to achieve high yields and purity. The protocols and insights provided herein serve as a robust foundation for the successful application of this valuable building block in peptide and drug development.
References
- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Wuhan AlfaChem Co., Ltd. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- ChemBK. N-Trityl-L-serine Methyl EsterTrt-Ser-OMe.
- Benchchem. Optimizing Peptide Coupling: Key Techniques.
- ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- Thieme. Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis.
- Thieme. 2.2 Carboxy Group.
- ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.
- Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series.
- Bionity. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Benchchem. A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Radboud University Repository. Application of the Trityl Group in Peptide Chemistry.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry.
- NIH. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring.
- YouTube. DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
- Benchchem. A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis.
- de la Torre, B.G., et al. Solid-phase peptide synthesis using N -trityl-amino acids. Letters in Peptide Science.
- Sigma-Aldrich. This compound 99%.
- MilliporeSigma. Amino Acid Derivatives for Peptide Synthesis.
- PubMed. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science.
- NIH. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids.
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. youtube.com [youtube.com]
- 13. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with N-Trityl-L-serine methyl ester
Abstract
This technical guide provides a comprehensive overview of coupling reactions involving N-Trityl-L-serine methyl ester, a critical building block in modern peptide synthesis and drug development. The document elucidates the strategic importance of the trityl protecting group, details various activation methods for amide bond formation, and presents validated, step-by-step protocols for common coupling procedures. Furthermore, it addresses potential side reactions and offers troubleshooting strategies to ensure high-yield, high-purity synthesis of serine-containing peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.
Introduction: The Strategic Role of this compound in Synthesis
This compound is a derivative of the amino acid L-serine where the α-amino group is protected by a triphenylmethyl (trityl) group, and the carboxylic acid is functionalized as a methyl ester.[1][2][3][4] This specific combination of protecting groups offers several strategic advantages in multi-step organic synthesis, particularly in the construction of complex peptides.[1][4]
The trityl (Trt) group is a bulky, acid-labile protecting group.[5] Its significant steric hindrance can prevent unwanted side reactions at the α-amino group and may reduce racemization at the α-carbon during coupling reactions.[5] The acid lability of the trityl group allows for its removal under very mild acidic conditions, which preserves other acid-sensitive protecting groups, such as tert-butyl (tBu) ethers or esters, that might be present on other parts of the molecule.[6][7] This orthogonality is a cornerstone of modern protecting group strategy in complex molecule synthesis.[8][9]
The methyl ester at the C-terminus provides a stable, yet readily modifiable handle. It protects the carboxylic acid from participating in undesired reactions and can be saponified (hydrolyzed) under basic conditions to liberate the free carboxylic acid for subsequent coupling steps.[5]
This guide will focus on the core application of this compound: its use as a nucleophile (after deprotection of the methyl ester) or as an electrophile (after activation of the carboxylic acid) in amide bond formation.
Physicochemical Properties
A thorough understanding of the substrate's properties is paramount for successful reaction design.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃NO₃ | [2][3][10] |
| Molecular Weight | 361.43 g/mol | [2][11] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 148-150 °C | [3][4] |
| Optical Activity | [α]²⁰/D +31° (c=1 in methanol) | [2][3] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol; sparingly soluble in water. | [1] |
| Storage Conditions | 2-8°C, sealed from moisture. | [2][12] |
Core Concepts: The Chemistry of Amide Bond Formation
Amide bond formation, the cornerstone of peptide synthesis, involves the reaction of a carboxylic acid with an amine. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to form a more reactive electrophile that is susceptible to nucleophilic attack by the amine.
The general workflow for a coupling reaction where this compound acts as the carboxylic acid component is depicted below. This requires prior saponification of the methyl ester to yield N-Trityl-L-serine.
Caption: General workflow for coupling N-Trityl-L-serine.
Common coupling reagents fall into several classes, primarily carbodiimides and phosphonium/uronium salts.[13] The choice of reagent is critical and depends on factors such as steric hindrance of the coupling partners, desired reaction rate, and the need to suppress side reactions like racemization.[13][14]
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to furnish the free carboxylic acid, a prerequisite for its use in a subsequent coupling reaction.[5]
Materials:
-
This compound
-
Dioxane
-
1 M Lithium hydroxide (LiOH) in a 1:1 mixture of methanol/water
-
2 M Potassium bisulfate (KHSO₄)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 equiv) in dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M LiOH solution (1.5 equiv) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, cool the mixture again to 0 °C and carefully neutralize with 2 M KHSO₄ solution until the pH is ~2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Trityl-L-serine as a white solid. The product is often pure enough for the next step without further purification.
Protocol 2: EDC/HOBt Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide, simplifying workup, while HOBt acts as an additive to suppress racemization and improve coupling efficiency.[14][15][16]
Materials:
-
N-Trityl-L-serine (from Protocol 1) (1.0 equiv)
-
Amine component (e.g., an amino acid ester hydrochloride) (1.1 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 equiv if using an amine salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Trityl-L-serine (1.0 equiv), the amine component (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
If using an amine hydrochloride salt, add DIPEA or NMM (2.2 equiv) and stir for 5 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Mechanism of EDC/HOBt mediated coupling.
Protocol 3: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for fast reaction times and low rates of racemization, even with sterically hindered amino acids.[13][15]
Materials:
-
N-Trityl-L-serine (from Protocol 1) (1.0 equiv)
-
Amine component (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA or Collidine (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve N-Trityl-L-serine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. This is the pre-activation step.
-
Stir the solution at room temperature for 5-10 minutes.
-
In a separate flask, dissolve the amine component (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the amine solution.
-
Add the amine/base solution to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Potential Side Reactions and Troubleshooting
Even with robust protocols, side reactions can occur. Awareness of these potential pitfalls is key to successful synthesis.
| Side Reaction | Cause | Prevention & Mitigation |
| Racemization | Base-catalyzed epimerization of the activated carboxylic acid, especially with strong bases or prolonged activation times. | Use racemization-suppressing additives like HOBt or HOAt (inherent in HATU).[14][15] Use weaker, non-nucleophilic bases like NMM or collidine instead of DIPEA where possible. Minimize pre-activation and overall reaction times. |
| O-acylation | The free hydroxyl group on the serine side chain can be acylated by the activated carboxylic acid, leading to a branched byproduct. | This is less common when the N-terminus is protected by the bulky trityl group, but can still occur. Use of additives like 2,4-dinitrophenol has been shown to prevent this.[17] Careful control of stoichiometry (avoiding a large excess of the activated acid) is crucial. |
| Guanidinylation | Uronium/aminium coupling reagents (like HATU/HBTU) can react with the free N-terminal amine of the coupling partner, forming an irreversible guanidinium cap and terminating chain extension.[18][19] | Pre-activate the carboxylic acid with the coupling reagent before adding the amine component.[18] This ensures the reagent is consumed in forming the active ester. |
| Incomplete Reaction | Steric hindrance from the trityl group or the coupling partner can slow down the reaction. Aggregation of peptide chains in solution can also limit reagent access. | Switch to a more powerful coupling reagent like HATU or COMU.[13] Increase reaction temperature moderately (e.g., to 40 °C). Use a solvent known to disrupt aggregation, such as NMP or by adding DMSO.[18] |
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of serine-containing molecules. Its utility stems from the unique properties of the trityl protecting group, which offers steric protection and orthogonal deprotection capabilities. By selecting the appropriate coupling reagent—from classic carbodiimides like EDC to modern uronium salts like HATU—and by carefully controlling reaction conditions, researchers can effectively incorporate this crucial amino acid derivative into complex targets. The protocols and troubleshooting guide provided herein serve as a robust starting point for optimizing these critical synthetic transformations.
References
- Amino Acid Derivatives for Peptide Synthesis. Google Search.
- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.
- Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd. Echemi.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Chem-Impex.
- This compound. Hangzhou Sartort Biomedical Technology Co., Ltd.
- N-Trityl- L -serine methyl ester 99 4465-45-5. Sigma-Aldrich.
- Coupling Reagents. Aapptec Peptides.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health (NIH).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.
- Coupling Reagents. ResearchGate.
- N-Trityl- L -serine methyl ester 99 4465-45-5. Sigma-Aldrich.
- Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides.
- N-Trityl- L -serine methyl ester 99 4465-45-5. Sigma-Aldrich.
- N-Trityl- L -serine methyl ester 99 4465-45-5. Sigma-Aldrich.
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
- L-Serine methyl ester hydrochloride. MedChemExpress.
- Application of the Trityl Group in Peptide Chemistry. Thesis University of Nijmegen.
- Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health (NIH).
- Cas 4465-45-5,this compound. lookchem.
- Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate.
- Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.
- Racemization-Free and High-Yielding Amide-Bond Formation Using the EDC-HCl/Oxyma Pure System. Organic Syntheses.
- N-Trityl- L -serine methyl ester 99 4465-45-5. Sigma-Aldrich.
- This compound CAS#: 4465-45-5. ChemWhat.
- Preparation of methyl ester of L-serine. ResearchGate.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Application Notes and Protocols for N-tritylation of Amino Acids and Peptides using Bromotriphenylmethane. Benchchem.
- Mechanisms of Non-Enzymatic Peptide Bond Formation: Thioester and Transamidation Routes. The Aquila Digital Community.
Sources
- 1. N-Trityl-L-serine Methyl EsterTrt-Ser-OMe [chembk.com]
- 2. echemi.com [echemi.com]
- 3. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 4. Cas 4465-44-5,this compound | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 11. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemwhat.com [chemwhat.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Introduction: The Strategic Role of the Trityl Group in Serine Chemistry
An Application Guide to the Deprotection of N-Trityl-L-serine Methyl Ester
In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. The triphenylmethyl (Trityl, Tr) group is a bulky and highly effective protecting group for primary amines, alcohols, and thiols.[1][2] Its steric hindrance prevents unwanted side reactions at the protected site, while its acid lability allows for its clean removal under specific conditions.[2]
This compound is a valuable building block, providing a stable form of the serine amino acid for incorporation into larger molecular frameworks.[3] The trityl group safeguards the nucleophilic amine, and the methyl ester protects the carboxylic acid, allowing for selective modifications at other positions. The subsequent removal, or deprotection, of the trityl group is a critical step to liberate the free amine for further coupling or to yield the final target molecule. This guide provides a detailed examination of the mechanisms, protocols, and critical considerations for the efficient deprotection of this compound.
Mechanism of Deprotection: The Power of Cation Stability
The removal of the N-trityl group is most commonly achieved through acid catalysis. The underlying principle of this reaction is the remarkable stability of the resulting trityl carbocation.
Brønsted Acid Catalysis: The process begins with the protonation of the nitrogen atom of the N-trityl group by a Brønsted acid (e.g., Trifluoroacetic Acid - TFA, Formic Acid). This protonation turns the amine into a better leaving group. The weakened carbon-nitrogen bond then cleaves, releasing the deprotected amine and the trityl carbocation.[1][4] The exceptional stability of this cation, derived from the extensive resonance delocalization of the positive charge across its three phenyl rings, is the primary thermodynamic driving force for the reaction.[2]
Lewis Acid Catalysis: Alternatively, Lewis acids such as Boron Trifluoride Etherate (BF₃·Et₂O) can facilitate deprotection. The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the trityl group's central carbon and promoting the cleavage of the C-N bond to form the trityl cation.[1][5] This method can be advantageous when the substrate is sensitive to strong protic acids.
Caption: Acid-catalyzed deprotection of an N-trityl amine.
Comparative Overview of Deprotection Strategies
The choice of reagent for detritylation depends on the overall molecular structure and the presence of other acid-sensitive functional groups. A summary of common conditions is presented below.
| Reagent(s) | Solvent(s) | Temperature | Typical Time | Yield (%) | Key Considerations & Insights |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | A robust and widely applicable method for most acid-stable compounds.[6][7] TFA is highly corrosive and must be handled with care. |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 5 min - 2 h | 85 - 95 | A milder alternative to TFA, useful when other sensitive groups are present.[1][6] The byproduct, triphenylmethanol, is insoluble in water, simplifying workup.[2] |
| Acetic Acid (aq. ~80%) | Water | Not Specified | Not Specified | Variable | Can offer selectivity, for instance, deprotecting trityl groups in the presence of a Boc group under carefully controlled conditions.[6] |
| BF₃·Et₂O / Scavenger | Dichloromethane (DCM) | Room Temp | Variable | High | Lewis acid approach. Often used with a scavenger like triethylsilane (Et₃SiH) to trap the trityl cation and prevent side reactions.[8][9] |
| Catalytic Hydrogenation | Not specified | Not specified | Not specified | Not specified | Reductive cleavage using reagents like Pd/C and H₂ can also remove the trityl group, though less common than acidic methods for N-trityl amines.[6] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the deprotection of this compound. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine completion.
Protocol 1: Robust Deprotection with Trifluoroacetic Acid (TFA)
This method is highly effective but should be used for substrates that lack other acid-labile protecting groups.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. An effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Once complete, carefully quench the reaction by slowly adding the mixture to a stirred, chilled solution of saturated aqueous NaHCO₃ until the effervescence ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, containing the desired L-serine methyl ester and the triphenylmethanol byproduct, can be purified by silica gel column chromatography.
Causality and Experimental Insights:
-
Anhydrous DCM: Using a dry solvent is crucial to prevent unwanted side reactions with the highly reactive trityl cation.
-
Dropwise Addition of TFA: This controls the reaction rate and any potential exotherm.
-
NaHCO₃ Quench: This step neutralizes the excess strong acid (TFA), preventing degradation of the product and making the extraction safe.
-
Purification: The triphenylmethanol byproduct is less polar than the free amine product, allowing for effective separation via column chromatography.
Protocol 2: Mild Deprotection with Formic Acid
This protocol is a gentler alternative, suitable for molecules with moderate acid sensitivity.
Materials:
-
This compound (1.0 equiv)
-
Formic Acid (97+%)
-
Dioxane (for co-evaporation)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard laboratory glassware
-
Oil pump / high-vacuum line
Procedure:
-
Treat the this compound with cold (ice bath) formic acid (97+%) and stir for approximately 3-10 minutes.[1][2]
-
Monitor the reaction closely by TLC. The reaction is often very rapid.
-
Once the starting material is consumed, evaporate the formic acid using an oil pump at room temperature.[2]
-
To ensure complete removal of residual acid, add dioxane to the residue and evaporate again. Repeat this co-evaporation step at least once.[2]
-
The resulting residue contains the product and triphenylmethanol. Add a mixture of water and diethyl ether to the flask and stir vigorously.
-
The insoluble triphenylmethanol can be removed by filtration.[1][2]
-
The aqueous filtrate, containing the protonated product, can be neutralized and extracted, or used directly if the salt form is desired. For the free amine, carefully neutralize the aqueous solution with a base and extract with an appropriate organic solvent.
Causality and Experimental Insights:
-
Cold Formic Acid: Using cold acid helps to control the reaction rate and can improve selectivity if other sensitive groups are present.
-
Co-evaporation: Formic acid has a relatively high boiling point. Co-evaporation with a solvent like dioxane helps to remove it azeotropically, which is critical as residual acid can complicate subsequent steps.
-
Aqueous Workup: This procedure leverages the low water solubility of the triphenylmethanol byproduct for a simple, non-chromatographic purification method.[1]
General Experimental Workflow
The overall process, from the protected starting material to the final purified product, follows a logical sequence of reaction, workup, and purification.
Caption: General workflow for N-trityl deprotection.
Safety and Handling
-
Strong Acids: Trifluoroacetic acid and formic acid are highly corrosive and can cause severe burns. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.[10]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Neutralize acidic waste before disposal.
References
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- The Journal of Organic Chemistry. (2006). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides.
- The Journal of Organic Chemistry. (1998). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
- ResearchGate. (2016). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups.
- ResearchGate. (1998). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
- Universidade de Alicante RUA. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols.
- Royal Society of Chemistry. (2016). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group.
- ResearchGate. (2017). Preparation of methyl ester of L-serine.
- ResearchGate. (n.d.). Preparation of methyl ester of L-serine (3).
- Google Patents. (1973). Process for the purification of l-serine.
- National Institutes of Health. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring.
- Organic Syntheses. (n.d.). Procedure.
- LookChem. (n.d.). Cas 4465-44-5, this compound.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemicalbook.com [chemicalbook.com]
Introduction: The Architectural Precision of Chiral Building Blocks
An In-depth Technical Guide to the Application of N-Trityl-L-serine methyl ester as a Chiral Building Block
In the landscape of modern drug discovery and fine chemical synthesis, chiral building blocks are foundational components that allow for the precise construction of complex, three-dimensional molecules.[1] Chirality, or the "handedness" of a molecule, is a critical determinant of biological activity; often, only one enantiomer of a drug molecule interacts correctly with its biological target, while the other may be inactive or even toxic.[2] The use of pre-defined, optically pure building blocks accelerates research and development by enabling the targeted synthesis of the desired stereoisomer, thereby improving efficacy, safety, and pharmacokinetic profiles.[1][3][4]
This compound stands out as a particularly versatile and strategic chiral synthon. It incorporates four key features into a single, stable molecule:
-
A defined L-stereocenter at the α-carbon, providing the chiral information.
-
An N-Trityl (Trt) protecting group , which offers significant steric bulk and is removable under specific, mild acidic conditions.
-
A methyl ester at the C-terminus, which protects the carboxylic acid while allowing for future transformations.
-
A nucleophilic primary hydroxyl group on the side chain, available for further functionalization.
This guide, intended for researchers and professionals in chemical synthesis and drug development, provides a detailed exploration of the properties, synthesis, and application of this compound, grounded in established chemical principles and protocols.
Strategic Advantages of the N-Trityl Protecting Group
The triphenylmethyl (Trityl, Trt) group is not merely a placeholder; its unique combination of steric and electronic properties makes it a powerful tool in multi-step synthesis.[5]
-
Steric Shielding and Selectivity : The three phenyl rings of the trityl group create a sterically demanding cone around the protected amine. This bulkiness is highly effective at preventing unwanted side reactions at the nitrogen atom and can inhibit racemization at the adjacent chiral center during coupling reactions.[6] Its size also allows for the selective protection of primary amines and alcohols over more hindered secondary positions.[7]
-
Orthogonal Deprotection Strategy : The Trityl group is stable under neutral, basic, and many reductive conditions, but it is highly susceptible to acid-catalyzed cleavage.[6] This is due to the formation of the resonance-stabilized trityl cation upon protonation. Its lability is tunable; derivatives like methoxy-substituted trityl groups (MMT, DMT) are even more acid-sensitive.[5] This acid-lability makes it "orthogonal" to base-labile groups like Fmoc and hydrogenation-labile groups like Cbz, a cornerstone of modern peptide synthesis.[8][9]
-
Enhanced Solubility : The large, hydrophobic nature of the trityl group often improves the solubility of amino acid derivatives in common organic solvents used for synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF), which can be a significant practical advantage.[8][10]
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 4465-44-5 | [11],[12] |
| Molecular Formula | C₂₃H₂₃NO₃ | [11],[12] |
| Molecular Weight | 361.43 g/mol | [11],[12] |
| Melting Point | 148-150 °C | [11],[12] |
| Optical Activity | [α]²⁰/D +31° (c = 1 in methanol) | [11],[12] |
| Appearance | White to off-white powder | [13] |
Protocol 1: Synthesis of this compound
This protocol details the direct N-tritylation of L-serine methyl ester hydrochloride. The procedure is based on a modification of the method originally described by Zervas and is widely used for preparing N-Trt amino acid esters.[13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Causality Behind Choices:
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.[13]
-
Base: Triethylamine (TEA) is a non-nucleophilic base. Two equivalents are required: one to neutralize the hydrochloride salt of the starting material, and a second to scavenge the HCl generated as a byproduct of the reaction between the amine and trityl chloride. This prevents the protonation of the starting amine, which would render it unreactive.
-
Workup: The aqueous wash steps are crucial for removing the water-soluble triethylammonium chloride salt and any remaining base, leading to a cleaner crude product.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| L-Serine methyl ester HCl | 155.58 | 10.0 | 1.56 g | 1.0 |
| Trityl Chloride | 278.78 | 10.0 | 2.79 g | 1.0 |
| Triethylamine (TEA) | 101.19 | 20.0 | 2.8 mL | 2.0 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
| Ethyl Acetate | - | - | 100 mL | - |
| Water | - | - | 100 mL | - |
Step-by-Step Procedure:
-
Suspend L-serine methyl ester hydrochloride (1.0 equiv) in anhydrous DCM (approx. 30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice-water bath.
-
Add triethylamine (2.0 equiv) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is formed.
-
In a separate beaker, dissolve trityl chloride (1.0 equiv) in anhydrous DCM (approx. 20 mL).
-
Add the trityl chloride solution dropwise to the reaction mixture over 15 minutes.
-
Remove the ice bath and allow the reaction to stir vigorously at room temperature for 2.5 to 3 hours. A white precipitate (triethylammonium chloride) will form.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexane).
-
Once the reaction is complete, filter the mixture to remove the precipitated salt.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[13]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Self-Validation & Characterization:
-
Yield: Expect a high yield (>90%) for the crude product.[13]
-
Melting Point: The purified product should exhibit a sharp melting point consistent with the literature value (148-150 °C).[11][12]
-
NMR Spectroscopy: ¹H NMR analysis should confirm the presence of the trityl group (aromatic protons ~7.2-7.5 ppm), the serine backbone protons, and the methyl ester singlet (~3.7 ppm).[14]
Protocol 2: Application in Dipeptide Synthesis & Selective Deprotection
This protocol demonstrates the utility of this compound as the C-terminal residue in the synthesis of a dipeptide, followed by the selective removal of the N-Trityl group.
Reaction Pathway Diagram
Caption: Pathway for dipeptide synthesis and selective deprotection.
Part A: Peptide Coupling Protocol
Causality Behind Choices:
-
Coupling Reagent: HATU is a highly efficient, modern coupling reagent that activates the carboxylic acid of Fmoc-L-Ala-OH, minimizing the risk of racemization.
-
Base: Diisopropylethylamine (DIEA) is a sterically hindered, non-nucleophilic base used to maintain the basic conditions required for the coupling reaction without competing as a nucleophile.
Procedure:
-
Dissolve this compound (1.0 equiv) and Fmoc-L-Ala-OH (1.05 equiv) in anhydrous DMF.
-
Add HATU (1.05 equiv) to the solution.
-
Add DIEA (2.0 equiv) dropwise and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting protected dipeptide by silica gel column chromatography.
Part B: Selective N-Trityl Deprotection Protocol
Causality Behind Choices:
-
Deprotection Reagent: A dilute solution of Trifluoroacetic Acid (TFA) in DCM (1-2%) is acidic enough to cleave the acid-labile Trityl group but mild enough to leave the more robust Fmoc group, methyl ester, and peptide bond intact.[6][15]
-
Scavenger: Triethylsilane (TES) is a cation scavenger. It reacts with the highly electrophilic trityl cation formed during cleavage, preventing it from re-attaching to the amine or alkylating other nucleophilic sites in the molecule (like tryptophan or methionine residues in larger peptides).[9][16]
Procedure:
-
Dissolve the purified, protected dipeptide (1.0 equiv) in anhydrous DCM.
-
Add triethylsilane (TES) (3-5 equiv) to the solution.
-
Add a solution of 1-2% TFA in DCM dropwise while stirring at room temperature.
-
Stir for 30-60 minutes, monitoring the disappearance of the starting material by TLC.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The crude product can be purified by chromatography or precipitation to yield the Fmoc-protected dipeptide ester.
Troubleshooting and Key Considerations
-
Incomplete Tritylation: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze trityl chloride and quench the reaction.
-
Slow Peptide Coupling: The steric bulk of the trityl group can sometimes hinder reactivity.[6] If coupling is slow, consider increasing the reaction time, temperature slightly, or using a more potent coupling agent.
-
Incomplete Deprotection: If 1-2% TFA is insufficient, the concentration can be gradually increased. However, this raises the risk of cleaving other acid-sensitive groups.
-
Side Reactions during Deprotection: The omission of a cation scavenger like TES is a common mistake that can lead to low yields and difficult-to-separate byproducts due to re-alkylation. Always use a scavenger during acid-mediated detritylation.[16]
Conclusion
This compound is a high-value chiral building block whose utility is derived from the strategic interplay of its functional groups. The trityl group provides robust, sterically-demanding protection that is orthogonal to many other common protecting groups, enabling complex synthetic sequences with high fidelity. The protocols and insights provided herein demonstrate its straightforward preparation and its power in the controlled, stepwise assembly of peptides and other chiral molecules, reinforcing its essential place in the synthetic chemist's toolkit.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Blaser, H. U. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Benchchem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- Blacker, A. J., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- APPLied Biosystems. (n.d.).
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.
- Guijarro, D., & Yus, M. (2016).
- Wu, Y. (n.d.). The Role of Trityl Protection in Asparagine Peptide Synthesis.
- Thieme Gruppe. (n.d.).
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- Sigma-Aldrich. (n.d.). This compound 99 4465-44-5.
- Képiró, M., et al. (2016). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry (RSC Publishing).
- Sigma-Aldrich. (n.d.). This compound 99 4465-44-5.
- Benchchem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Lett. Pept. Sci.
- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. rua.ua.es [rua.ua.es]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. digital.csic.es [digital.csic.es]
- 14. spectrabase.com [spectrabase.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Synthesizing Biologically Active Molecules
Introduction: The Art and Science of Crafting Life-Affecting Molecules
At the heart of modern medicine and biological research lies the ability to construct and manipulate molecules with precision. The synthesis of biologically active molecules is a cornerstone of drug discovery, providing the essential tools to probe biological systems, validate therapeutic targets, and ultimately, develop new medicines to combat human disease.[1][2][3] This discipline blends the intricate logic of organic chemistry with a deep understanding of pharmacology and molecular biology to design and create compounds that can interact with specific biological targets to elicit a desired therapeutic effect.[1][2]
The journey from a conceptual molecule to a potential drug candidate is a meticulous process of design, synthesis, and optimization.[1][2] Medicinal chemists are central to this endeavor, constantly refining chemical structures to enhance potency, improve metabolic stability, and minimize side effects.[1][3] This guide provides an in-depth exploration of key synthetic strategies that have revolutionized the field, complete with detailed protocols and expert insights to empower researchers in their quest for novel, life-changing molecules.
Core Synthetic Strategies in Modern Drug Discovery
The modern synthetic chemist has a powerful arsenal of methodologies to construct complex, biologically active molecules. These strategies are designed to address the challenges of efficiency, selectivity, and molecular diversity.
Asymmetric Synthesis: Mastering Chirality for Enhanced Efficacy and Safety
Chirality, the "handedness" of molecules, is a fundamental concept in drug design. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[4][5] Asymmetric synthesis provides the tools to selectively produce a single enantiomer, ensuring the development of safer and more effective drugs.[4][5][6]
Scientist's Corner: The "Why" of Asymmetric Synthesis
The significance of controlling stereochemistry cannot be overstated. The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of enantiomeric purity in pharmaceuticals. Modern regulatory agencies now often require new chiral drugs to be developed as single enantiomers.[6]
Key Techniques in Asymmetric Synthesis:
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
-
Chiral Catalysts: These are chiral molecules that can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. This approach is highly efficient as a small amount of catalyst can produce a large quantity of the desired product.
-
Biocatalysis: This method utilizes enzymes, which are nature's own chiral catalysts, to perform highly selective transformations.
Protocol: Asymmetric Hydrogenation of an Enone using a Chiral Rhodium Catalyst
This protocol describes a general procedure for the enantioselective reduction of a prochiral enone to a chiral alcohol, a common transformation in the synthesis of biologically active molecules.
Objective: To synthesize a chiral alcohol with high enantiomeric excess (e.e.).
Materials:
-
Prochiral enone (1.0 mmol)
-
[Rh(COD)2]BF4 (0.01 mmol, 1 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP) (0.011 mmol, 1.1 mol%)
-
Dichloromethane (DCM), degassed (10 mL)
-
Hydrogen gas (H2)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(COD)2]BF4 and the chiral bisphosphine ligand in 5 mL of degassed DCM. Stir the solution for 30 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the prochiral enone in the remaining 5 mL of degassed DCM.
-
Hydrogenation: Transfer the enone solution to the flask containing the catalyst. The reaction vessel is then purged with hydrogen gas and maintained under a positive pressure of H2 (typically via a balloon) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the chiral alcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Yield (%) | e.e. (%) |
| 1 | 1.0 | (R)-BINAP | DCM | 12 | 95 | 98 |
| 2 | 0.5 | (R)-BINAP | DCM | 24 | 92 | 97 |
| 3 | 1.0 | (S)-BINAP | DCM | 12 | 96 | 98 (S) |
Combinatorial Chemistry: Accelerating Discovery through Diversity
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse small molecules.[7][8] This approach allows for the simultaneous synthesis and screening of thousands to millions of compounds, significantly accelerating the process of identifying "hit" molecules that show initial promise against a biological target.[7]
Scientist's Corner: The Logic of Library Synthesis
The core principle of combinatorial chemistry is to systematically combine a set of "building blocks" in all possible combinations to create a library of structurally related molecules.[7] This can be done using techniques like solid-phase synthesis, where molecules are built on small resin beads, allowing for easy purification and handling of large numbers of compounds.[8]
Workflow for Combinatorial Library Synthesis and Screening:
Caption: Workflow for Combinatorial Chemistry in Drug Discovery.
Fragment-Based Drug Discovery (FBDD): Building Potent Drugs from Small Pieces
Fragment-based drug discovery (FBDD) is a more recent and highly efficient approach to identifying lead compounds.[9][10][11] Instead of screening large, complex molecules, FBDD starts by identifying very small molecules, or "fragments," that bind weakly to the biological target.[11][12] These fragments are then optimized and linked together to create a more potent and selective lead compound.[9][10][11]
Scientist's Corner: The Advantage of Starting Small
The smaller size and lower complexity of fragments mean they can explore the binding site of a target more efficiently than larger molecules.[11] This often leads to higher "hit" rates in initial screens. The structural information gained from how these fragments bind, often through techniques like X-ray crystallography, provides a precise roadmap for designing more potent molecules.[9][10]
The FBDD Process:
Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.
Case Study: The Total Synthesis of a Complex Natural Product
The total synthesis of complex natural products has long been a driving force for innovation in organic chemistry.[13][14][15] These endeavors not only provide access to rare and potent biologically active molecules but also serve as a platform for developing new synthetic methodologies.[14][15] By tackling these challenging targets, synthetic chemists can create "supernatural products" with improved properties over the parent natural product.[14][15]
Divergent and Deconstructive Synthesis Strategies
Modern total synthesis often employs elegant strategies to maximize efficiency. Divergent synthesis aims to create multiple natural products from a common intermediate, while deconstructive synthesis builds complex structures by strategically breaking bonds in more readily available starting materials.[16] These approaches significantly shorten synthetic routes and enable the rapid generation of analogues for biological evaluation.[16]
Future Directions: The Evolving Landscape of Molecular Synthesis
The field of synthetic chemistry is continually evolving, with new technologies and methodologies poised to further accelerate the discovery of biologically active molecules.
-
Automation and Machine Learning: The integration of robotics and artificial intelligence is beginning to automate the process of synthesis planning and execution, allowing for the rapid exploration of novel chemical space.[17]
-
Synthetic Biology: This emerging field harnesses the power of engineered biological systems to produce complex molecules, offering a sustainable and efficient alternative to traditional chemical synthesis for certain classes of compounds.[18][19]
-
Novel Catalysis: The development of new catalysts, including those based on earth-abundant metals and organocatalysts, continues to provide more efficient and environmentally friendly ways to construct molecular complexity.[20]
References
- Role of Medicinal Chemistry in Modern Drug Discovery | Steeron Research. (2025, July 23). Steeron Research.
- Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.
- Combinatorial Chemistry in Drug Discovery. PMC - NIH.
- What is Medicinal Chemistry in Drug Discovery?. (2024, October 15). Aragen Life Sciences.
- Fragment-based drug discovery: opportunities for organic synthesis. (2020, December 24). PMC - NIH.
- Combinatorial chemistry: A novel method in drug discovery and its applic
- Application of Combinatorial Chemistry Science on Modern Drug Discovery.
- Role of Medicinal Chemist in the Modern Drug Discovery and Develo. Longdom Publishing.
- Combinatorial Chemistry in Drug Design. (2014, July 4). New Drug Approvals.
- Medicinal chemistry. Wikipedia.
- What is Medicinal Chemistry?. Michigan Technological University.
- Combin
- Modern Tools for the Synthesis of Complex Bioactive Molecules. Wiley.
- Fragment-based lead discovery. Wikipedia.
- What is Fragment-Based Drug Discovery?. (2023, April 11). AZoLifeSciences.
- Application of Fragment-Based Drug Discovery to Vers
- Synthetic Strategies for Bioactive Oligosaccharides. (2025, December 4). PubMed.
- Recent Advances in Application of Synthetic Biology for Production of Bioactive Compounds. Frontiers Research Topic.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024, September 14). MDPI.
- The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. PMC - PubMed Central.
- (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 9).
- The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry.
- Deconstructive and Divergent Synthesis of Bioactive N
- Asymmetric Synthesis. Genesis Drug Discovery & Development.
- Synthetic biology. Wikipedia.
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- Modern Tools for the Synthesis of Complex Bioactive Molecules.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. Semantic Scholar.
- Asymmetric Synthesis of Physiological Active Principles of Natural Products.
- The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry. (2020, November 10). RSC Publishing.
- Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Special Issue : Asymmetric Organic Synthesis in Drug Design and C
- Natural Product Synthesis (a selection). Professor Steven V. Ley Research Group.
- Natural Product Synthesis in the 21st Century: Beyond the Mountain Top.
Sources
- 1. steeronresearch.com [steeronresearch.com]
- 2. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]
- 3. mtu.edu [mtu.edu]
- 4. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 13. The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic Strategies for Bioactive Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Synthetic biology - Wikipedia [en.wikipedia.org]
- 20. wiley.com [wiley.com]
Application Notes & Protocols: N-Trityl-L-serine methyl ester in Medicinal Chemistry
Introduction: The Strategic Importance of N-Trityl-L-serine methyl ester
In the intricate landscape of medicinal chemistry, the synthesis of complex bioactive molecules demands a sophisticated and strategic approach to the use of protecting groups. This compound stands out as a pivotal chiral building block, offering a unique combination of steric hindrance and acid-labile protection that is instrumental in peptide synthesis and the construction of diverse molecular architectures. The trityl (triphenylmethyl, Trt) group, with its significant bulk, provides robust protection to the α-amino group of L-serine, preventing unwanted side reactions during peptide coupling and other synthetic transformations.[1] Concurrently, the methyl ester safeguards the carboxyl terminus. This dual protection scheme allows for the selective manipulation of the serine side-chain hydroxyl group, a critical feature for the synthesis of modified peptides and other complex therapeutics.[2]
This comprehensive guide provides detailed application notes and field-proven protocols for the effective utilization of this compound in medicinal chemistry research. We will delve into the causality behind experimental choices, offering insights honed from extensive practical experience to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 4465-44-5 | [3] |
| Molecular Formula | C₂₃H₂₃NO₃ | [3] |
| Molecular Weight | 361.43 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 148-150 °C | [3][4] |
| Optical Activity | [α]²⁰/D +31° (c = 1 in methanol) | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [4] |
Key Applications in Medicinal Chemistry
The utility of this compound extends beyond routine peptide synthesis, positioning it as a versatile synthon for a range of complex molecules.
Peptide Synthesis: A Cornerstone Application
This compound is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The trityl group's acid lability allows for its selective removal under mild acidic conditions that are orthogonal to many other protecting groups used in peptide chemistry, such as the base-labile Fmoc group.[5][6]
Diagram: Orthogonal Protection in Peptide Synthesis
Caption: Orthogonal deprotection of this compound.
Synthesis of Phosphoserine-Containing Peptides
Phosphorylation of serine residues is a critical post-translational modification that regulates numerous cellular processes. The synthesis of phosphopeptides is therefore essential for studying these biological pathways.[7] this compound serves as an excellent precursor for the introduction of phosphoserine into peptides. The N-trityl group can be selectively removed on the solid support, exposing the serine hydroxyl group for phosphorylation.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
protocol for incorporating Trt-Ser-OMe into a peptide chain
A-M-P-S Note: 004
Advanced Methodologies in Peptide Synthesis: Protocol for Incorporating Trt-Ser-OMe
Executive Summary
The incorporation of serine, a polar amino acid, into peptide sequences presents unique challenges, including potential side-chain reactions and racemization.[1][2] Effective synthesis requires a robust protection strategy. This application note provides a detailed protocol and scientific rationale for the use of N-α-Fmoc-O-trityl-L-serine methyl ester (Fmoc-Ser(Trt)-OMe) in both solid-phase and solution-phase peptide synthesis. The trityl (Trt) group offers acid-labile protection for the serine hydroxyl side-chain, while the C-terminal methyl ester (OMe) provides temporary protection of the carboxyl group, making this derivative a versatile tool for custom peptide design.[3][4] We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer guidance on troubleshooting and final product characterization.
Core Concepts & Scientific Principles
1.1. The Role of Protecting Groups: Trt and OMe
Successful peptide synthesis hinges on the sequential and controlled formation of amide bonds. This necessitates the use of temporary protecting groups to block reactive sites and direct the reaction to the desired N- and C-termini.
-
O-Trityl (Trt) Group (Side-Chain Protection): The bulky triphenylmethyl (trityl) group is employed to protect the hydroxyl moiety of the serine side chain.[4] Its key advantage is its lability under mild acidic conditions, which allows for selective removal without disturbing other acid-labile protecting groups like Boc or cleaving the peptide from common resins like Wang or Rink Amide.[3][5] This selective deprotection is particularly useful for on-resin modifications, such as phosphorylation.[4]
-
C-Terminal Methyl Ester (OMe): The methyl ester serves to protect the C-terminal carboxyl group of the serine residue.[6] This prevents the amino acid from self-polymerizing during the activation step of the subsequent amino acid coupling. Esterification of the C-terminus can also enhance the biological activity and stability of the final peptide.[]
1.2. Peptide Bond Formation: The Carbodiimide Method
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are widely used for this purpose.[8][9] The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization.[8][10]
To suppress this side reaction, an additive like 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly converts the O-acylisourea into a more stable HOBt-active ester, which then reacts with the free amine of the peptide chain to form the peptide bond with minimal racemization.[8][10][11]
Experimental Protocols & Methodologies
This section details the protocols for incorporating Trt-Ser-OMe. The choice between solid-phase and solution-phase synthesis will depend on the length of the peptide, the desired scale, and purification strategy.
2.1. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(Trt)-OH
This protocol outlines the incorporation of a serine residue within a peptide sequence being synthesized on a solid support using the Fmoc/tBu strategy.
Workflow Overview:
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Ser(Trt)-OH.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-Ser(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF (Fmoc deprotection solution)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[12]
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3 minutes, drain, and repeat with fresh solution for 15 minutes.[12]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.[12]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ser(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel and agitate the mixture for 1-2 hours at room temperature.[10]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[12] If incomplete, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (5x) to remove excess reagents and the soluble diisopropylurea byproduct.[10]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups simultaneously.[12][13]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
2.2. Protocol 2: Solution-Phase Synthesis with Trt-Ser-OMe
This protocol is suitable for synthesizing shorter peptides or peptide fragments where Trt-Ser-OMe is the C-terminal residue.
Workflow Overview:
Caption: General workflow for solution-phase dipeptide synthesis.
Materials:
-
Fmoc-protected amino acid (the penultimate residue)
-
H-Ser(Trt)-OMe (or its hydrochloride salt)
-
DIC and HOBt
-
N,N-Diisopropylethylamine (DIPEA, if starting with a salt)
-
Organic solvents (DMF, Ethyl Acetate, DCM)
-
Aqueous solutions for workup (e.g., 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
Reactant Preparation: Dissolve the Fmoc-protected amino acid (1 eq.), HOBt (1.1 eq.), and H-Ser(Trt)-OMe (1 eq.) in DMF. If using the hydrochloride salt of serine, add DIPEA (1 eq.) to neutralize.
-
Activation & Coupling: Cool the solution to 0°C and add DIC (1.1 eq.). Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude dipeptide by flash column chromatography.
-
C-Terminal Deprotection (Saponification): If the free C-terminal acid is required for further elongation, the methyl ester can be hydrolyzed using a base like LiOH or NaOH in a solvent mixture such as THF/water. Note that this step must be performed carefully to avoid racemization.
-
N-Terminal Deprotection: The Fmoc group can be removed using 20% piperidine in DMF, as in the SPPS protocol, to allow for further chain elongation at the N-terminus.
Quantitative Data Summary
The choice of coupling reagents and conditions is critical for maximizing yield and minimizing side reactions.
| Parameter | Coupling Reagent/Condition | Typical Efficiency | Racemization Risk | Notes |
| Coupling Efficiency | DIC/HOBt | >99% | Low | The addition of HOBt significantly suppresses racemization by forming a more stable active ester.[8][10] |
| HBTU/DIPEA | >99% | Moderate | Very rapid, but the basic conditions can increase racemization risk, especially for sensitive residues like Cys and His.[8][14] | |
| Trt Deprotection | 1-2% TFA in DCM | Selective Removal | N/A | Allows for removal of the Trt group while the peptide remains on an acid-labile resin.[3][5] |
| 95% TFA Cocktail | Complete Removal | N/A | Standard condition for final cleavage from resin and removal of most acid-labile side-chain protecting groups.[4][15] | |
| OMe Deprotection | Saponification (e.g., 1M LiOH) | >90% | Moderate | Risk of racemization increases with reaction time and temperature. Careful monitoring is required. |
Troubleshooting and Key Considerations
-
Racemization of Serine: Serine is susceptible to racemization due to the electron-withdrawing nature of its hydroxyl group, which increases the acidity of the alpha-proton.[1] To minimize this, always use an additive like HOBt or Oxyma with carbodiimide coupling reagents and avoid excessive pre-activation times and high temperatures.[1][10]
-
Aggregation: Peptides rich in serine can be problematic due to the formation of secondary structures on the solid support, leading to incomplete coupling and deprotection.[16] Using a low-substitution resin or switching to a solvent like N-methylpyrrolidone (NMP) can help disrupt aggregation.[17][18]
-
Incomplete Coupling: If a Kaiser test indicates an incomplete reaction, a second coupling (a "double couple") should be performed before proceeding to the next deprotection step.[16]
-
Trityl Cation Scavenging: During acidic deprotection of the Trt group, the resulting trityl cation is a reactive electrophile.[19] It is crucial to include a scavenger, like triisopropylsilane (TIS) or water, in the cleavage cocktail to prevent this cation from re-attaching to sensitive residues like tryptophan or methionine.[13]
Product Characterization
After synthesis and purification, the identity and purity of the peptide must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purifying the final product.[20][21][22] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thereby verifying its identity.[21][23] Techniques like LC-MS/MS can further be used to confirm the amino acid sequence.[20]
Conclusion
The use of Trt-Ser-OMe and its corresponding acid, Fmoc-Ser(Trt)-OH, provides a reliable and versatile strategy for incorporating serine into synthetic peptides. The acid-labile nature of the Trt group allows for flexible deprotection strategies compatible with standard Fmoc-based SPPS, while the methyl ester provides robust C-terminal protection for solution-phase applications. By understanding the underlying chemical principles and carefully controlling reaction conditions, particularly during the coupling step, researchers can successfully synthesize high-purity serine-containing peptides for a wide range of applications in drug discovery and biomedical research.
References
- Vertex AI Search. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Benchchem. (n.d.). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResearchGate. (2019). Synthesis of peptides rich in serines?.
- Benchchem. (n.d.). Technical Support Center: Racemization of Serine during Peptide Synthesis.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH.
- Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- YouTube. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- BOC Sciences. (n.d.). Modification of C-Terminal.
- ResearchGate. (n.d.). Coupling Reagents.
- MDPI. (n.d.). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study.
- ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Benchchem. (n.d.). Application Notes and Protocols for Manual Synthesis of Peptides Containing His(Trt).
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Guna-Life. (n.d.). Overview of Custom Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. pepdoopeptides.com [pepdoopeptides.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. researchgate.net [researchgate.net]
- 23. ijsra.net [ijsra.net]
Application Notes and Protocols for the N-Tritylation of L-Serine Methyl Ester
This document provides a comprehensive guide for the N-tritylation of L-serine methyl ester, a critical step in peptide synthesis and the development of complex biologically active molecules. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also insights into the chemical principles governing the reaction.
Introduction: The Strategic Importance of the Trityl Group
In the intricate field of peptide synthesis, the selective protection of reactive functional groups is paramount to achieving the desired final product without unintended side reactions. The triphenylmethyl (trityl, Trt) group is a sterically bulky and acid-labile protecting group widely employed for the temporary blockage of primary amines.[1] Its application to L-serine methyl ester is particularly valuable, as it shields the α-amino group, allowing for subsequent modifications at the carboxyl or hydroxyl functionalities.[2] The trityl group's steric hindrance can also play a role in preventing racemization at the α-carbon during peptide coupling reactions.[1] This guide will detail a reliable and efficient protocol for the synthesis of N-trityl-L-serine methyl ester.
Reaction Mechanism: A Nucleophilic Substitution Approach
The N-tritylation of L-serine methyl ester proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of trityl chloride. This reaction is facilitated by a non-nucleophilic base, typically triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][4] The formation of triethylammonium chloride salt drives the reaction towards completion.[4]
Below is a diagram illustrating the overall reaction:
Caption: Overall reaction for the N-tritylation of L-serine methyl ester.
Experimental Protocol: Step-by-Step Synthesis
This protocol is a modification of established procedures for the N-tritylation of amino acid esters.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| L-Serine methyl ester hydrochloride | 155.58 | 10 | 1.56 g |
| Trityl chloride (Triphenylchloromethane) | 278.77 | 10 | 2.79 g |
| Triethylamine (TEA) | 101.19 | 22 | 3.06 mL (2.2 g) |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Dioxane | - | - | - |
| Methanol | - | - | For workup |
| Water (deionized) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add L-serine methyl ester hydrochloride (1.56 g, 10 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask. Stir the suspension at room temperature.
-
Base Addition: Cool the suspension in an ice bath. Slowly add triethylamine (3.06 mL, 22 mmol) to the stirred mixture. The triethylamine neutralizes the hydrochloride salt and the HCl that will be formed during the reaction.[3][5]
-
Tritylating Agent Addition: In a separate beaker, dissolve trityl chloride (2.79 g, 10 mmol) in a minimal amount of anhydrous dichloromethane (approximately 7 mL).
-
Reaction: Add the trityl chloride solution dropwise to the L-serine methyl ester suspension over 10-15 minutes while maintaining the temperature at 0-5 °C with the ice bath.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 2.5 to 6 hours.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Workup - Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer twice with water (2 x 30 mL) to remove the triethylammonium chloride salt and any excess triethylamine.[5]
-
Workup - Drying: Dry the organic phase over anhydrous sodium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1][5]
-
Purification: The resulting this compound can be further purified by recrystallization, typically from methanol, to yield a white powder.[5]
Caption: Experimental workflow for N-tritylation.
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as trityl chloride is sensitive to moisture and can be hydrolyzed, which would reduce the yield of the desired product.[6]
-
Stoichiometry of the Base: At least two equivalents of triethylamine are required. One equivalent to neutralize the hydrochloride of the starting material and a second to scavenge the HCl produced during the reaction. A slight excess (2.2 equivalents) is often used to ensure the reaction goes to completion.[5]
-
Temperature Control: The initial addition of reagents is performed at a low temperature (0-5 °C) to control the exothermic nature of the reaction and minimize potential side reactions.
-
Purity of Starting Materials: The purity of L-serine methyl ester hydrochloride and trityl chloride will directly impact the purity and yield of the final product.
-
Incomplete Reaction: If TLC analysis indicates an incomplete reaction after 6 hours, the reaction time can be extended. Gentle heating might be considered, but it should be approached with caution as it could lead to side product formation.
-
Purification Challenges: The triphenylmethanol byproduct, formed from the hydrolysis of trityl chloride, can sometimes co-precipitate with the product. Careful recrystallization is usually sufficient for its removal.[1]
Conclusion
The N-tritylation of L-serine methyl ester is a robust and reliable procedure when performed with attention to the critical parameters outlined in this guide. The trityl protecting group provides an effective means of temporarily masking the amino functionality, thereby facilitating a wide range of synthetic transformations in peptide chemistry and the broader field of organic synthesis.
References
- Zervas, L., & Theodoropoulos, D. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. [Link]
- Pilkington, M., & Wallis, J. D. (1993). Synthesis and stability of the cyclic sulfamidate of this compound.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120. [Link]
- LookChem. (n.d.). This compound. LookChem. [Link]
- Garner, P., & Park, J. M. (1992). (S)-N-Boc-2,2-DIMETHYL-4-FORMYLOXAZOLIDINE. Organic Syntheses, 70, 18. [Link]
- ChemBK. (2024). N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK. [Link]
- Ataman Kimya. (n.d.). TRIETHYLAMINE.
- Google Patents. (n.d.). Tritylation reactions based on metallic catalysis.
- Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE (TRIETHYLAMINE).
- Wikipedia. (n.d.). Triethylamine. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Tritylamines. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
- Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. EP1917234A1 - Tritylation reactions based on metallic catalysis - Google Patents [patents.google.com]
purification of peptides containing N-Trityl-L-serine
An Application Note and Protocol for the Purification of Peptides Containing N-Trityl-L-serine
Authored by: A Senior Application Scientist
Abstract
The purification of synthetic peptides is a critical step in ensuring their suitability for downstream applications in research, diagnostics, and therapeutics. Peptides incorporating amino acids with bulky, hydrophobic protecting groups, such as N-Trityl-L-serine, present unique and significant challenges to standard purification workflows. The trityl (Trt) group, while invaluable for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), drastically increases the peptide's overall hydrophobicity and introduces acid sensitivity. This application note provides a comprehensive guide and detailed protocols for the successful purification of N-Trityl-L-serine-containing peptides, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC). We will explore the underlying principles, method development strategies, and troubleshooting to empower researchers to achieve high purity and yield for these challenging molecules.
The Challenge: Understanding the Impact of the N-Trityl Group
The trityl group is employed as a side-chain protecting group for serine, threonine, cysteine, and histidine, among others.[1] Its primary advantage lies in its acid lability, allowing for selective removal under mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) while other protecting groups, like tert-butyl (tBu), remain intact. This orthogonality is crucial for synthesizing complex peptides, such as those requiring side-chain modification or cyclization.[2][3]
However, the properties that make the trityl group a valuable synthetic tool create significant purification hurdles:
-
Extreme Hydrophobicity: The three phenyl rings of the trityl group dramatically increase the non-polar character of the peptide. This can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a tendency for the peptide to aggregate.[4]
-
Acid Sensitivity: While desirable for final deprotection, the acid lability of the trityl group is a liability during purification. Standard RP-HPLC protocols often use mobile phases containing 0.1% TFA (pH ≈ 2), which can cause premature cleavage of the trityl group, leading to a mixed population of protected and deprotected peptides that are difficult to resolve.[5]
-
Steric Hindrance: The bulkiness of the trityl group can influence the peptide's conformation, potentially masking other residues and altering its interaction with the stationary phase, which can lead to atypical chromatographic behavior.[6]
The purification strategy must therefore be carefully designed to manage these competing factors: maintaining peptide solubility and achieving efficient chromatographic separation while preserving the integrity of the acid-labile trityl protecting group.
The Primary Tool: Reversed-Phase HPLC
RP-HPLC is the dominant method for peptide purification due to its high resolving power and compatibility with volatile buffers suitable for lyophilization.[7][8] The principle relies on the differential partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase. Peptides are adsorbed to the column in a low organic solvent mobile phase and are subsequently eluted by increasing the concentration of an organic solvent, such as acetonitrile (ACN), in order of increasing hydrophobicity.[8][9]
Caption: Principle of RP-HPLC for Trityl-peptide purification.
Protocol: Method Development for Purifying N-Trityl-Serine Peptides
This protocol outlines a systematic approach to developing a robust RP-HPLC purification method.
Materials and Reagents
-
Crude Peptide: Lyophilized, containing the N-Trityl-L-serine residue.
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for solubilization
-
-
HPLC System: Preparative or semi-preparative HPLC with a UV detector (monitoring at 214 nm and 280 nm).
-
HPLC Columns: (See Table 1 for selection guide)
-
C18, C8, or C4 chemistry
-
Pore size: 100 Å or 300 Å
-
-
Equipment: Vortex mixer, centrifuge, analytical HPLC for purity analysis, lyophilizer.
Step 1: Sample Preparation and Solubility Testing
The high hydrophobicity of Trityl-peptides often makes them difficult to dissolve.
-
Initial Test: Attempt to dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Sonication: If solubility is poor, sonicate the solution for 2-5 minutes.
-
Co-solvents: If the peptide remains insoluble, add a minimal amount of a strong organic solvent like DMSO or DMF dropwise until the peptide dissolves. Crucially, ensure the final concentration of the co-solvent is low enough (<10%) that it does not cause the peptide to precipitate upon injection or interfere with column binding.
-
Filtration: Centrifuge the final solution at high speed (>10,000 x g) for 5 minutes and filter through a 0.45 µm syringe filter to remove particulates.
Step 2: Column Selection
The choice of stationary phase is critical for managing the peptide's high hydrophobicity.
Table 1: Column Selection Guide for Trityl-Peptides
| Column Chemistry | Particle Size | Pore Size | Application Notes |
| C18 | 5-10 µm | 100-300 Å | Standard choice, but may be too retentive. Can lead to very high ACN requirements for elution and broad peaks. Best for shorter, less hydrophobic Trityl-peptides.[7] |
| C8 | 5-10 µm | 100-300 Å | Recommended starting point. Offers a good balance of retention and resolution, reducing the elution time and ACN concentration needed compared to C18. |
| C4 | 5-10 µm | 300 Å | Ideal for very large or extremely hydrophobic peptides. Provides the least retention, preventing irreversible binding and improving peak shape for challenging sequences. |
-
Pore Size: For most peptides (< 50 amino acids), a 100-120 Å pore size is suitable. For larger peptides or those prone to aggregation, a 300 Å pore size provides better access to the stationary phase surface.
Step 3: Mobile Phase Optimization
The goal is to use the mildest conditions possible to prevent premature detritylation.
-
Mobile Phase A: 0.05% TFA in HPLC-grade water.
-
Mobile Phase B: 0.05% TFA in HPLC-grade ACN.
Rationale for 0.05% TFA: While 0.1% TFA is standard, reducing the concentration to 0.05% increases the pH slightly, which can significantly slow the rate of acid-catalyzed cleavage of the Trityl group without sacrificing peak shape. The TFA acts as an ion-pairing agent, sharpening peaks by neutralizing charged residues.[8]
Step 4: Gradient Development Workflow
Caption: Systematic workflow for HPLC gradient development.
Protocol for Gradient Development:
-
Scouting Run: Perform an analytical scale injection using a fast, wide gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes). This run aims to determine the approximate ACN concentration at which your target peptide elutes.
-
Calculate Elution Percentage: Based on the retention time from the scouting run, calculate the %B required for elution. For example, if the peptide elutes at 15 minutes in a 30-minute 5-95% B gradient, the approximate elution concentration is (15/30) * (95-5) + 5 = 50% B.
-
Design Focused Gradient: Create a shallow gradient for the preparative run centered around the calculated elution percentage. A good starting point is a range of ±10% around the target value, run over a longer period (e.g., 40-60 minutes). For the example above, a gradient of 40% to 60% B over 40 minutes would be appropriate. This shallow slope is essential for separating the target peptide from closely eluting impurities like deletion sequences.
-
Preparative Run and Fractionation: Load the prepared crude peptide solution onto the preparative column and run the focused gradient. Collect fractions throughout the elution of the main peak.
-
Purity Analysis: Analyze each fraction using a rapid analytical HPLC method and/or mass spectrometry to identify the fractions containing the pure target peptide.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95%) and lyophilize to obtain the final purified peptide as a dry powder.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Very Broad or Tailing Peak | 1. Poor solubility on-column.2. Peptide aggregation.3. Secondary interactions with column silanols. | 1. Increase column temperature to 40-60°C to improve solubility and mass transfer.2. Consider adding a different organic modifier like isopropanol to Mobile Phase B.3. Ensure TFA concentration is sufficient (at least 0.05%). |
| Peptide Elutes in Void or with Solvent Front | 1. Insufficient retention.2. Peptide did not dissolve properly and was injected as a suspension. | 1. Switch to a more retentive column (e.g., C4 -> C8, or C8 -> C18).2. Re-evaluate and optimize the sample solubilization protocol. |
| Multiple Peaks in Purified Fractions | 1. Premature cleavage of the Trityl group.2. Co-elution of impurities (e.g., deletion or truncated sequences).[10] | 1. Confirm the identity of peaks by MS. If detritylation is observed, reduce TFA concentration further (if possible), decrease column temperature, or use a faster gradient to minimize acid exposure time.2. Make the focused gradient even shallower (e.g., 0.5% B per minute) to improve resolution. |
| Low Recovery | 1. Irreversible binding to the column.2. Precipitation of the peptide on the column or in the tubing. | 1. Switch to a less hydrophobic column (e.g., C18 -> C8 or C4).2. After the run, flush the column with a high concentration of a strong solvent like isopropanol or hexafluoroisopropanol (HFIP) to recover adsorbed peptide. |
Conclusion
The requires a deliberate and methodical approach that deviates from standard protocols. By anticipating the challenges posed by the bulky and acid-labile Trityl group—namely high hydrophobicity and potential for premature cleavage—scientists can make informed decisions. The keys to success are careful sample preparation to ensure complete solubilization, selection of an appropriate reversed-phase column (often a C8 or C4), and the development of a shallow, focused gradient using a mobile phase with reduced acidity (0.05% TFA). The protocols and troubleshooting guide provided herein offer a robust framework for researchers to achieve high purity and recovery, enabling the advancement of their scientific and drug development objectives.
References
- Vertex AI Search, "Reverse-phase HPLC Peptide Purific
- Harvard Apparatus, "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC". Accessed Jan 9, 2026.
- MDPI, "An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds". [Link]
- Mant, C. T., & Hodges, R. S. (2002). "HPLC Analysis and Purification of Peptides". PubMed Central. [Link]
- ResearchGate, "Orthogonal and safety-catch protecting group strategies in solid-phase...". Accessed Jan 9, 2026.
- Waters Corporation, "Peptide Isolation – Method Development Consider
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). "Peptide synthesis using unprotected peptides through orthogonal coupling methods". PubMed Central. [Link]
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2002). "Solid-phase peptide synthesis using N-trityl-amino acids". Letters in Peptide Science.
- ACS Publications, "Specific Enrichment of Peptides with N‑Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis". Accessed Jan 9, 2026.
- Chelius, D., & Bonasera, V. (2003).
- RSC Publishing, "Organic & Biomolecular Chemistry". Accessed Jan 9, 2026.
- AAPPTec, "Amino Acid Deriv
- 2BScientific, "5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them". [Link]
- MDPI, "Investigation of Impurities in Peptide Pools". [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. renyi.hu [renyi.hu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
analytical techniques for monitoring reactions with N-Trityl-L-serine methyl ester
An Application Guide to Analytical Techniques for Monitoring Reactions with N-Trityl-L-serine methyl ester
Abstract
This compound is a critical building block in modern organic synthesis, particularly in the assembly of peptides and other complex molecules where selective protection of the amine functionality is paramount.[1][2] The large, sterically demanding trityl (triphenylmethyl) group provides robust protection under many reaction conditions, yet its successful application hinges on the ability to accurately monitor its introduction, subsequent reactions, and eventual removal. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for monitoring reactions involving this key intermediate. We will delve into the principles, detailed protocols, and data interpretation for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to ensure reaction efficiency, yield, and purity.
Introduction: The Role of this compound in Synthesis
This compound serves as a cornerstone intermediate for several reasons. The trityl group offers excellent protection for the primary amine of the serine backbone, preventing unwanted side reactions during processes like peptide coupling.[2] Its lipophilic nature increases the solubility of the amino acid derivative in common organic solvents, and its significant UV absorbance makes it easily detectable by chromatographic methods.
Common reactions involving this compound that require careful monitoring include:
-
Peptide Coupling: Where the carboxylic acid of an incoming amino acid is activated and reacted with the deprotected amine of another, or where the hydroxyl group of the serine is involved.
-
Deprotection: The acid-labile cleavage of the N-Trityl group to liberate the free amine for subsequent synthetic steps.[3]
-
Functionalization: Reactions targeting the free hydroxyl group or the methyl ester.
Inefficient monitoring can lead to incomplete reactions, the formation of complex side products, and ultimately, low yields and difficult purification. The techniques outlined below provide a multi-faceted approach to reaction analysis, from rapid qualitative checks to precise quantitative assessment.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃NO₃ | [1] |
| Molecular Weight | 361.43 g/mol | |
| Appearance | White solid / powder | [1] |
| Melting Point | 148-150 °C | [1][4] |
| Solubility | Soluble in methanol, dichloromethane; insoluble in water. | [1] |
| Optical Activity | [α]²⁰/D +31° (c=1 in methanol) |
Thin-Layer Chromatography (TLC): The First Line of Analysis
TLC is an indispensable tool for rapid, real-time, qualitative monitoring of reaction progress. Its primary advantage is speed, allowing a chemist to make informed decisions about reaction time without resorting to more time-consuming methods. The principle relies on the differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase (solvent system).
Causality Behind Experimental Choices: The highly non-polar trityl group makes this compound significantly less polar than its deprotected counterpart, L-serine methyl ester. This large polarity difference is the key to achieving excellent separation on a TLC plate. A solvent system of intermediate polarity, such as a mixture of ethyl acetate (polar) and hexanes (non-polar), is ideal. The starting material will travel further up the plate (higher Retention Factor, Rf), while the more polar product (e.g., the deprotected amine or a growing peptide chain) will have a lower Rf.
Protocol 1: TLC Monitoring of N-Trityl Deprotection
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Dissolve a small amount of the this compound starting material (SM) in a suitable solvent (e.g., dichloromethane). Spot this on the left of the origin line using a capillary tube.
-
Dip a clean capillary tube into the reaction mixture (RM) and spot it in the center of the origin line.
-
It is often useful to co-spot (C) the starting material and reaction mixture on the right to aid in identification.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The trityl-containing compounds will appear as dark spots. Circle them lightly with a pencil.
-
For visualizing the amine product, which may not be UV-active, stain the plate. A common choice is a ninhydrin solution, which reacts with primary amines to produce a characteristic purple color upon gentle heating.[5]
-
-
Interpretation: The reaction is complete when the starting material spot in the RM lane has completely disappeared and a new, lower Rf spot (corresponding to the product) is observed, which stains positive with ninhydrin.
Data Presentation: Typical TLC Parameters
| Analyte | Mobile Phase (EtOAc/Hexanes) | Expected Rf | Visualization |
| This compound | 30:70 | ~0.6 - 0.7 | UV (254 nm) |
| L-serine methyl ester | 30:70 | ~0.1 - 0.2 | Ninhydrin stain |
| Triphenylmethanol (byproduct) | 30:70 | ~0.5 - 0.6 | UV (254 nm) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for both qualitative and quantitative analysis of reaction mixtures, offering superior resolution and sensitivity compared to TLC. For molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices: In RP-HPLC, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. The non-polar trityl group has a strong affinity for the C18 column, leading to longer retention times. The progress of a deprotection reaction can be monitored by observing the decrease of the starting material peak and the emergence of a new, earlier-eluting peak corresponding to the more polar, deprotected product. The trityl group's phenyl rings act as a strong chromophore, making UV detection at ~220 nm or ~260 nm highly effective.
Protocol 2: RP-HPLC Monitoring of a Peptide Coupling Reaction
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction vessel.
-
Quench the reaction immediately by diluting it into a vial containing ~1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This prevents further reaction.
-
If the sample contains solids, filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Gradient Elution: A gradient is typically used to ensure good separation of components with varying polarities.
-
Start with a high concentration of Mobile Phase A (e.g., 95%) to elute polar compounds.
-
Over 20-30 minutes, linearly increase the concentration of Mobile Phase B (e.g., to 95%) to elute non-polar compounds like the starting material.
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak (this compound) and the appearance of a new peak for the coupled product. The product, now larger and potentially more non-polar depending on the coupled residue, will likely have a different retention time. By running a standard of the starting material, its retention time can be confirmed.
Data Presentation: Typical HPLC Parameters
| Analyte | Column | Mobile Phase | Typical Retention Time |
| L-serine methyl ester | C18 | Gradient (H₂O/ACN w/ 0.1% TFA) | Early eluting (< 5 min) |
| This compound | C18 | Gradient (H₂O/ACN w/ 0.1% TFA) | Late eluting (> 15 min) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information, making it invaluable for confirming the identity of starting materials, intermediates, and final products. ¹H NMR is most commonly used for routine monitoring.
Causality Behind Experimental Choices: The trityl group provides a distinct and unmistakable signature in the ¹H NMR spectrum: a large multiplet in the aromatic region (~7.2-7.5 ppm) integrating to 15 protons. The protons on the serine backbone and the methyl ester also give characteristic signals. During a deprotection reaction, the disappearance of the large aromatic signal is a definitive indicator of trityl group cleavage. Conversely, in a coupling reaction, shifts in the signals for the backbone protons (α-CH and β-CH₂) can confirm bond formation.
Protocol 3: NMR Analysis of Reaction Completion
-
Sample Preparation:
-
Take a larger aliquot from the reaction mixture (e.g., 0.5 mL).
-
Perform a mini-workup: Dilute with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
NMR Acquisition:
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
-
Spectral Interpretation: Compare the spectrum of the crude product to the spectrum of the starting material. Look for the key diagnostic signals outlined in the table below.
Data Presentation: Key Diagnostic ¹H NMR Shifts (in CDCl₃)
| Proton Assignment | This compound | L-serine methyl ester[6][7] | Comments |
| Trityl-H (Ar-H) | ~7.20 - 7.50 ppm (m, 15H) | Absent | Definitive marker for the trityl group. |
| NH | ~2.5 - 3.0 ppm (br s, 1H) | ~1.5 - 2.0 ppm (br s, 2H) | Shift and integration change upon deprotection. |
| α-CH | ~3.6 - 3.7 ppm (m, 1H) | ~3.5 - 3.6 ppm (t, 1H) | Becomes a cleaner triplet after deprotection. |
| β-CH₂ | ~3.8 - 4.0 ppm (m, 2H) | ~3.7 - 3.8 ppm (d, 2H) | Becomes a cleaner doublet after deprotection. |
| OCH₃ | ~3.5 ppm (s, 3H) | ~3.7 ppm (s, 3H) | Remains a singlet. |
| OH | Variable (br s, 1H) | Variable (br s, 1H) | Position is solvent and concentration dependent. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. A reference spectrum for this compound can be found on spectral databases.[8]
Mass Spectrometry (MS)
MS is a powerful technique for confirming the molecular weight of the starting material and products. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺.
Causality Behind Experimental Choices: By calculating the expected exact masses of the starting material, desired product, and potential byproducts, one can use MS to confirm reaction outcomes. For example, the successful deprotection of this compound (MW = 361.43) to L-serine methyl ester (MW = 119.12) will result in a mass loss of 242.31 Da, corresponding to the trityl group. The trityl cation itself is often observed at m/z 243.
Protocol 4: LC-MS Analysis for Reaction Confirmation
Often, MS is coupled with HPLC (LC-MS) for the most comprehensive analysis. The protocol is similar to that for HPLC, with the eluent from the column being directed into the mass spectrometer.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (Protocol 2).
-
Analysis: Inject the sample onto the LC-MS system.
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) to see the peaks corresponding to different components.
-
Click on each peak to view its mass spectrum.
-
For the starting material peak, expect to see an ion at m/z 362.17 ([C₂₃H₂₃NO₃+H]⁺).
-
For a successful deprotection, a new peak should appear with an ion at m/z 120.07 ([C₄H₉NO₃+H]⁺).
-
For a peptide coupling, look for a new peak with an m/z corresponding to the newly formed peptide plus a proton.
-
Integrated Workflow for Reaction Monitoring
Effective monitoring uses these techniques in a logical sequence. A typical workflow combines the speed of TLC with the precision of HPLC and MS.
Caption: A typical workflow for monitoring chemical reactions.
References
- AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping.
- Ghosh, A., N, S., & G, S. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1439–1446.
- Vapourtec (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- Wiley-VCH GmbH (n.d.). This compound - Optional[1H NMR] - Spectrum. SpectraBase.
- Glen Research (n.d.). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Report 36-15.
- Thieme Gruppe (2015). Trityl Group Deprotection from Tetrazoles.
- Devi, P. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?
- Talebian, A., & Sharma, A. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Molecules, 17(11), 12754-12764.
- Yus, M., & Behloul, C. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositorio Institucional de la Universidad de Alicante.
- ChemBK. (2024). N-Trityl-L-serine Methyl EsterTrt-Ser-OMe.
- Barlos, K., Gatos, D., & Mamos, P. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Journal of Peptide Research, 51(3), 197-203.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187).
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Krawczyk, H., & Dziuganowska, Z. (2014). Preparation of methyl ester of L-serine.
- Pothula, S. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
N-Trityl-L-serine methyl ester in the synthesis of serine-containing peptides
Application Notes & Protocols
Topic: N-Trityl-L-serine methyl ester in the Synthesis of Serine-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of N-Trityl Protection for Serine in Peptide Synthesis
Serine, with its nucleophilic hydroxyl side chain, is a crucial amino acid in countless bioactive peptides. However, its synthesis into peptide sequences presents distinct challenges, including potential side-chain acylation and racemization during coupling steps. The choice of protecting groups for both the α-amino and the side-chain hydroxyl functions is therefore a critical determinant of success in synthesizing complex, serine-containing peptides.
This guide focuses on the strategic application of this compound, a versatile building block particularly valuable in specific synthetic contexts. The trityl (triphenylmethyl, Trt) group is a highly bulky, acid-labile protecting group for primary amines.[1][2][3] Its unique properties—mild removal conditions and significant steric hindrance—offer compelling advantages for minimizing racemization and enabling orthogonal protection schemes, especially in concert with modern solid-phase and solution-phase methodologies.[1]
We will explore the causality behind its use, provide detailed, field-proven protocols for its synthesis and application, and present a comparative analysis to empower researchers to make informed decisions for their synthetic strategy.
Core Principles: Why Choose N-Trityl Protection for Serine?
The selection of the N-Trityl group is driven by several key chemical principles that address common pitfalls in peptide synthesis.
-
Acid Lability and Orthogonality: The Trt group is exceptionally sensitive to mild acidic conditions, such as dilute trifluoroacetic acid (TFA) or even acetic acid, while remaining robust under basic and nucleophilic conditions.[1][2] This makes it orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[2][4] This orthogonality allows for selective deprotection without compromising other parts of the peptide.
-
Steric Hindrance and Suppression of Racemization: The sheer bulk of the three phenyl rings provides a significant steric shield.[1][3] In peptide synthesis, this steric hindrance can effectively inhibit the formation of undesired side products.[1] Crucially, it helps to suppress racemization during the activation and coupling of the amino acid, a notorious problem for many residues.[1]
-
Selective Protection: The steric bulk of the trityl group also allows for the selective protection of primary amines over secondary amines, and its derivatives are often used to protect primary alcohols in the presence of more hindered secondary or tertiary alcohols.[2][3]
The methyl ester on the C-terminus provides temporary protection of the carboxylic acid, allowing the N-protected serine to be used as a coupling partner in solution-phase synthesis. This ester can be easily hydrolyzed under basic conditions (e.g., with LiOH) to yield the free carboxylic acid, N-Trityl-L-serine, which is then ready for activation and coupling.
Experimental Protocols and Workflows
Protocol 1: Synthesis of this compound
This protocol details the foundational step: the protection of the α-amino group of L-serine methyl ester. The reaction proceeds via an SN1 mechanism through a stable trityl cation intermediate.[3]
Materials:
-
L-serine methyl ester hydrochloride
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve L-serine methyl ester hydrochloride (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Cool the stirred solution in an ice bath.
-
Add triethylamine (2.0 equiv.) dropwise to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve trityl chloride (1.0 equiv.) in anhydrous DCM.
-
Add the trityl chloride solution to the amino acid solution dropwise while maintaining vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2.5–4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the precipitated triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield this compound, typically as a white powder. The product is often pure enough for the next step without further purification.
Protocol 2: Saponification to N-Trityl-L-serine
To be used as a building block in peptide coupling, the methyl ester must be hydrolyzed to the free carboxylic acid.
Materials:
-
This compound
-
Dioxane
-
1 M Lithium hydroxide (LiOH) in MeOH/water (1:1)
-
2 M Potassium bisulfate (KHSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the this compound (1.0 equiv.) in dioxane.
-
Cool the solution in an ice bath.
-
Add 1 M LiOH solution and stir. The reaction time can vary (typically 1-3 hours); monitor by TLC until the starting material is consumed.
-
Once hydrolysis is complete, carefully neutralize the solution with 2 M KHSO₄ until the pH is slightly acidic.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Trityl-L-serine.
Workflow 1: Application in Solution-Phase Peptide Synthesis
This workflow illustrates the coupling of N-Trityl-L-serine to a peptide chain (H-Peptide-R) in solution.
Caption: Solution-phase coupling workflow using N-Trityl-L-serine.
Workflow 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The N-Trityl group can be employed in an SPPS strategy, particularly when mild deprotection conditions are required for sensitive sequences. This represents an alternative to the standard Fmoc/tBu strategy.[5]
Caption: SPPS cycle using N-α-Trityl protected amino acids.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the key reactions involving the N-Trityl group.
| Parameter | N-Trityl Protection | Saponification | N-Trityl Deprotection (SPPS)[6] |
| Primary Reagent | Trityl Chloride | Lithium Hydroxide (1M) | Trifluoroacetic Acid (TFA) |
| Solvent | DMF/DCM | Dioxane/MeOH/H₂O | Dichloromethane (DCM) |
| Base/Acid Conc. | N/A | ~1.5 equiv. | 1-5% v/v |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temp. |
| Typical Time | 2.5 - 4 hours | 1 - 3 hours | 5 - 30 minutes |
| Typical Yield | >90% | >90% | >99% (cleavage) |
Comparative Analysis and Trustworthiness
A protocol's trustworthiness lies in its reproducibility and the rationale for its steps. The N-Trityl strategy is self-validating through clear analytical checkpoints.
-
TLC Monitoring: Both the protection and saponification steps can be easily monitored by TLC to ensure complete reaction, preventing the carry-over of unreacted materials.
-
HPLC and Mass Spectrometry: In SPPS, a small sample of the resin can be cleaved and analyzed by HPLC and MS after each deprotection and coupling step to confirm the reaction's success. The N-Trityl deprotection is typically very clean and rapid.
Comparison with Other Protecting Groups:
| Protecting Group Strategy | N-α Protection | Side-Chain (Ser) | N-α Deprotection | Side-Chain Deprotection | Orthogonality & Notes |
| Standard Fmoc/tBu | Fmoc | tBu | Base (Piperidine) | Strong Acid (TFA) | Fully Orthogonal. Industry standard for SPPS.[7] |
| Standard Boc/Bzl | Boc | Bzl | Acid (TFA) | Stronger Acid (HF) | Graduated Lability. Requires harsh final cleavage.[8] |
| N-Trityl Strategy | Trt | tBu | Mild Acid (1-5% TFA) | Strong Acid (TFA) | Orthogonal. The Trt group is significantly more acid-labile than tBu, allowing for selective N-terminal deprotection under very mild conditions.[5] |
Conclusion
This compound is a highly effective building block for the synthesis of serine-containing peptides, offering a unique set of advantages rooted in its steric bulk and extreme acid lability. It provides a robust method for suppressing racemization and enables an orthogonal protection strategy under exceptionally mild conditions. While the standard Fmoc/tBu approach remains the workhorse of modern SPPS, the N-Trityl method presents a powerful alternative for synthesizing particularly sensitive or complex peptides where minimizing acid exposure during chain elongation is paramount. By understanding the core principles and applying the detailed protocols outlined here, researchers can confidently integrate this valuable tool into their peptide synthesis programs.
References
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Lett Pept Sci.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- TCI Chemicals. (n.d.). Protecting Agents.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33.
- de la Torre, B. G., et al. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids.
Sources
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions with N-Trityl-L-serine methyl ester
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Trityl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. As a key building block in peptide synthesis, the unique properties of this reagent—namely the bulky N-trityl protecting group and the reactive serine side-chain—can present specific hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.
Section 1: Synthesis, Purity, and Storage
This section addresses common issues encountered during the preparation and handling of this compound, focusing on achieving high purity and maintaining stability.
Q1: During the synthesis of this compound from L-serine methyl ester and trityl chloride, I'm observing significant byproducts. What are they and how can I minimize them?
A1: The primary challenge in this synthesis is achieving selective N-tritylation without involving the serine hydroxyl group. The most common byproduct is the O-tritylated isomer, with the potential for a di-tritylated species (N,O-bis-trityl) as well.
The reaction proceeds via an SN1 mechanism, forming a stable trityl cation which then reacts with available nucleophiles.[1] The primary amine is generally more nucleophilic than the primary alcohol, but the reaction conditions can heavily influence selectivity.
Common Causes of Poor Selectivity:
-
Excess Trityl Chloride: Using a large excess of trityl chloride can drive the reaction towards O-tritylation and di-tritylation after the initial N-tritylation is complete.
-
Strongly Basic Conditions: While a base is necessary to scavenge the HCl byproduct, a very strong, non-hindered base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-tritylation. Pyridine is a common choice as it acts as both a base and a solvent.[1]
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Begin by using a slight excess (1.05-1.1 equivalents) of trityl chloride relative to L-serine methyl ester hydrochloride.[2]
-
Base Selection: Use a hindered base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine instead of less hindered options like triethylamine (TEA). Use approximately 2.2 equivalents of the base: one to neutralize the hydrochloride salt and one for the HCl generated during the reaction.
-
Temperature Control: Run the reaction at a reduced temperature (0 °C to room temperature) to favor the more kinetically controlled N-alkylation.
-
Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). The starting material, N-trityl product, and O-trityl byproduct should have distinct Rf values. Stop the reaction once the starting material is consumed to prevent further side reactions.
-
Purification: The N-trityl and O-trityl isomers can often be separated by column chromatography on silica gel, though their similar polarities can make this challenging.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: Proper storage is critical to maintain the integrity of the reagent. The manufacturer's recommendation is to store the compound in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C.[2][3] The trityl group is sensitive to acid, so it should be stored away from any acidic materials. While the compound is a stable solid, it's good practice to minimize exposure to moisture and atmospheric CO₂, which can create a weakly acidic environment over time.
Section 2: Troubleshooting Peptide Coupling Reactions
The steric bulk of the N-trityl group makes this compound a sterically hindered amino acid. This presents unique challenges during peptide bond formation.
Q1: My peptide coupling reaction using this compound is extremely slow and results in low yield. What's causing this and how can I improve it?
A1: This is the most common issue encountered with this reagent. The immense steric bulk of the triphenylmethyl (trityl) group shields the amino group, hindering its approach to the activated carboxylic acid of the incoming amino acid. This leads to incomplete or failed coupling, resulting in deletion sequences in your final peptide.[4]
To overcome this, you must enhance the reaction's kinetics by using more potent coupling reagents and optimizing conditions.
Recommended Coupling Strategies:
| Strategy | Reagent(s) | Rationale |
| Potent Activating Agents | HATU , HCTU , PyAOP | These uronium/phosphonium salt-based reagents create highly reactive activated esters that can overcome the steric hindrance more effectively than standard carbodiimides like DCC or DIC alone.[5] |
| Double Coupling | Same as first coupling | Performing the coupling reaction a second time with fresh reagents can drive the reaction to completion by reacting with any remaining uncoupled N-termini.[6] |
| Elevated Temperature | N/A | For particularly difficult couplings, increasing the temperature to 40-50°C or using microwave-assisted synthesis can provide the necessary energy to overcome the activation barrier.[6][7] |
| Solvent Choice | NMP, DMF with 25% DMSO | Solvents like N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) can help disrupt peptide aggregation and improve solvation, making reactive sites more accessible.[7] |
Troubleshooting Workflow for Incomplete Coupling:
Recommended Scavengers for Trityl Deprotection:
| Scavenger | Abbreviation | Concentration in Cocktail | Target Residues |
| Triisopropylsilane | TIS | 2.5 - 5% | General purpose, highly effective for trityl cations. |
| 1,2-Ethanedithiol | EDT | 2.5% | Particularly effective for protecting Methionine and Tryptophan. |
| Thioanisole | 2.5 - 5% | Another excellent scavenger for protecting sulfur-containing and indole rings. |
Standard Protocol for Deprotection:
-
Prepare a fresh cleavage cocktail, e.g., 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS .
-
Add the cocktail to the dry peptide-resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Purify the peptide using standard RP-HPLC methods.
References
- Reddy, K. L., & Corey, E. J. (2007). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides. Organic Letters, 9(12), 2247–2249. [Link]
- Mery, J., Granier, C., Juin, M., & Brugidou, J. (1993). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. Peptide Research, 6(4), 188–193. [Link]
- Bartalucci, G., Cavelier, F., & Enjalbal, C. (2018). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Molecules, 23(8), 2025. [Link]
- LookChem. (n.d.). Cas 4465-44-5, this compound. [Link]
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
- Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Garner, P., & Park, J. M. (1992). (S)-N-BOC-O-TRIMETHYLSILYLSERINAL. Organic Syntheses, 70, 18. [Link]
- ChemBK. (2024). N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- Sebai, S., et al. (2017). Preparation of methyl ester of L-serine.
- De Spiegeleer, B., et al. (2015). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 107, 360-374. [Link]
Sources
Technical Support Center: Synthesis of N-Trityl-L-serine methyl ester
Welcome to the technical support center for the synthesis of N-Trityl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Overview of the Synthesis
The synthesis of this compound is a crucial step in peptide synthesis and the development of various biologically active molecules.[1] The trityl (triphenylmethyl, Tr) group serves as a bulky protecting group for the primary amine of L-serine methyl ester, preventing unwanted side reactions during subsequent synthetic steps.[1] The overall reaction involves the treatment of L-serine methyl ester hydrochloride with trityl chloride in the presence of a base. While seemingly straightforward, this reaction is prone to several issues that can lead to low yields and purification difficulties.
Reaction Workflow
The general workflow for the synthesis is depicted below. It begins with the preparation of the L-serine methyl ester hydrochloride starting material, followed by the N-tritylation reaction, workup, and purification.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low. What is the most common reason?
A1: The most frequent cause of low yield is incomplete reaction or the formation of side products. This can be due to several factors including insufficient base, poor quality of reagents (especially trityl chloride), or non-optimal reaction conditions. Another common issue is the formation of the O-tritylated byproduct.
Q2: I am observing a significant amount of a non-polar byproduct in my TLC analysis. What could it be?
A2: This is likely the O-tritylated or the N,O-bis-tritylated product. The hydroxyl group of serine is also nucleophilic and can react with trityl chloride, especially if the amine is not effectively deprotonated or if an excess of trityl chloride is used.
Q3: Is the starting L-serine methyl ester hydrochloride quality critical?
A3: Absolutely. The starting material must be dry and pure. The esterification of L-serine can be achieved using methods like thionyl chloride in methanol or trimethylchlorosilane (TMSCl) in methanol.[2][3][4] Incomplete esterification or residual starting L-serine will complicate the tritylation step and subsequent purification.
Q4: What is the best solvent for this reaction?
A4: Dichloromethane (DCM) and chloroform are commonly used solvents.[5] Dimethylformamide (DMF) is also an option and can help with solubility, but may require more rigorous purification to remove.[6] The choice of solvent can influence the reaction rate and selectivity.
In-Depth Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
Question: I am seeing a large amount of unreacted L-serine methyl ester hydrochloride in my crude reaction mixture. How can I drive the reaction to completion?
Answer: This issue typically points to problems with the base or the reactivity of the trityl chloride.
Causality and Solutions:
-
Insufficient Base: The reaction requires a base to neutralize the hydrochloride salt and deprotonate the amino group of the L-serine methyl ester, making it nucleophilic. A common procedure uses at least two equivalents of a tertiary amine base like triethylamine (TEA) – one to neutralize the HCl salt and one to facilitate the reaction with trityl chloride.[5][6]
-
Recommendation: Ensure you are using at least 2.2 equivalents of TEA. The TEA should be freshly distilled and dry, as any moisture can hydrolyze the trityl chloride.
-
-
Inactive Trityl Chloride: Trityl chloride is sensitive to moisture and can hydrolyze to triphenylcarbinol, which is unreactive.
-
Recommendation: Use freshly opened or properly stored trityl chloride. If in doubt, a simple quality check is to observe its reaction with a small amount of alcohol and base; a rapid reaction indicates good reactivity.
-
-
Reaction Time and Temperature: The reaction is often run at room temperature for several hours.[5]
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40°C) might be beneficial, but be cautious as this can also promote side reactions.
-
Troubleshooting Decision Tree: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Issue 2: Formation of O-Trityl and N,O-bis-Trityl Byproducts
Question: My product is contaminated with byproducts that are difficult to separate. How can I improve the selectivity for N-tritylation?
Answer: The formation of O-tritylated species is a known challenge due to the presence of the hydroxyl group in serine. Selectivity is key to a high-yielding synthesis.
Causality and Solutions:
-
Steric Hindrance: The trityl group is very bulky. This steric hindrance generally favors reaction at the less hindered primary amine over the primary alcohol. However, under certain conditions, O-tritylation can become significant.
-
Reaction Conditions: The choice of base and the order of addition can influence the selectivity.
-
Recommendation 1 (Stoichiometry): Avoid using a large excess of trityl chloride. A slight excess (1.05-1.1 equivalents) is usually sufficient.
-
Recommendation 2 (Base Selection): A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes offer better selectivity compared to triethylamine.
-
Recommendation 3 (Temporary Silyl Protection): For challenging cases, temporary protection of the hydroxyl group with a silyl group (e.g., using Me3SiCl) can be employed. This directs the tritylation exclusively to the amino group.[6] The silyl group is typically labile and can be removed during aqueous workup.
-
Comparative Table: Base and Stoichiometry Effects
| Parameter | Condition A: Standard | Condition B: Optimized for Selectivity |
| Trityl Chloride (eq.) | 1.2 - 1.5 | 1.05 - 1.1 |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Base (eq.) | 2.2 - 2.5 | 2.2 - 2.5 |
| Expected Outcome | Moderate to good yield, potential for O-tritylation | Improved N-selectivity, potentially cleaner reaction |
Issue 3: Difficult Purification and Product Isolation
Question: I am struggling to purify the final product. It is an oil/sticky solid, and column chromatography is giving poor separation.
Answer: this compound can be challenging to purify due to its physical properties and the similarity in polarity of potential byproducts like triphenylcarbinol.
Causality and Solutions:
-
Triphenylcarbinol Removal: This is the hydrolysis product of trityl chloride and is a major impurity.
-
Recommendation 1 (Workup): During the aqueous workup, a dilute acid wash (e.g., cold 1N HCl or citric acid) can help remove residual base. Be cautious not to use strong acid, as it can cleave the N-trityl group.
-
Recommendation 2 (Crystallization): this compound is a crystalline solid with a reported melting point of 148-150 °C. Attempting crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) is often the most effective purification method. This is highly effective at removing the more soluble triphenylcarbinol.
-
-
Column Chromatography:
-
Recommendation: If chromatography is necessary, use a less polar solvent system (e.g., gradients of ethyl acetate in hexanes or toluene) and consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product degradation on the column.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize byproduct formation.
1. Preparation of L-Serine Methyl Ester Hydrochloride
-
Suspend L-serine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt as a white solid. Dry thoroughly under vacuum.
2. N-Tritylation Reaction
-
Suspend L-serine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C.
-
Add triethylamine (2.2 equivalents) dropwise and stir for 15 minutes.
-
In a separate flask, dissolve trityl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the trityl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes).
3. Workup and Purification
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product will likely be a white to off-white foam or solid.
-
Purification: Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool to room temperature and then in the refrigerator to induce crystallization. Collect the crystals by filtration and wash with cold hexanes.
References
- Cas 4465-44-5,this compound | lookchem. URL
- N-Tritylamino Acids and Peptides.
- 70 - Organic Syntheses Procedure. URL
- Synthesis and stability of the cyclic sulfamidate of this compound. URL
- Solid-phase peptide synthesis using Nα-trityl-amino acids - ResearchG
- (PDF)
- A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. URL
- Preparation of methyl ester of L-serine (3).
- THE NATURE OF GENERAL BASE-GENERAL ACID C
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - NIH. URL
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. URL
- This compound | 4465-44-5 - ChemicalBook. URL
- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google P
Sources
- 1. lookchem.com [lookchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Racemization in N-Trityl-L-serine methyl ester
Welcome to the technical support hub for handling N-Trityl-L-serine methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address the critical issue of racemization, providing in-depth, field-tested insights and troubleshooting protocols to maintain the stereochemical integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (L and D forms) from a single enantiomerically pure starting material.[1][2] For this compound, the chiral center is the α-carbon. The primary concern is that the biological activity of peptides and pharmaceuticals is often highly specific to one enantiomer. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects.
Q2: What is the primary mechanism driving racemization in this compound?
A2: The principal mechanism is the abstraction of the α-proton (the hydrogen atom attached to the chiral carbon) by a base.[1][3] This deprotonation forms a planar enolate intermediate.[1] Reprotonation of this intermediate can occur from either face, leading to the formation of both the original L-enantiomer and the undesired D-enantiomer.[1][3] The presence of the electron-withdrawing ester group increases the acidity of this α-proton, making it more susceptible to abstraction.[1]
Q3: Which experimental conditions are most likely to induce racemization?
A3: Several factors can promote racemization:
-
Presence of Base: This is the most significant factor.[4][5][6] Both organic and inorganic bases can catalyze the α-proton abstraction. The strength and steric hindrance of the base play a crucial role.[4]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.[7]
-
Solvent Choice: The polarity and proton-donating ability of the solvent can influence the stability of the enolate intermediate and the rate of reprotonation.
-
Prolonged Reaction Times: Extended exposure to racemization-inducing conditions, such as prolonged treatment with base, increases the likelihood of significant epimerization.[8]
Q4: How does the N-trityl protecting group influence racemization?
A4: The bulky trityl (triphenylmethyl) group on the nitrogen atom provides significant steric hindrance around the chiral center.[9] This steric bulk can hinder the approach of a base to the α-proton, thereby helping to suppress racemization.[9] In peptide synthesis, N-trityl protection is known to effectively inhibit racemization.[9] However, this protection is not absolute, and racemization can still occur under harsh basic conditions.
Troubleshooting Guide: Diagnosing and Mitigating Racemization
This section provides a structured approach to identifying and resolving racemization issues during your experiments with this compound.
Problem: High levels of the D-enantiomer detected in the product.
Potential Cause 1: Inappropriate Base Selection
-
Explanation: Strong, sterically unhindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are highly effective at abstracting the α-proton, leading to rapid racemization.[4] The basicity of DIEA is higher than that of N-methylmorpholine (NMM) and 2,4,6-collidine.[4]
-
Recommended Solutions:
-
Switch to a Weaker, Sterically Hindered Base: Utilize bases with lower pKa values and greater steric bulk. 2,4,6-collidine (TMP) is an excellent choice as its steric hindrance impedes its access to the α-proton, significantly reducing racemization rates.[4] N-methylmorpholine (NMM) is another suitable alternative.[4]
-
Minimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the desired reaction. An excess of base will increase the rate of racemization.
-
| Base | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | Moderate | Moderate to High[4] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low to Moderate[4] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Low[4] |
Potential Cause 2: Elevated Reaction Temperature
-
Explanation: High temperatures, particularly those used in microwave-assisted synthesis, can accelerate the rate of racemization.[7][10]
-
Recommended Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing reactions at 0 °C or even lower if the kinetics permit.
-
Conventional Heating vs. Microwave: If racemization is a persistent issue with microwave heating, consider switching to conventional heating methods at a controlled, lower temperature.[10]
-
Potential Cause 3: Inappropriate Solvent
-
Explanation: While less impactful than base or temperature, the solvent can play a role. Aprotic polar solvents can stabilize the enolate intermediate, potentially increasing the window for reprotonation to occur.
-
Recommended Solutions:
-
Solvent Screening: If possible, screen a range of solvents with varying polarities. Nonpolar solvents may disfavor the formation of the charged enolate intermediate.
-
Use of Additives: In the context of peptide coupling, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that are less prone to epimerization.[11][12]
-
Workflow for Troubleshooting Racemization
Below is a logical workflow to systematically address racemization issues.
Caption: A logical workflow for troubleshooting and mitigating serine racemization.
Protocols for Chiral Integrity Analysis
To effectively troubleshoot, you must be able to accurately quantify the extent of racemization.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct and reliable method for separating and quantifying enantiomers.
Step-by-Step Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amino acid derivatives. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective.
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Method Development:
-
Begin with an isocratic elution.
-
Optimize the mobile phase composition to achieve baseline separation of the L and D enantiomers. Increase the percentage of the more polar solvent (isopropanol) to decrease retention times.
-
The flow rate is typically set between 0.5 and 1.0 mL/min.
-
Detection is usually performed using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Quantification: Integrate the peak areas for both the L and D enantiomers. The percentage of the D-enantiomer can be calculated as: % D-enantiomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100
Protocol 2: Capillary Electrophoresis (CE)
CE is another powerful technique for separating enantiomers, often requiring minimal sample and solvent.[13]
Step-by-Step Methodology:
-
Chiral Selector: Add a chiral selector to the background electrolyte. Common choices for amino acid derivatives include cyclodextrins (e.g., gamma-cyclodextrin) or crown ethers (e.g., 18-crown-6-tetracarboxylic acid).[13][14]
-
Electrolyte Preparation: Prepare a buffer solution (e.g., phosphate or borate buffer) at an optimized pH. Dissolve the chiral selector in this buffer.
-
Capillary Conditioning: Condition a new capillary by flushing with sodium hydroxide, water, and then the background electrolyte.
-
Sample Injection: Inject the sample (dissolved in water or buffer) using either hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary. The enantiomers will migrate at different rates due to their differential interactions with the chiral selector.
-
Detection and Quantification: Use a UV detector for on-column detection. Quantify the enantiomers based on their peak areas as described for HPLC.
Best Practices for Storage and Handling
To prevent racemization during storage, adhere to the following guidelines:
-
Storage Conditions: Store this compound in a cool, dry, and dark place. Recommended storage is in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric bases.
-
Avoid Basic Contaminants: Ensure that all glassware and spatulas are clean and free of any basic residues before handling the compound.
-
Use Fresh Solvents: Use anhydrous, high-purity solvents to minimize the presence of water and other impurities that could promote side reactions.
By understanding the mechanisms of racemization and implementing these preventative and troubleshooting measures, you can ensure the stereochemical integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research, 41(4), 323-325.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2012). Journal of the American Chemical Society, 134(26), 10761-10764.
- 7.4 Racemization Assays. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017.
- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2021). Journal of the American Chemical Society, 143(34), 13586-13592.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2011). Journal of Peptide Science, 17(8), 587-595.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017.
- Racemization in amino acids? (2017). ResearchGate.
- Trityl Group Deprotection from Tetrazoles. (2015). Thieme Gruppe.
- Mechanism of serine racemase. (2022). Journal of Biomolecular Structure and Dynamics, 40(12), 5283-5292.
- Avoiding Depurination During Trityl-on Purification. (n.d.). Phenomenex.
- Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (1997). Journal of Biomolecular Techniques, 8(4), 168-176.
- Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (1965). The Journal of Organic Chemistry, 30(10), 3424-3429.
- Mechanisms of base-catalyzed racemization during activation step. (2018). ResearchGate.
- Racemization mechanism of serine dipeptide active ester derivatives. (1981). International Journal of Peptide and Protein Research, 18(2), 147-154.
- Racemization in the Use of N-(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. (2000). The Journal of Organic Chemistry, 65(25), 8566-8573.
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2000). Electrophoresis, 21(15), 3264-3272.
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. (2012). Journal of Amino Acids, 2012, 972617.
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2000). Electrophoresis, 21(15), 3264-3272.
- Reaction mechanism for serine racemization (a) and a,b-elimination (b) by SR. (2011). ResearchGate.
- Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of N-Trityl-L-serine methyl ester
Welcome to the technical support center for optimizing coupling reactions involving N-Trityl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, yet sometimes challenging, protected amino acid. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and purity of your peptide synthesis.
I. Understanding the Molecule: this compound
This compound is a doubly protected amino acid derivative. The bulky trityl (triphenylmethyl) group on the amine provides acid-labile protection, while the methyl ester protects the carboxylic acid. This protection scheme is particularly useful in specific strategies of both solution-phase and solid-phase peptide synthesis (SPPS).[1] However, the unique structural features of this molecule, namely the steric hindrance from the trityl group and the presence of a free hydroxyl group on the serine side chain, can present specific challenges during coupling reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C23H23NO3 | [2] |
| Molecular Weight | 361.43 g/mol | [2][3] |
| Melting Point | 148-150 °C | [2][4] |
| Solubility | Soluble in methanol and other common organic solvents like DMF and DCM. | [2] |
| Appearance | White to off-white solid. | [5] |
II. Troubleshooting Guide: Common Coupling Issues and Solutions
This section addresses specific problems you may encounter when using this compound in peptide coupling reactions.
Issue 1: Low or No Product Yield
Question: I am seeing a very low yield of my desired peptide after coupling this compound. What could be the cause?
Answer: Low coupling efficiency is a common issue and can stem from several factors. Let's break down the potential causes and solutions.
Root Cause Analysis & Mitigation Strategies:
-
Incomplete Carboxylic Acid Activation: The first step in any amide bond formation is the activation of the carboxylic acid. If this step is inefficient, the subsequent nucleophilic attack by the amine will be slow or non-existent.
-
Solution:
-
Choice of Coupling Reagent: For sterically hindered amino acids like this compound, standard carbodiimide reagents like DCC or DIC alone may be insufficient. Uronium/aminium-based reagents such as HBTU, HATU, or TBTU are generally more effective.[6][7] HATU is often preferred as it reacts faster and can lead to less epimerization.[6]
-
Pre-activation: Always pre-activate the carboxylic acid component with the coupling reagent for 5-15 minutes before adding the amine.[8] This ensures the formation of the active ester intermediate, ready to react with the amine.
-
-
-
Steric Hindrance: The bulky trityl group can physically block the approach of the incoming amine, slowing down the reaction rate.
-
Solution:
-
Extended Reaction Time: Monitor the reaction progress using a qualitative method like the Kaiser test (for SPPS) or by TLC/LC-MS (for solution phase).[8] You may need to extend the reaction time beyond the standard 1-2 hours.
-
Elevated Temperature: Gently warming the reaction to 35-50°C can sometimes overcome the activation energy barrier imposed by steric hindrance.[9] However, be cautious as excessive heat can promote side reactions and racemization.
-
-
-
Sub-optimal Reagent Stoichiometry: Using incorrect ratios of reagents can lead to incomplete reactions or side product formation.
-
Solution:
-
A slight excess (1.1 to 1.5 equivalents) of the this compound and coupling reagent relative to the amine component is often beneficial.[8]
-
The base, typically N,N-Diisopropylethylamine (DIPEA), should be used in at least 2-3 equivalents to neutralize the formed acids and maintain a favorable reaction pH.[7]
-
-
-
Moisture Contamination: Water can hydrolyze the active ester intermediate, quenching the reaction.
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS
Question: My product analysis shows multiple unexpected peaks. What are the likely side products and how can I avoid them?
Answer: Side reactions are a frequent challenge in peptide synthesis. With this compound, the main culprits are often related to the coupling reagent or the unprotected serine hydroxyl group.
Common Side Reactions and Prevention:
-
Guanidinylation of the N-terminal Amine: This occurs when uronium-based coupling reagents like HBTU or HATU react directly with the free amine of the peptide chain, forming a stable guanidinium group that terminates peptide elongation.[8][11] This is particularly problematic if the coupling reagent is used in large excess or if it is not properly pre-activated with the carboxylic acid.[8]
-
O-Acylation of the Serine Side Chain: The free hydroxyl group of serine is nucleophilic and can be acylated by the activated carboxylic acid, leading to the formation of a branched peptide.
-
Prevention:
-
While the hydroxyl group of serine is generally less reactive than the alpha-amino group, this side reaction can occur, especially during slow coupling reactions.
-
If O-acylation is a persistent issue, consider using a serine derivative with a protected side chain, such as N-Trityl-L-serine(tBu)-methyl ester. The tert-butyl (tBu) group is a common protecting group for the serine hydroxyl and is stable to the conditions used for Fmoc deprotection, but is cleaved by strong acids like TFA.[12]
-
-
-
Racemization/Epimerization: The chiral center of the amino acid can be susceptible to racemization during the activation step, leading to diastereomeric impurities.[13]
-
Prevention:
-
The addition of an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress racemization.[7][8] Many modern coupling reagents like HBTU and HATU are formulations that already include an HOBt or HOAt moiety.[6]
-
Using a weaker base like sym-collidine instead of DIPEA can sometimes reduce racemization, although this may also slow down the desired coupling reaction.[7]
-
Perform the reaction at a lower temperature (e.g., 0°C) to minimize the rate of epimerization.[14]
-
-
Issue 3: Difficulty with Subsequent Deprotection Steps
Question: I've successfully coupled the this compound, but now I'm having trouble removing the protecting groups. What are the optimal deprotection conditions?
Answer: The trityl and methyl ester groups require different conditions for cleavage, which allows for orthogonal deprotection strategies.
Deprotection Protocols:
-
N-Trityl Group Removal: The trityl group is acid-labile and is typically removed with mild acidic conditions.
-
Recommended Conditions:
-
For solid-phase synthesis, a solution of 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is commonly used.
-
In some cases, treatment with 50% TFA in DCM may be required for complete removal.
-
Be aware that prolonged exposure to strong acids can lead to side reactions, so deprotection should be monitored. Incomplete deprotection of a trityl group on a neighboring asparagine has been observed, suggesting that local peptide sequence can influence deprotection efficiency.[15]
-
-
-
Methyl Ester Hydrolysis (Saponification): The methyl ester is typically removed by saponification using a base.
-
Recommended Conditions:
-
A solution of LiOH or NaOH (e.g., 1N) in a mixture of an organic solvent (like dioxane or THF) and water is frequently used.[16]
-
Caution: Saponification can be challenging for larger peptides and may require harsher conditions (excess base, longer reaction times), which increases the risk of side reactions like racemization or hydrolysis of side-chain amides (e.g., in asparagine and glutamine).[17][18]
-
Standard basic conditions for saponification are generally incompatible with Fmoc protecting groups, which are base-labile.[19] If subsequent steps involve Fmoc chemistry, alternative deprotection strategies or a different C-terminal protecting group should be considered.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for coupling reactions with this compound? A1: The most common and effective solvents are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[10] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis. It is crucial that the solvents are anhydrous to prevent hydrolysis of the activated ester.[8]
Q2: Can I use this compound in automated solid-phase peptide synthesis (SPPS)? A2: Yes, it can be used in SPPS. However, due to the steric bulk of the trityl group, you may need to program longer coupling times or double coupling cycles in your synthesizer protocol to ensure complete reaction.[9]
Q3: How does the solubility of this compound affect the reaction? A3: this compound is generally soluble in common organic solvents used for peptide synthesis.[2] However, as the peptide chain elongates on a solid support, the growing peptide-resin may experience aggregation, especially with hydrophobic sequences.[20] This can lead to poor solvation and reduced accessibility of the reactive sites, resulting in incomplete coupling. If you suspect aggregation, switching to a solvent like NMP or adding a chaotropic salt may help.[20]
Q4: Is it necessary to protect the hydroxyl group of serine? A4: While not always necessary, protecting the serine hydroxyl group (e.g., as a tert-butyl ether) can prevent O-acylation, a potential side reaction.[20] This is particularly recommended for long or difficult couplings where the activated amino acid is present for an extended period.
IV. Experimental Workflow & Visualization
Generalized Coupling Protocol (Solution Phase)
-
Dissolution: Dissolve this compound (1.1 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 10-15 minutes (pre-activation).
-
Coupling: Add the amine component (1.0 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction, perform an aqueous work-up to remove water-soluble byproducts, and purify the product by column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common coupling issues.
V. References
-
Hydrolysis of peptide esters by different enzymes. PubMed,
-
2.2 Carboxy Group. Houben-Weyl,
-
HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. Benchchem,
-
Solid-phase peptide synthesis using N-trityl-amino acids. Lett. Pept. Sci.,
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health,
-
Amino Acid Sidechain Deprotection. Aapptec Peptides,
-
26.7: Peptide Synthesis. Chemistry LibreTexts,
-
Coupling Reagents. Aapptec,
-
Application of the Trityl Group in Peptide Chemistry. Thesis University of Nijmegen,
-
Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. American Chemical Society,
-
On the Selective Deprotection of Trityl Ethers. The Journal of Organic Chemistry,
-
Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. Scite.ai,
-
Optimizing Peptide Coupling: Key Techniques. Benchchem,
-
L-Serine methyl ester hydrochloride. MedChemExpress,
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing,
-
This compound. ChemicalBook,
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem,
-
Procedures to Improve Difficult Couplings. ResearchGate,
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC,
-
Peptide Coupling Reagents Guide. Sigma-Aldrich,
-
This compound 99 4465-44-5. Sigma-Aldrich,
-
Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health,
-
L-Serine. PubChem,
-
Spps and side reactions in peptide synthesis. Slideshare,
-
Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring. PubMed,
-
Reagents Used in Peptide Synthesis Archives. AAPPTEC,
-
This compound, CAS No. 4465-44-5. iChemical,
-
N-Trityl- L -serine methyl ester 99 4465-44-5. Sigma-Aldrich,
-
Preparation of methyl ester of L-serine. ResearchGate,
-
New Trends in Peptide Coupling Reagents. ResearchGate,
-
Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. National Institutes of Health,
-
Optimizing coupling reagents for N-Methyl-D-valine incorporation. Benchchem,
-
Epimerisation in Peptide Synthesis. National Institutes of Health,
-
Synthetic method of L-serine methyl ester hydrochloride. Google Patents,
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 4465-44-5 [amp.chemicalbook.com]
- 3. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jpt.com [jpt.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scite.ai [scite.ai]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
stability of N-Trityl-L-serine methyl ester under different conditions
Welcome to the Technical Support Center for N-Trityl-L-serine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this versatile chiral building block. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex peptides and chiral molecules.[1][2] The bulky trityl (triphenylmethyl) group provides robust protection for the amine functionality, while the methyl ester protects the carboxylic acid. This dual protection allows for selective manipulation of other functional groups within a molecule. However, the stability of both the N-trityl group and the methyl ester is highly dependent on the experimental conditions. Understanding these stability profiles is critical to prevent unwanted deprotection or side reactions, ensuring high yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the stability and handling of this compound.
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by two factors: pH and temperature. The N-trityl group is notoriously labile under acidic conditions, while the methyl ester is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. Elevated temperatures can accelerate both degradation pathways.
Q2: How stable is the N-trityl group to acidic conditions?
A2: The N-trityl group is highly sensitive to acid.[1][3] Complete cleavage can occur rapidly even with mild acids. For instance, treatment with 80% acetic acid or dilute trifluoroacetic acid (TFA) (e.g., 1-5% in dichloromethane) can lead to deprotection.[3] The lability of the trityl group is due to the formation of the highly stable trityl cation upon cleavage.[3][4]
Q3: What is the stability of the methyl ester group under different pH conditions?
A3: The methyl ester is generally more stable than the N-trityl group under acidic conditions but is sensitive to basic conditions. Alkaline hydrolysis (saponification) of the methyl ester can occur in the presence of bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[5][6] This reaction is typically carried out intentionally to deprotect the carboxylic acid but can be an unwanted side reaction if the molecule is exposed to basic environments.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[2] Recommended storage temperatures are typically between 2-8°C.[2] Exposure to moisture, light, and acidic or basic vapors should be avoided.
Q5: Can I use this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A5: The N-trityl group is generally not used for N-terminal protection in standard Fmoc SPPS because it is not stable to the repetitive piperidine treatments used for Fmoc group removal. However, trityl protection is commonly used for the side chains of amino acids like Cysteine, Histidine, Asparagine, and Glutamine in Fmoc SPPS.[7] If you are using this compound as a starting material for a solution-phase synthesis that will later be coupled to a resin, you must first saponify the methyl ester.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the use of this compound.
Problem 1: Premature detritylation during reaction or workup.
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Mass spectrometry analysis shows the presence of L-serine methyl ester.
-
Formation of a white precipitate (triphenylmethanol) in the reaction mixture.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acidic Reagents or Solvents | The N-trityl group is highly acid-labile. Even trace amounts of acid in your reagents or solvents can cause deprotection. | 1. Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use freshly distilled solvents where necessary. 2. If using chlorinated solvents like dichloromethane, be aware that they can generate HCl over time. Consider storing them over potassium carbonate. 3. Avoid acidic workup conditions. Use neutral or slightly basic aqueous washes (e.g., saturated sodium bicarbonate solution) with caution to avoid ester hydrolysis. |
| Acidic Reaction Byproducts | Some reactions may generate acidic byproducts that can cleave the trityl group. | 1. If possible, include a non-nucleophilic base (e.g., proton sponge) in your reaction mixture to scavenge any generated acid. 2. Monitor the reaction closely by TLC or LC-MS to minimize reaction time and prevent prolonged exposure to acidic byproducts. |
| Silica Gel Chromatography | Silica gel is inherently acidic and can cause detritylation during purification. | 1. Neutralize the silica gel before use by washing it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine). 2. Work quickly during chromatography and do not let the compound sit on the column for extended periods. 3. Consider alternative purification methods such as crystallization or chromatography on neutral alumina. |
Problem 2: Unwanted hydrolysis of the methyl ester.
Symptoms:
-
Appearance of a new, more polar spot on TLC corresponding to the carboxylic acid.
-
Mass spectrometry analysis shows the presence of N-Trityl-L-serine.
-
Difficulty in extracting the product from aqueous basic washes.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Basic Reaction or Workup Conditions | The methyl ester is susceptible to hydrolysis under basic conditions. | 1. Avoid strongly basic conditions during your reaction. If a base is required, use a non-hydroxide base like triethylamine or diisopropylethylamine. 2. During workup, use mild basic washes (e.g., saturated sodium bicarbonate) for short periods and at low temperatures. 3. If your product is sensitive to even mild bases, consider using a neutral workup. |
| Prolonged Exposure to Protic Solvents | In the presence of water or alcohols, especially at elevated temperatures, slow hydrolysis of the ester can occur. | 1. Use anhydrous solvents for your reactions. 2. Minimize reaction times and avoid unnecessarily high temperatures. |
Problem 3: Racemization during handling or reaction.
Symptoms:
-
Chiral HPLC analysis shows the presence of the D-enantiomer.
-
Inconsistent or unexpected biological activity of the final product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Strongly Basic Conditions | Exposure to strong bases can lead to epimerization at the alpha-carbon. | 1. Avoid using strong bases like sodium methoxide or potassium tert-butoxide. 2. If a base is necessary, use a hindered, non-nucleophilic base and maintain low reaction temperatures. |
| Activation of the Carboxylic Acid | If the methyl ester is hydrolyzed, subsequent activation of the carboxylic acid for coupling reactions can sometimes lead to racemization. | 1. Use coupling reagents known to suppress racemization, such as those that form HOBt or Oxyma esters in situ. 2. Perform couplings at low temperatures. |
Experimental Protocols
Protocol 1: Monitoring Stability by Thin Layer Chromatography (TLC)
This protocol provides a general method for assessing the stability of this compound under specific conditions.
Materials:
-
This compound
-
Solvent system (e.g., 30% Ethyl Acetate in Hexanes)
-
TLC plates (silica gel 60 F254)
-
Staining solution (e.g., potassium permanganate or ninhydrin for deprotected amine)
-
Reaction vessel
Procedure:
-
Dissolve a small amount of this compound in the solvent to be tested.
-
Spot the initial solution on a TLC plate (t=0).
-
Subject the solution to the desired condition (e.g., add a specific reagent, heat to a certain temperature).
-
At regular intervals, take an aliquot of the solution and spot it on the TLC plate.
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under UV light and then with the appropriate stain.
-
The appearance of new spots indicates degradation. A more polar spot is likely the deprotected amine or the hydrolyzed acid.
Protocol 2: Controlled Deprotection of the N-Trityl Group
This protocol describes a standard procedure for the acidic removal of the N-trityl group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (as scavengers)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the this compound in DCM.
-
Add a scavenger such as TES or TIS (typically 5-10 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 1-5% v/v) to the stirred mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the key stability considerations and potential degradation pathways for this compound.
Caption: A systematic workflow for troubleshooting unexpected results.
References
- Amino Acid Deriv
- An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. (2025). BenchChem.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis.
- Amino protecting group—triphenylmethyl series. (2025). Suzhou Highfine Biotech.
- Cas 4465-44-5, this compound. (n.d.). LookChem.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1996). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 3(1), 63-66.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022).
- De-esterification of amino acid esters. (2022).
Sources
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. Cas 4465-44-5,this compound | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [total-synthesis.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Troubleshooting the Purification of N-Trityl-L-serine methyl ester
Welcome to the technical support center for N-Trityl-L-serine methyl ester. As a key building block in peptide synthesis and other areas of organic chemistry, achieving high purity of this compound is critical for downstream success.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a problem-and-solution format.
Question 1: After my reaction work-up, my TLC plate shows a major non-polar impurity spot with a high Rf value. What is this, and how can I remove it?
Answer:
This high-Rf impurity is almost certainly triphenylmethanol (TrOH), also known as trityl alcohol. It forms when the trityl cation, which can be generated from unreacted trityl chloride or slight degradation of the product, is quenched by water during the work-up.
Causality: The trityl group is introduced using trityl chloride, often in the presence of a base.[2] Any excess trityl chloride will readily hydrolyze to triphenylmethanol. Furthermore, the trityl group itself is highly acid-labile, and even trace amounts of acid can cleave it to form the stable trityl cation, which is then quenched by water.
Troubleshooting Steps:
-
Initial Removal: Most triphenylmethanol can be removed by crystallizing the crude product from a non-polar solvent system. Triturating the crude solid with cold diethyl ether or a mixture of hexane and ethyl acetate can often cause the desired product to precipitate while leaving the more soluble triphenylmethanol in the solvent.
-
Chromatography: If co-precipitation occurs, flash column chromatography is highly effective. Triphenylmethanol is significantly less polar than the desired this compound. Using a gradient elution starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) will elute the triphenylmethanol first, after which the polarity can be increased to elute your product.
Question 2: My TLC analysis shows a polar impurity at the baseline, and I suspect it's the detritylated starting material, L-serine methyl ester. Why did this happen?
Answer:
The appearance of a baseline, highly polar impurity corresponding to L-serine methyl ester hydrochloride is a classic sign of premature detritylation.[3] This occurs because the bond between the nitrogen and the trityl group is susceptible to cleavage under acidic conditions.[4]
Causality: The stability of the trityl cation makes the N-C bond weak in the presence of protons. This issue can arise from several sources:
-
Acidic Work-up: Washing the organic layer with an acidic solution (e.g., HCl, KHSO₄) during work-up will cleave the trityl group.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause significant detritylation during column chromatography, leading to product loss and streaking on the TLC plate.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution containing a small amount of a non-nucleophilic base, like triethylamine (Et₃N), in your column solvent, then re-equilibrate with the starting mobile phase.
-
Buffer the Mobile Phase: Add a small percentage (0.1-0.5%) of triethylamine or pyridine to your eluent system for column chromatography. This neutralizes the acidic sites on the silica gel, preventing on-column detritylation.[5]
-
Avoid Acidic Washes: During the reaction work-up, use neutral or slightly basic washes (e.g., water, saturated NaHCO₃ solution, brine) to remove water-soluble byproducts.
Question 3: My product yield is low, and I'm struggling to separate an impurity with a very similar polarity to my product. Could this be the carboxylic acid?
Answer:
Yes, it is highly probable that you are dealing with N-Trityl-L-serine, the free carboxylic acid resulting from the hydrolysis (saponification) of the methyl ester. This impurity often has a very similar polarity to the desired ester, making separation by standard silica gel chromatography challenging.
Causality: The methyl ester functional group is labile to basic conditions, particularly in the presence of water.[6] Using strong aqueous bases like sodium hydroxide or lithium hydroxide during work-up will rapidly hydrolyze the ester to the corresponding carboxylate salt.[7] Subsequent acidification will then yield the carboxylic acid.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents used in the reaction are thoroughly dried to minimize water content.
-
Modify Work-up: Avoid strong aqueous bases for washing. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization, and minimize contact time.
-
Chromatographic Separation: While difficult, separation is possible. Adding a small amount of a volatile acid like acetic acid to the mobile phase can sometimes improve the resolution between the ester and the carboxylic acid on silica gel. However, this risks detritylation. An alternative is to use a different stationary phase, such as alumina, or to re-esterify the crude mixture before attempting purification again.
Section 2: Frequently Asked Questions (FAQs)
What are the optimal conditions for purifying this compound by flash chromatography?
The optimal conditions depend on the specific impurity profile, but a good starting point is a gradient elution on silica gel. The bulky, non-polar trityl group means the compound is readily soluble in common organic solvents.[8]
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice. Consider pre-treating with Et₃N if detritylation is an issue. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity. |
| Additive | 0.1-0.5% Triethylamine (Et₃N) | Recommended to prevent streaking and on-column detritylation.[5] |
| Typical Rf | ~0.3 - 0.4 | In a 7:3 Hexane:EtOAc system. This provides a good balance for optimal separation. |
| Loading Method | Dry loading | Adsorbing the crude product onto a small amount of silica gel before loading onto the column often improves resolution compared to wet loading in a strong solvent. |
How can I confirm the purity and identity of my final product?
A combination of techniques is recommended for full characterization:
-
TLC: To check for the absence of starting materials and byproducts.
-
¹H NMR: To confirm the structure. Look for the characteristic signals of the methyl ester (~3.7 ppm), the serine backbone protons, and the large multiplet from the trityl group's aromatic protons (~7.2-7.5 ppm).[9]
-
Melting Point: The pure compound has a reported melting point of 148-150 °C. A sharp melting point in this range is a good indicator of high purity.
-
Optical Rotation: To confirm the stereochemical integrity. The reported value is [α]20/D +31° (c = 1 in methanol).
Is recrystallization a viable purification method for this compound?
Yes, recrystallization can be an effective method, especially for removing trace impurities after chromatography or for purifying material that is already relatively clean. A common procedure involves dissolving the compound in a minimum amount of a hot solvent in which it is soluble (like ethyl acetate or acetone) and then adding a non-polar "anti-solvent" (like hexane or heptane) until turbidity is observed, followed by slow cooling to induce crystallization.
Section 3: Recommended Purification Workflow
This section provides a standard workflow for the purification of this compound after an initial aqueous work-up.
Step-by-Step Flash Column Chromatography Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small portion of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is the dry-loading sample.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Loading: Carefully add the dry-loading sample to the top of the column. Add another thin layer of sand.
-
Elution: Begin elution with the low-polarity mobile phase. If triethylamine is used, it should be present in all solvent mixtures. Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:EtOAc).
-
Monitoring: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) to visualize the aromatic trityl group and an appropriate stain (e.g., permanganate or ninhydrin after heating to deprotect) to visualize all spots.
-
Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound.
Purification Decision Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification of this compound.
References
- Glen Research. (n.d.). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers.
- Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides.
- ResearchGate. (n.d.). (PDF) Preparation of methyl ester of L-serine.
- Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Org. Synth. 1993, 70, 87.
- Organic Syntheses. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Org. Synth. 2002, 79, 229.
- 杭州沙拓生物医药科技有限公司. (n.d.). This compound.
- LookChem. (n.d.). Cas 4465-44-5, this compound.
- Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
- ChemWhat. (n.d.). This compound CAS#: 4465-44-5.
- ChemBK. (2024). N-Trityl-L-serine Methyl EsterTrt-Ser-OMe.
- National Institutes of Health. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). US3742034A - Process for the purification of l-serine.
- ResearchGate. (n.d.). Related impurities in peptide medicines.
- ResearchGate. (n.d.). Recrystallization-Induced Tautomerism and Selective Imine Formation of N-Diphenylmethylene-Serine Methyl Ester.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?.
- National Institutes of Health. (n.d.). l-Serine methyl ester hydrochloride.
- Reddit. (2023). Hydrolysis of chiral methyl ester.
- Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. L -Serine methyl ester 98 5680-80-8 [sigmaaldrich.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. glenresearch.com [glenresearch.com]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. chembk.com [chembk.com]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Navigating the Challenges of the Trityl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into dealing with the steric hindrance and other challenges associated with the trityl (Trt) protecting group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Understanding the Trityl Group
Q1: What are the key characteristics of the trityl group that I should be aware of in my experimental design?
The trityl (triphenylmethyl) group is a cornerstone protecting group in organic synthesis, particularly for primary alcohols, amines, and thiols.[1][2] Its utility is defined by a unique combination of properties:
-
Exceptional Steric Bulk: Comprised of three phenyl rings attached to a central carbon, the trityl group is exceptionally bulky.[2] This steric hindrance is a key feature, allowing for the selective protection of less sterically hindered functional groups, most notably primary alcohols over secondary and tertiary ones.[2][3]
-
Acid Lability: The trityl group is readily cleaved under mild acidic conditions.[1] This is due to the remarkable stability of the trityl cation, which is formed upon acid-mediated cleavage.[1][4] The positive charge on the carbocation is extensively delocalized across the three phenyl rings, stabilizing the intermediate.[2]
-
Base and Neutral Stability: Trityl ethers are stable under neutral and basic conditions, making them compatible with a wide range of synthetic transformations and orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][2]
Q2: How does the steric bulk of the trityl group influence its reactivity and selectivity?
The significant steric hindrance of the trityl group is the primary reason for its high selectivity towards primary alcohols.[3][5] The three bulky phenyl rings create a sterically crowded environment around the central carbon atom, making it difficult for the group to react with more sterically hindered secondary and tertiary alcohols.[3] This chemoselectivity is a powerful tool in complex syntheses, such as in carbohydrate and nucleoside chemistry, where precise control over reactivity is essential.[3][5]
However, this same steric bulk can also be a challenge. For instance, Trt-protected amino acids can be difficult to use in forming amide bonds via mixed anhydride or azide methods, and the hydrolysis of Trt-amino acid esters can also be sluggish due to steric hindrance.[6]
Q3: What is the mechanism of trityl group protection and deprotection?
Protection: The protection of an alcohol with trityl chloride typically proceeds through an SN1-type mechanism.[2][3][5] This is favored due to the formation of the highly stable trityl carbocation.[2][3] The reaction is usually carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct.[5] A catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction by forming a more reactive N-tritylpyridinium intermediate.[2][5]
Deprotection: The removal of the trityl group is most commonly achieved under acidic conditions.[2][7] The mechanism involves the protonation of the ether oxygen, followed by cleavage to release the deprotected alcohol and the stable trityl cation.[2][5]
Caption: General workflows for the protection and deprotection of a substrate using a trityl group.
Section 2: Experimental Protocols and Troubleshooting
Q4: I am having trouble with an incomplete deprotection of a trityl group. What are the common causes and how can I troubleshoot this?
Incomplete deprotection of a trityl group is a frequent issue, particularly with S-trityl groups on cysteine residues.[8] The primary reason is the reversible nature of the acid-catalyzed cleavage.[8] The liberated trityl cation is highly reactive and can re-attach to the nucleophilic deprotected functional group (e.g., thiol), leading to an equilibrium that favors the protected state.[8]
Troubleshooting Steps:
-
Introduce a Scavenger: The most critical step is to add an effective scavenger to the reaction mixture. Scavengers "trap" the trityl cation, preventing its re-attachment and driving the reaction to completion.[8]
-
Optimize the Cleavage Cocktail: The composition of your acidic solution is crucial.
-
Adjust Reaction Time and Temperature: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[8] However, for stubborn deprotections, extending the time to 6 hours may be beneficial.[8] Always monitor the reaction progress by a suitable analytical method like HPLC or TLC.
Q5: Can you provide a standard protocol for the deprotection of a trityl ether using acidic conditions?
Certainly. Here are two common methods for the deprotection of trityl ethers.
Method A: Using Formic Acid [1]
This method is a milder alternative to TFA.[9]
-
Materials: Trityl-protected compound, cold formic acid (88-97%), dioxane.
-
Procedure:
-
Treat the trityl-protected compound with cold formic acid.
-
Stir the mixture for a short period (e.g., 3 minutes) at room temperature.[1]
-
Evaporate the formic acid under reduced pressure.
-
To ensure complete removal of the acid, co-evaporate the residue twice with dioxane.[1][9]
-
The deprotected compound can then be purified.
-
Method B: Using Trifluoroacetic Acid (TFA) [1]
This is a broadly applicable method for acid-stable compounds.[9]
-
Materials: Trityl-protected compound, anhydrous dichloromethane (DCM), trifluoroacetic acid (TFA) (e.g., 1-5% v/v in DCM), saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve the trityl-protected substrate in anhydrous DCM.
-
Add the TFA solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Q6: Are there any non-acidic methods for trityl group deprotection?
Yes, while acidic cleavage is the most common, other methods exist for sensitive substrates.[9]
-
Reductive Cleavage: The trityl group can be removed under reducing conditions such as catalytic hydrogenation (e.g., Pd/C) or with sodium in liquid ammonia.[6] This can be useful for selective deprotection in the presence of other acid-labile groups.[6]
-
Lewis Acid-Mediated Deprotection: Lewis acids like ZnBr₂, BF₃·Et₂O, and MgBr₂ can also facilitate trityl group removal.[5][6] These are effective for substrates that may be sensitive to protic acids.[6]
-
Oxidative Cleavage: For S-trityl groups, oxidative methods using iodine can be employed, which can simultaneously lead to the formation of a disulfide bond.[9]
Section 3: Modulating Reactivity and Advanced Strategies
Q7: How can I fine-tune the lability of the trityl group for my specific application?
The acid lability of the trityl group can be modulated by adding substituents to the phenyl rings.[2] Electron-donating groups, such as methoxy groups, stabilize the intermediate trityl cation, making the protecting group more labile (easier to remove) under acidic conditions.[2][5] This allows for orthogonal protection strategies where different trityl derivatives can be selectively removed.[2]
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage | Cleavage Conditions |
| Trityl | Trt | 1 | Standard acidic conditions |
| 4-Methoxytrityl | MMT | ~10 | Milder acidic conditions than Trt |
| 4,4'-Dimethoxytrityl | DMT | ~100 | Very mild acidic conditions |
| 4,4',4"-Trimethoxytrityl | TMT | >1000 | Extremely mild acidic conditions |
Data sourced from multiple references, providing a comparative overview.[1][2][5]
The dimethoxytrityl (DMT) group is widely used in automated solid-phase oligonucleotide synthesis due to its facile cleavage under mild acidic conditions.[1][10] The bright orange color of the released DMT cation also provides a convenient way to monitor the efficiency of each coupling step.[1]
Q8: I am working with a highly sensitive substrate. Are there any alternatives to the trityl group with less steric hindrance or different cleavage conditions?
Yes, several alternative protecting groups are available:
-
Silyl Ethers (e.g., TBS, TIPS): These are a common alternative to trityl ethers.[5] Their stability can be tuned by the steric bulk of the substituents on the silicon atom. They are typically cleaved by fluoride ions (e.g., TBAF), providing orthogonality to the acid-labile trityl group.[11]
-
Pixyl (Px) and Dimethylpixyl (DMPx) groups: These have been proposed as alternatives to the DMT group in oligonucleotide synthesis, offering more readily removable options.[12]
-
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm): This group has been suggested as a less hydrophobic replacement for the trityl group in the side-chain protection of cysteine, with the advantage of easier removal of byproducts during work-up.[13]
Caption: Comparison of trityl and alternative protecting groups.
References
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Common Organic Chemistry. Trityl Protection.
- Glen Research. Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13.
- metabion. What is the trityl-group?.
- Behloul, C., et al. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA. (2016).
- Budak, Y., et al. Synthesis and reactivity of novel trityl-type protecting groups.
- PTC Organics Inc. PTC-Acid Deprotection of Trityl Group.
- Oxford Academic. Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research.
- ResearchGate. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) as an Alternative to the Trityl Group for the Side-Chain Protection of Cysteine and Asparagine/Glutamine.
- University of Calgary. Alcohol Protecting Groups.
- ResearchGate. Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. metabion.com [metabion.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Alternative Protecting Groups for Serine in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selecting and utilizing alternative protecting groups for serine residues. Here, we move beyond standard protocols to address specific troubleshooting scenarios and frequently asked questions encountered during experimental work. Our focus is on providing not just the "how," but the critical "why" behind these strategic choices, ensuring the integrity and success of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: My peptide synthesis is failing due to aggregation, and the sequence is rich in serine. Is the standard tert-Butyl (tBu) protection for serine contributing to this problem?
A1: Yes, it's highly probable. While the tert-Butyl (tBu) group is a robust and widely used protecting group for the hydroxyl function of serine in Fmoc-based solid-phase peptide synthesis (SPPS), its presence does not mitigate the potential for interchain hydrogen bonding involving the peptide backbone.[1] Serine-rich sequences are notoriously prone to aggregation, which can lead to poor solvation of the peptide-resin, resulting in incomplete coupling and deprotection steps.[1] This manifests as low yields and purity of the crude peptide.[1]
Troubleshooting Action:
For serine-rich or otherwise aggregation-prone sequences, consider the use of Pseudoproline dipeptides .[2][3]
-
What they are: Pseudoproline dipeptides are derivatives of serine (or threonine) where the side chain is cyclized with the backbone nitrogen of the preceding amino acid, forming an oxazolidine ring.[2][3] This is achieved by reacting the dipeptide with an aldehyde or ketone.[3]
-
Why they work: The introduction of this proline-like "kink" into the peptide backbone disrupts the formation of secondary structures like β-sheets, which are the primary cause of aggregation.[3][4] This improves solvation and enhances coupling efficiency.[4]
-
How to use them: You simply substitute a serine residue and the preceding amino acid in your sequence with the corresponding pseudoproline dipeptide during synthesis.[2] The native peptide sequence is regenerated during the final trifluoroacetic acid (TFA) cleavage and deprotection.[4]
Q2: I'm observing a significant amount of β-elimination as a side reaction in my synthesis involving a phosphorylated serine residue. What is causing this and how can I prevent it?
A2: β-elimination is a common side reaction for residues with an electron-withdrawing group on the β-carbon of the side chain, such as phosphorylated serine (pSer).[5] Under the basic conditions of Fmoc deprotection (e.g., piperidine treatment), a proton can be abstracted from the α-carbon, leading to the elimination of the phosphate group and the formation of a dehydroalanine residue.[5] This is particularly problematic for pSer residues at the N-terminus of the peptide.[6]
Troubleshooting Actions:
-
Modify Deprotection Conditions: For the deprotection of the Fmoc group from a pSer residue, especially at the N-terminus, consider using a less basic deprotection cocktail. A recommended alternative is 50% cyclohexylamine in dichloromethane (DCM).[6][7]
-
Use a More Stable Protecting Group for the Phosphate: While monobenzyl (Bzl) protection of the phosphate is common, it may not completely prevent β-elimination, especially during microwave-assisted synthesis.[6]
-
Optimize Coupling: Ensure efficient coupling to the pSer residue to minimize the number of deprotection cycles it is exposed to.
Q3: I need to perform a specific chemical modification on the serine side chain while the peptide is still on the resin. The standard tBu group is not suitable for this. What are my options?
A3: For on-resin side chain modifications, you require an orthogonal protecting group that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups. The tBu group, being acid-labile, is typically removed during the final TFA cleavage, making it unsuitable for this purpose.[8][9]
Alternative Orthogonal Protecting Groups for Serine:
| Protecting Group | Deprotection Conditions | Key Advantages & Considerations |
| Trityl (Trt) | Mildly acidic conditions (e.g., 1-5% TFA in DCM) | More acid-labile than tBu, allowing for selective removal.[8] |
| Propargyloxycarbonyl (Poc) | Tetrathiomolybdate | Stable to both acidic and basic conditions used in standard peptide synthesis.[10] |
| Enzyme-labile groups | Specific enzymes (e.g., lipase, β-galactosidase) | Offers extremely mild and highly specific deprotection.[11][12] |
Workflow for On-Resin Modification:
-
Synthesize your peptide using Fmoc-Ser(PG)-OH, where PG is an orthogonal protecting group like Trt or Poc.
-
After chain elongation, selectively deprotect the serine side chain using the appropriate conditions.
-
Perform the desired chemical modification on the now-free hydroxyl group.
-
Proceed with the final cleavage and deprotection of the modified peptide.
Q4: Can I synthesize a peptide containing serine without any side chain protection?
A4: Yes, this is possible under certain conditions and is often referred to as a "minimal protection" strategy.[13] The hydroxyl group of serine is not as reactive as other functional groups like the amine group of lysine.[13] Therefore, for short peptides or when serine is located at the N-terminus, side chain protection may not be necessary.[8]
Considerations for a Minimal Protection Strategy:
-
Potential for Side Reactions: While less reactive, the hydroxyl group can still undergo acylation, especially during slow or difficult couplings. This can lead to the formation of branched peptides.
-
Aggregation: An unprotected hydroxyl group can participate in hydrogen bonding, potentially contributing to aggregation in longer or more complex peptides.[1]
-
Not suitable for all chemistries: This approach is generally more feasible in Fmoc-SPPS than in Boc-SPPS, where the harsher acidic conditions for Boc removal could lead to side reactions involving the unprotected hydroxyl group.
II. Troubleshooting Guides
Guide 1: Diagnosing and Resolving Incomplete Coupling to a Protected Serine Residue
Symptoms:
-
Positive Kaiser test after coupling, indicating unreacted free amines.
-
Presence of deletion sequences (peptide minus the intended amino acid) in the final mass spectrum analysis.
-
Resin clumping or shrinking, suggesting aggregation.[1]
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for incomplete coupling.
Guide 2: Addressing Unexpected Side Reactions Related to Serine Protecting Groups
Scenario 1: Partial loss of a silyl-based protecting group (e.g., TBDMS) during synthesis.
-
Cause: Silyl ethers can exhibit some lability to the basic conditions of Fmoc deprotection (piperidine).
-
Solution: If partial deprotection is observed, consider switching to a more robust protecting group like tBu or Trt. Alternatively, reduce the piperidine concentration or deprotection time, while carefully monitoring for incomplete Fmoc removal.
Scenario 2: Racemization of a serine residue during coupling.
-
Cause: While less common for serine compared to histidine or cysteine, racemization can occur, especially with highly activating coupling reagents.[14][]
-
Solution: Avoid prolonged pre-activation times. The use of an additive like 6-Cl-HOBt can help to suppress racemization.
III. Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual incorporation of an Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Proceed to the next cycle.
Protocol 2: Selective Deprotection of a Ser(Trt) Residue on Resin
This protocol is for the removal of the trityl group from a serine side chain for subsequent on-resin modification.
-
Resin Preparation: Swell the fully synthesized, N-terminally protected peptide-resin in DCM for 30 minutes.
-
Selective Deprotection:
-
Prepare a solution of 2% TFA and 2% triisopropylsilane (TIS) in DCM.
-
Treat the resin with this solution for 2 minutes, drain, and repeat 5-10 times.
-
Note: The progress of the deprotection can be monitored by collecting the flow-through and observing the yellow color of the trityl cation.
-
-
Washing: Wash the resin thoroughly with DCM (5 times), 10% DIEA in DMF (to neutralize any residual acid), DMF (5 times), and DCM (5 times).
-
Confirmation of Deprotection: The resin is now ready for the on-resin modification of the deprotected serine hydroxyl group.
IV. Comparative Data Summary
The following table provides a comparative overview of commonly used alternative protecting groups for serine in Fmoc-SPPS.
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Primary Application/Advantage |
| tert-Butyl | tBu | Base-stable, acid-labile | High TFA (e.g., 95%) | Standard, robust protection for Fmoc-SPPS.[8][9] |
| Trityl | Trt | Base-stable, very acid-labile | 1-5% TFA in DCM | Orthogonal protection for on-resin modifications.[8] |
| Benzyl | Bzl | Acid-stable, removed by strong acid or hydrogenolysis | HF, TFMSA / H₂/Pd | Primarily used in Boc-SPPS.[8][16] |
| Pseudoproline Dipeptide | ψPro | Acid-labile | TFA (regenerates native dipeptide) | Prevents aggregation in difficult sequences.[2][3][4] |
| Tetrahydropyranyl | Thp | Base-stable, acid-labile | Moderate acid | A cost-effective alternative suitable for Fmoc/tBu strategy.[17] |
| Propargyloxycarbonyl | Poc | Acid and base-stable | Tetrathiomolybdate | Orthogonal protection for specialized applications.[10] |
V. Concluding Remarks
The selection of an appropriate protecting group for serine is a critical decision that can significantly impact the outcome of a peptide synthesis. While the tBu group remains the workhorse for routine applications, challenging sequences and specialized requirements necessitate a broader toolkit of protective strategies. By understanding the underlying chemical principles and potential pitfalls associated with each protecting group, researchers can proactively troubleshoot and optimize their synthetic protocols. This guide serves as a starting point for navigating these complexities, empowering you to make informed decisions that lead to successful peptide synthesis.
References
- Wikipedia. Pseudoproline. [Link]
- Senko, D. et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 739-748.
- ResearchGate. Syntheses of Fmoc-protected pseudoprolines. [Link]
- Activotec. Pseudoproline Dipeptides Archives. [Link]
- AAPPTec.
- Ramesh, R. et al. (2001). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 113(5-6), 491-501.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Google Patents. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
- Han, Y. et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Organic Chemistry, 82(11), 5798-5806.
- Wunberg, T. et al. (2000). Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes. Chemistry, 6(20), 3714-3721.
- ResearchGate.
- Mourtas, S. et al. (2021). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 6(39), 10471-10476.
- Nishiyama, Y. et al. (1995). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1489-1493.
- ResearchGate. Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. [Link]
- Hart, M. B. & P. E. Dawson. (2022). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 62(1-2), e202100067.
- YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Kumar, K. S. et al. (2018). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 16(43), 8211-8216.
- Glass, J. et al. (1972). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 69(7), 1934-1937.
- ResearchGate. Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drivehq.com [drivehq.com]
- 14. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Trityl-L-serine Methyl Ester Reactions
Welcome to the technical support center for N-Trityl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this sterically hindered yet versatile building block. Here, we address common challenges and provide troubleshooting strategies rooted in mechanistic principles to optimize your reactions.
Section 1: Understanding the Role of the Solvent
The choice of solvent is paramount in any reaction involving this compound. The bulky trityl group imposes significant steric hindrance, while the free hydroxyl group presents a site for desired reactions like acylation or undesired side reactions. The solvent dictates the solubility of reactants, influences the stability of intermediates, and can even participate directly in the reaction mechanism.
Frequently Asked Questions (FAQs) - Solvent Selection
Q1: What are the primary considerations when choosing a solvent for reactions with this compound?
A1: There are three primary factors to consider:
-
Solubility: this compound is a crystalline solid with good solubility in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). It is also soluble in methanol.[1][2] Ensuring all reactants are fully dissolved is critical for a homogeneous reaction and optimal outcomes.
-
Reactivity: The solvent should be inert under the reaction conditions. For example, when performing an acylation with an acid chloride, using a protic solvent like methanol would lead to the formation of the methyl ester of the acylating agent as a major byproduct.
-
Mechanism Influence: Solvents can stabilize or destabilize transition states and intermediates. Polar aprotic solvents are generally preferred for many reactions as they can solvate cations without strongly hydrogen-bonding to nucleophiles, thus enhancing their reactivity.[3]
Q2: Can I use polar protic solvents like ethanol or water?
A2: It is generally not recommended. Polar protic solvents contain acidic protons (e.g., -OH, -NH) and can engage in hydrogen bonding.[4] This can "cage" and deactivate nucleophiles, slowing down desired reactions like acylation.[3] Furthermore, they can act as competing nucleophiles. In the case of trityl deprotection, which is acid-catalyzed, protic solvents can facilitate the reaction but may also lead to undesired side reactions if not carefully controlled.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a question-and-answer-based troubleshooting guide for specific experimental challenges.
Acylation of the Hydroxyl Group
Acylating the free hydroxyl group of this compound is a common transformation. However, achieving high yields without side reactions can be challenging.
Q: My acylation reaction with acetic anhydride is slow and gives a low yield. I am using pyridine as both the solvent and the base. What is happening?
A: This is a frequent issue stemming from a combination of steric hindrance and the dual role of pyridine.
-
The Mechanistic Bottleneck: Pyridine acts as both a base to neutralize the acid byproduct and as a nucleophilic catalyst.[5][6] It attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then attacked by the alcohol. However, the bulky trityl group on your substrate sterically hinders the approach of the already bulky N-acetylpyridinium species to the hydroxyl group. While pyridine is a sufficient catalyst for unhindered alcohols, it is often inefficient for sterically demanding substrates.[7]
-
Troubleshooting Protocol: The DMAP Catalysis Approach
A more effective strategy is to use a non-nucleophilic solvent like dichloromethane (DCM) with a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, Et3N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8][9]
Why this works:
-
DCM is an inert polar aprotic solvent that will dissolve your substrate and reagents without interfering.[8]
-
Triethylamine is a sterically hindered, non-nucleophilic base that acts solely as an acid scavenger for the carboxylic acid byproduct.[10]
-
DMAP is a hypernucleophilic catalyst, approximately 10,000 times more active than pyridine.[11] It rapidly forms the N-acetylpyridinium intermediate, which is highly electrophilic and readily reacts even with the sterically hindered hydroxyl group of your substrate.[9][12]
Experimental Protocol: DMAP-Catalyzed Acylation
-
Dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup.[8]
-
Solvent and Catalyst Comparison for Acylation
| Parameter | Pyridine (Solvent & Base) | DCM / Et3N / cat. DMAP | Rationale |
| Solvent Type | Polar Aprotic, Nucleophilic | Polar Aprotic, Inert | DCM is non-participatory, preventing solvent-related side reactions. |
| Catalyst | Pyridine (moderate) | DMAP (hypernucleophilic) | DMAP is significantly more reactive, overcoming the steric hindrance of the trityl group.[11] |
| Base | Pyridine (acid scavenger) | Triethylamine (acid scavenger) | Triethylamine is a non-nucleophilic base, preventing competition with the alcohol. |
| Expected Yield | Low to Moderate | High | The high catalytic turnover and reactivity of DMAP lead to more efficient conversion.[9] |
Deprotection of the N-Trityl Group
The trityl group is prized for its acid lability. However, the conditions must be carefully chosen to avoid side reactions.
Q: I am trying to remove the trityl group with trifluoroacetic acid (TFA), but I am getting a complex mixture of products and incomplete deprotection. What is the optimal solvent and TFA concentration?
A: The key to successful trityl deprotection is to use a dilute solution of a strong acid in an aprotic solvent, often with a carbocation scavenger.
-
The Mechanism and the Problem: The deprotection proceeds via protonation of the amine, followed by the departure of the highly stable trityl carbocation (Trt⁺).[13] This carbocation is a potent electrophile and can be re-captured by the deprotected amine or other nucleophiles in the mixture, leading to side products. Using a high concentration of TFA can also lead to undesired side reactions on the ester or other sensitive functional groups.
-
Troubleshooting Protocol: Dilute TFA in DCM with a Scavenger
The standard and most reliable method is to use a low concentration of TFA (e.g., 1-2%) in dichloromethane (DCM). The inclusion of a scavenger like triisopropylsilane (TIS) is highly recommended.[1][14]
Why this works:
-
DCM is an excellent solvent for this reaction as it is aprotic and effectively solvates the substrate. Its polarity helps to stabilize the fleeting carbocation intermediate without participating in the reaction.
-
Dilute TFA (1-2%) provides sufficient acidity to cleave the trityl group without being harsh enough to cause significant degradation of the methyl ester or promote other side reactions.[11]
-
Triisopropylsilane (TIS) acts as a carbocation scavenger. It reacts irreversibly with the generated trityl cation, preventing it from reattaching to the desired product or participating in other side reactions.[1]
Experimental Protocol: Trityl Deprotection
-
Dissolve the this compound in DCM.
-
Add triisopropylsilane (TIS) (2-5% v/v).
-
Add TFA to a final concentration of 1-2% (v/v).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 5-30 minutes. The appearance of a yellow color can indicate the presence of the trityl cation.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.[7]
-
Deprotection Conditions Comparison
| Condition | Solvent | Scavenger | Outcome & Rationale |
| High Conc. TFA (e.g., 50-95%) | DCM | Optional | Not Recommended. High risk of side reactions, including potential ester cleavage. The high concentration of the trityl cation can lead to re-tritylation or other undesired reactions. |
| 1-2% TFA | DCM | Yes (e.g., TIS) | Recommended. Provides selective and clean deprotection. The scavenger prevents side reactions from the trityl cation.[1][14] |
| Acetic Acid / Formic Acid | Dioxane / Water | No | Can be effective for deprotection, but reaction times are generally longer. These conditions might be useful if other acid-sensitive groups are present that are labile to TFA.[13] |
Section 3: Visualization of Key Workflows
To further clarify the decision-making process in solvent and reagent selection, the following diagrams illustrate the mechanistic pathways discussed.
Caption: Comparison of acylation pathways.
Caption: Recommended N-Trityl deprotection workflow.
References
- Madsen, K., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids, 53(10), 1567-1577.
- BenchChem. (2025). How to improve the yield of acylation reactions with acetic propionic anhydride. BenchChem Technical Support.
- Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
- Hartwig, J. F. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- de la Torre, B.G., et al. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 7(2), 81-88.
- Guillaumie, F., et al. (2010). A journey across the sequential synthesis of MUC1 glycopeptides. Organic & Biomolecular Chemistry, 8(8), 1886-1897.
- Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- ResearchGate. (2017). Preparation of methyl ester of L-serine.
- NIH. (2012). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. PubMed Central.
- Sigma-Aldrich. (n.d.). N-trityl L-serine esters. Sigma-Aldrich Product Page.
- Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- ResearchGate. (2009). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
managing solubility issues of N-Trityl-L-serine methyl ester
Welcome to the technical support resource for N-Trityl-L-serine methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during the handling and use of this protected amino acid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments proceed efficiently.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common solubility issues.
Problem 1: The compound fails to dissolve completely in the chosen solvent at the desired concentration.
Potential Cause A: Inappropriate Solvent Selection
The bulky and nonpolar trityl protecting group dominates the solubility profile of this compound, making it poorly soluble in polar solvents. The principle of "like dissolves like" is paramount.[1][2]
Recommended Solution:
-
Switch to a more appropriate solvent. Chlorinated solvents and polar aprotic solvents are typically effective. Refer to the solubility data table below. Dichloromethane (CH2Cl2) is a common solvent used during the synthesis of this compound, indicating good solubility.
-
Use a solvent mixture. A combination of solvents can fine-tune polarity. For instance, if the compound is for a reaction involving a more polar co-reagent, titrating a good solvent (like DCM) into a mixture with a more polar one (like DMF) might maintain solubility.
-
Perform a small-scale solubility test before committing the bulk of your material. See the protocol provided below.
Potential Cause B: Low Temperature
For many neutral organic compounds, solubility increases with temperature.[1][3][4] Dissolution is often an endothermic process, meaning it absorbs heat.[4][5]
Recommended Solution:
-
Gentle Warming: Warm the solvent/solute mixture gently using a water bath. Monitor the temperature to avoid potential degradation, especially for prolonged periods.
-
Ultrasonication: Use a sonication bath to provide localized energy, which can help break up solute particles and accelerate dissolution.
Problem 2: The compound precipitates out of solution during a reaction or upon cooling.
Potential Cause A: Change in Solvent Composition or Polarity
The polarity of your reaction mixture may be changing over time. The addition of reagents, or the formation of byproducts, can alter the overall solvent environment, causing the compound to crash out.
Recommended Solution:
-
Maintain Solvent Ratio: If possible, add reagents dissolved in the same solvent system to avoid drastic polarity shifts.
-
Increase Solvent Volume: Perform the reaction at a higher dilution to ensure the compound remains below its saturation point throughout the process.
Potential Cause B: Supersaturation
If the compound was dissolved at an elevated temperature, the solution might have become supersaturated. As it cools to room temperature, the solubility limit decreases, leading to precipitation.
Recommended Solution:
-
Maintain Elevated Temperature: If the subsequent steps are compatible with higher temperatures, maintain the heat throughout the process.
-
Work at a Lower Concentration: Prepare a solution that will remain stable and unsaturated even at the lowest temperature it will experience during your workflow.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility problems.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
Based on its chemical structure, featuring a large hydrophobic trityl group, the best starting points are moderately polar to nonpolar organic solvents. Dichloromethane (DCM) is an excellent choice as it is used in the compound's synthesis and purification. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are also effective options, particularly if subsequent reaction partners require a more polar environment.[6][7]
Q2: Why is this compound insoluble in water?
The molecule's structure explains its poor aqueous solubility. The massive triphenylmethyl (trityl) group is extremely hydrophobic (water-repelling) and sterically shields the more polar regions of the amino acid backbone. While the serine hydroxyl and ester groups have some polarity, their influence is negated by the dominant trityl group.
Caption: Key structural components influencing solubility.
Q3: Can I use protic solvents like methanol or ethanol?
This compound is reported to be soluble in methanol.[8][9] However, its solubility in lower alcohols may be limited compared to solvents like DCM. Protic solvents can also potentially interfere with certain reactions by hydrogen bonding or reacting with sensitive reagents. Always verify solvent compatibility with your specific experimental conditions.
Q4: My compound seems to be aggregating rather than dissolving. What should I do?
Aggregation is a common problem with protected amino acids and peptides, especially in less-than-ideal solvents.[10][11] This is often a precursor to precipitation.
-
Use a better solvent: This is the most effective solution. Solvents like DMF or NMP are known to be good at disrupting the intermolecular hydrogen bonds that can lead to aggregation.[6][7]
-
Sonication: Mechanical disruption via ultrasound can break up aggregates.
-
Heat: Increasing thermal energy can overcome the intermolecular forces causing aggregation.[1]
Q5: Does the purity of the compound affect its solubility?
Yes. Impurities from the synthesis, such as salts (e.g., triethylammonium chloride from the tritylation reaction) or other organic byproducts, can significantly impact dissolution behavior. If you are facing unexpected solubility issues, consider re-purifying the material or obtaining a new lot with a higher purity specification.
Data & Protocols
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Predicted Solubility | Rationale & Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble | Commonly used in its synthesis and purification. A highly recommended starting point. |
| Chloroform | Chlorinated | Soluble | Similar polarity to DCM. |
| Tetrahydrofuran (THF) | Ether | Soluble | Good general-purpose solvent for moderately polar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Effective at solvating protected amino acids and disrupting aggregation.[6][7] |
| Methanol | Polar Protic | Soluble | Supplier data indicates solubility.[8][9] May be less effective than DCM for high concentrations. |
| Ethyl Acetate | Ester | Slightly Soluble | Moderately polar; solubility may be limited. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Generally less effective for large, protected amino acids. |
| Water | Polar Protic | Insoluble | The large hydrophobic trityl group prevents dissolution. |
| Hexanes / Heptane | Nonpolar | Insoluble | While the trityl group is nonpolar, the polarity of the amino acid backbone prevents dissolution. |
This table is a guide. Empirical testing is required to determine quantitative solubility for your specific application.
Experimental Protocol: Small-Scale Solubility Test
This protocol is a self-validating method to quickly determine an appropriate solvent and concentration before scaling up.
Objective: To identify a suitable solvent and estimate the solubility of this compound.
Materials:
-
This compound (5-10 mg)
-
Selection of candidate solvents (e.g., DCM, DMF, THF, Methanol)
-
Small vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Calibrated micropipette
Procedure:
-
Preparation: Weigh approximately 2 mg of this compound into a clean, dry vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, known volume of the first candidate solvent (e.g., 100 µL) to the vial. This corresponds to an initial high concentration (e.g., 20 mg/mL).
-
Agitation: Cap the vial securely and vortex the mixture for 30-60 seconds.
-
Observation: Visually inspect the solution.
-
Completely Dissolved: If the solid is completely gone and the solution is clear, the compound is soluble at this concentration. You can proceed to a higher concentration test or confirm this as a working concentration.
-
Partially Dissolved/Suspended: If solid material remains, the compound is not fully soluble at this concentration.
-
-
Titration: If the compound is not fully dissolved, add another aliquot of solvent (e.g., another 100 µL, for a total of 200 µL). This halves the concentration (to 10 mg/mL).
-
Repeat Agitation and Observation: Vortex again for 30-60 seconds and re-observe.
-
Continue Dilution: Continue adding solvent in known volumes until the solid completely dissolves. Record the total volume of solvent required.
-
Calculate Solubility: The estimated solubility is the final mass of the compound divided by the total volume of solvent used (e.g., 2 mg / 0.5 mL = 4 mg/mL).
-
Test Other Solvents: Repeat steps 1-8 for each candidate solvent to find the most effective one for your needs.
References
- Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]
- Lipecka, J., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. [Link]
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Aapptec. (n.d.). A Step-by-Step Look at the Peptide Synthesis Process: From Raw Materials to Final Analysis.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Shahid, H., & Singh, G. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
- iChemical. (n.d.). This compound, CAS No. 4465-44-5.
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | 4465-44-5 [amp.chemicalbook.com]
- 9. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Byproduct Formation in N-Trityl-L-serine methyl ester Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for managing byproduct formation in reactions involving N-Trityl-L-serine methyl ester. Our goal is to equip you with the scientific understanding and procedural knowledge to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your synthetic projects.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. The bulky N-trityl protecting group offers significant steric hindrance, which can be advantageous in directing certain reactions, yet it also introduces unique challenges. This guide will focus on the most prevalent byproducts encountered during its use, providing a mechanistic understanding and actionable protocols to minimize their formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding side reactions with this compound.
Q1: What is the most common byproduct when activating the carboxyl group of this compound for peptide coupling?
A1: The most frequently observed and problematic byproduct is the corresponding N-Trityl-aziridine-2-carboxylate . This occurs via an intramolecular cyclization, where the hydroxyl group of the serine side chain attacks the activated carboxyl group. This side reaction is particularly favored under basic conditions and with certain activating agents.
Q2: How does racemization occur with this compound, and how can I minimize it?
A2: Serine residues are known to be susceptible to racemization during peptide synthesis.[1][2] This is due to the electron-withdrawing effect of the side-chain hydroxyl group, which increases the acidity of the α-proton. During carboxyl group activation, a base can abstract this proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in epimerization.[1] To minimize racemization, it is crucial to carefully select coupling reagents and bases, and to control the reaction temperature.[3]
Q3: When using carbodiimides like DCC or EDC for coupling, what specific byproducts should I be aware of?
A3: A common byproduct with carbodiimide coupling reagents is the formation of N-acylurea .[4][5] This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, rearranges. This rearrangement is a competing reaction to the desired peptide bond formation.[6]
Q4: Can the methyl ester group be unintentionally cleaved during my reaction?
A4: Yes, hydrolysis of the methyl ester can occur, particularly under basic conditions (saponification). While generally stable under neutral and mildly acidic conditions, prolonged exposure to strong bases or elevated temperatures in the presence of nucleophiles like hydroxide ions can lead to the formation of the corresponding carboxylate.
Part 2: Troubleshooting Guide: Identification, Prevention, and Remediation of Byproducts
This section provides a structured approach to troubleshooting common byproduct formation issues.
Issue 1: Formation of N-Trityl-aziridine-2-carboxylate
Symptoms:
-
A significant peak in your LC-MS analysis corresponding to the mass of the cyclized product.
-
Reduced yield of the desired coupled product.
-
Difficulty in purification due to similar polarities of the product and byproduct.
Causality: The formation of the aziridine ring is an intramolecular SN2 reaction. The hydroxyl group of the serine side-chain acts as a nucleophile, attacking the activated carboxyl group. This process is facilitated by factors that enhance the nucleophilicity of the hydroxyl group (e.g., presence of a base) and the electrophilicity of the activated carboxyl group.
Prevention Strategies:
| Strategy | Rationale |
| Choice of Coupling Reagent | Utilize coupling reagents that minimize the lifetime of the highly reactive activated intermediate. For example, carbodiimides with additives like OxymaPure can be effective.[2][7] |
| Base Selection | Employ non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts.[3] |
| Temperature Control | Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the intramolecular cyclization. |
| Order of Reagent Addition | Pre-activate the this compound for a short period before adding the amine component to allow for rapid consumption of the activated species. |
Remediation: Purification can be challenging. Reverse-phase HPLC with a shallow gradient can sometimes resolve the desired product from the aziridine byproduct.
Issue 2: Racemization of the Serine Stereocenter
Symptoms:
-
Appearance of a diastereomeric peak in your chiral HPLC or GC analysis.
-
Broadened signals in NMR spectra.
Causality: Racemization proceeds through the formation of a planar enolate intermediate at the α-carbon, which can be protonated non-stereoselectively.[1] The choice of coupling reagent and base are critical factors.[2][7]
Prevention Strategies:
| Strategy | Rationale |
| Coupling Reagent and Additive | Use of carbodiimides like DIC in combination with racemization-suppressing additives such as OxymaPure or HOBt is highly recommended.[3][7] |
| Base Selection | Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like DIEA.[3] |
| Minimize Pre-activation Time | A shorter time between the activation of the carboxyl group and the addition of the amine nucleophile reduces the opportunity for enolization. |
Remediation: Diastereomers can often be separated by preparative HPLC or flash chromatography, although this can be difficult and result in yield loss.
Issue 3: Formation of N-acylurea Byproduct
Symptoms:
-
A byproduct with a mass corresponding to the starting material plus the carbodiimide is observed in LC-MS.
-
Reduced yield of the desired product.
Causality: The O-acylisourea intermediate formed during carbodiimide activation can undergo an intramolecular O- to N-acyl migration to form the more stable but unreactive N-acylurea.[6]
Prevention Strategies:
| Strategy | Rationale |
| Use of Additives | Additives like HOBt or OxymaPure react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine component.[8] |
| Stoichiometry and Temperature | Use of a slight excess of the carboxylic acid and maintaining a low reaction temperature can disfavor the rearrangement. |
Remediation: The N-acylurea byproduct can often be removed by flash chromatography. If a water-soluble carbodiimide (like EDC) is used, the corresponding urea byproduct can be removed by aqueous workup.
Part 3: Experimental Protocols and Data
Protocol 1: Optimized Peptide Coupling to Minimize Byproduct Formation
This protocol provides a general procedure for coupling this compound to an amine, designed to minimize aziridine formation and racemization.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (if the amine is a salt, 1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and OxymaPure in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC to the solution and stir for 5-10 minutes (pre-activation).
-
In a separate flask, dissolve the amine component (and DIEA if necessary) in the reaction solvent.
-
Add the amine solution to the pre-activated this compound solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up the reaction by filtering off any precipitated diisopropylurea, followed by an appropriate aqueous wash and extraction procedure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Influence of Coupling Conditions on Byproduct Formation
The following table summarizes typical byproduct formation levels under various coupling conditions. Actual results may vary depending on the specific substrates and reaction scale.
| Coupling Reagent/Additive | Base | Temperature (°C) | Approx. % Aziridine | Approx. % D-isomer |
| HATU | DIEA | 25 | 5-10% | >5%[1] |
| HBTU/HOBt | DIEA | 25 | 3-7% | ~2%[1] |
| DIC/OxymaPure | DIEA | 0 to 25 | <2% | <1%[7] |
| DIC/HOBt | NMM | 0 to 25 | <3% | ~1%[1] |
Data compiled from various sources and represents typical values.[1][7]
Part 4: Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways in Peptide Coupling
Caption: Competing reaction pathways during the activation of this compound.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Ueda, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Slebioda, M., et al. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research.
- Kuyl-Yeheskiely, E., et al. (1992). Synthesis of benzyl (2S)-1-tritylaziridine-2-carboxylate and benzyl (2S,3S)
- Blauvelt, M. V., & Howell, J. M. (2016). Efficient Synthesis of N-Sulfonyl β-Arylmethylalaninates from Serine via Ring Opening of N-Sulfonyl Aziridine-2-carboxylate. Taylor & Francis Online.
- Wei, K. L., et al. (2005). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. Macromolecules.
- Gudem, M., et al. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Scientific Reports.
- ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12.
- Kaiser, C. R., et al. (2009).
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Optimizing N-Tritylation Reactions
Welcome to the technical support center for N-tritylation. As Senior Application Scientists, we understand that while N-tritylation is a cornerstone technique for protecting amine functionalities, achieving optimal reaction efficiency can be challenging. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices to empower you to not only solve current problems but also proactively design more robust protocols.
Foundational Principles: The N-Tritylation Mechanism
Before troubleshooting, it's crucial to understand the reaction mechanism. The tritylation of an amine typically proceeds through an Sₙ1 (Substitution Nucleophilic Unimolecular) pathway . The key event is the formation of a highly stable triphenylmethyl carbocation (trityl cation).[1][2][3][4] The stability of this cation, due to the resonance delocalization of the positive charge across the three phenyl rings, is the driving force of the reaction.
The general steps are:
-
Formation of the Trityl Cation: The tritylating agent, typically trityl chloride (Tr-Cl), dissociates to form the trityl cation and a chloride anion. This step is often the rate-determining step and can be accelerated by a Lewis acid catalyst.
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic trityl cation.
-
Deprotonation: A base, which can be a scavenger base like triethylamine (TEA) or the solvent itself (e.g., pyridine), removes the proton from the nitrogen to yield the final N-tritylated product and a salt byproduct.
Understanding this mechanism is fundamental to diagnosing and resolving issues related to reaction time and completeness.
Caption: A step-by-step troubleshooting workflow.
Protocol: Accelerated N-Tritylation of a Primary Amine
This protocol incorporates best practices for achieving a rapid and high-yielding reaction.
Materials:
-
Primary Amine (1.0 mmol, 1.0 eq)
-
Trityl Chloride (Tr-Cl) or MMT-Cl (1.1 mmol, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Triethylamine (TEA) (1.5 mmol, 1.5 eq), freshly distilled
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq)
Procedure:
-
Preparation: Under a nitrogen atmosphere, add the primary amine (1.0 mmol) and DMAP (0.1 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (10 mL) and stir until all solids are dissolved.
-
Base Addition: Add TEA (1.5 mmol) to the solution.
-
Tritylating Agent Addition: In one portion, add the trityl chloride (or MMT-Cl) (1.1 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-tritylated amine.
This guide provides a framework for understanding, troubleshooting, and optimizing your N-tritylation reactions. By carefully considering the interplay of substrate, reagents, and conditions, you can significantly reduce reaction times and improve overall efficiency.
References
- Pawar, S. S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9156–9163.
- Various Authors. (2024). Alternative Reagents for the Tritylation of Alcohols. ResearchGate.
- Pawar, S. S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega.
- Hakimelahi, G. H., & Mohanazadeh, F. (1989). A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds. IJCCE, 8(2), 33-36.
- Gusain, R., et al. (2023). Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. ACS Omega.
- Li, Z., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Beilstein Journal of Organic Chemistry, 12, 1494–1499.
- Wikipedia. (n.d.). Steric effects. In Wikipedia.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Pawar, S. S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ResearchGate.
- spanbery. (2023). Dichloromethane non reactivity.
- Gusain, R., et al. (2023). Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. ACS Publications.
- Organic Syntheses. (n.d.). Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride.
- Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]
- Dr. S. S. Lecture Series. (2023, April 16). Lecture 3: Electronic effects (Inductive, Resonance, Hyperconjugation & Field effect) [Video]. YouTube. [Link]
- Pharmacy 180. (n.d.). Electronic Effects - Mechanisms of Organic Reactions.
Sources
Technical Support Center: N-Trityl-L-serine methyl ester Stability and Temperature Effects
Welcome to the technical support guide for N-Trityl-L-serine methyl ester. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this crucial building block, with a specific focus on the effects of temperature. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and prevent stability-related issues in your experiments.
Section 1: Frequently Asked Questions - Understanding the Stability Profile
This section addresses common questions regarding the inherent stability of this compound.
Q1: What is this compound and why is its stability so critical?
This compound is a protected amino acid derivative widely used as a building block in peptide synthesis and organic chemistry. Its structure consists of three key components: the L-serine backbone, the N-terminal trityl (Trt) protecting group, and the C-terminal methyl ester. The stability of this entire structure is paramount because any premature cleavage of the trityl group or hydrolysis of the methyl ester will lead to unwanted side products, reduce reaction yields, and compromise the purity of the final synthesized molecule.
Q2: What are the official recommended storage conditions?
There are slightly varied recommendations, which warrants a conservative approach. While some suppliers suggest storage at room temperature in a sealed, dry container[1][2], others specify refrigeration at 2-8°C.
Our Expert Recommendation: For long-term stability and to minimize any risk of gradual degradation, we advise storing this compound at 2-8°C , tightly sealed in a container with a desiccant to protect it from moisture.[3] This minimizes both hydrolytic and potential low-level thermal degradation over time.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes kinetic rates of all potential degradation reactions. |
| Atmosphere | Dry / Inert | Prevents hydrolysis of the ester and potential moisture-assisted detritylation. |
| Light | Dark Place | Protects against potential photolytic degradation pathways. |
| Container | Tightly Sealed | Prevents moisture and air ingress.[3] |
Q3: What are the primary degradation pathways for this molecule, especially concerning temperature?
Temperature acts as an accelerant for two primary, inherent instabilities in the molecule:
-
Detritylation: The acid-catalyzed cleavage of the N-trityl group to yield L-serine methyl ester.
-
Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, yielding N-Trityl-L-serine.
Elevated temperatures can provide the necessary activation energy for these reactions to proceed, even under conditions that might seem benign at room temperature.
Q4: How does temperature specifically influence the stability of the N-trityl group?
The N-trityl bond is notoriously sensitive to acid.[4] The underlying chemical reason for this sensitivity is the exceptional stability of the triphenylmethyl (trityl) cation that is formed upon cleavage.[5]
While strong acids are the primary reagents for deprotection, heat can significantly lower the activation energy for this cleavage in the presence of even weak or trace amounts of acid. Furthermore, studies on related MMT-protected compounds have shown that heating in neutral aqueous conditions (e.g., 60°C) can be sufficient to cause hydrolytic cleavage of the protective group.[6] This implies that prolonged heating in protic solvents (like methanol or water) could lead to unwanted detritylation, even without the addition of an acid catalyst.
Q5: How does temperature impact the methyl ester group?
Ester hydrolysis is a classic organic reaction that is significantly accelerated by heat.[7] The reaction can be catalyzed by either acid or base.[8] In the context of an experiment, this means:
-
Acidic Conditions: If the reaction medium is acidic, elevated temperatures will promote acid-catalyzed hydrolysis.
-
Basic Conditions: Under basic conditions, saponification (base-catalyzed hydrolysis) will occur, which is typically faster and irreversible.[8]
-
Near-Neutral Conditions: Even in pure water, hydrolysis can occur at high temperatures and pressures, demonstrating that heat alone can drive the reaction.[9] The presence of moisture in a sample of this compound can become a significant issue if the sample is heated.
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This guide provides a systematic approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Unexpected Appearance of a More Polar Impurity by TLC/HPLC (Suspected Detritylation)
-
Observation: During in-process control (TLC or HPLC), you observe a new, more polar spot/peak that was not present in the starting material. The reaction was performed at an elevated temperature.
-
Probable Cause: You are likely observing the formation of L-serine methyl ester due to the loss of the large, nonpolar trityl group. This can be caused by acidic impurities in your solvents or reagents, or by thermal-aqueous cleavage if the reaction was run in a protic solvent at high temperatures.[5][6]
-
Troubleshooting & Solution:
-
Confirm Identity: If possible, obtain a standard of L-serine methyl ester hydrochloride and run a co-injection on your HPLC or a co-spot on your TLC plate. A perfect match confirms detritylation.
-
Check pH: Check the pH of your reaction mixture and starting materials. Ensure all reagents and solvents are neutral.
-
Solvent Purity: Use high-purity, anhydrous solvents where applicable. If using protic solvents like methanol, consider if a lower reaction temperature is feasible.
-
Buffer Addition: During workups that involve evaporation with heat, especially after deprotection steps using volatile bases like ammonia, residual acidity can develop and cause detritylation. Adding a non-volatile base like Tris can prevent this.[6][10]
-
Issue 2: Appearance of a Carboxylic Acid Impurity (Suspected Ester Hydrolysis)
-
Observation: LC-MS analysis of your product shows a mass corresponding to [M-14]+ (loss of CH₂) or [M+14]+ (if viewing the sodium salt of the acid), indicating the conversion of the methyl ester to a carboxylic acid.
-
Probable Cause: The methyl ester has been hydrolyzed. This is almost always due to the presence of water in combination with heat.[7] The reaction may have been inadvertently catalyzed by acidic or basic conditions.
-
Troubleshooting & Solution:
-
Verify with MS: Confirm the mass of the impurity corresponds to N-Trityl-L-serine.
-
Use Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried before use, especially for reactions run at elevated temperatures.
-
Control pH: Avoid strongly acidic or basic conditions unless intentionally performing hydrolysis. For reactions requiring a base, consider milder, non-nucleophilic organic bases.
-
Storage: Store the starting material in a desiccator to prevent moisture absorption over time.[3]
-
Issue 3: Reduced Yield or Purity After a Heated Reaction or Workup
-
Observation: The final yield of your desired product is low, and HPLC/NMR analysis shows a complex mixture of impurities after a step involving heat (e.g., refluxing, heated evaporation).
-
Probable Cause: A combination of detritylation and ester hydrolysis, and potentially other minor degradation pathways, has occurred. Forced degradation studies on complex biomolecules consistently show that elevated temperature is a primary stress factor leading to multiple degradation events.[11][12]
-
Troubleshooting & Solution:
-
Optimize Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. Run small-scale experiments at different temperatures (e.g., Room Temp, 40°C, 60°C) and monitor by TLC/HPLC to find the optimal balance.
-
Limit Heating Time: Do not heat reactions longer than necessary. Monitor the reaction closely and quench it as soon as it reaches completion.
-
Workup Conditions: Avoid using high heat during solvent evaporation (rotary evaporation). Use a lower bath temperature with a high-quality vacuum pump instead.
-
Perform a Stress Test: To understand the limits of your material, perform a formal thermal stress study as outlined in the protocol below.
-
Section 3: Protocols and Methodologies
These protocols provide a framework for proactive stability management and analysis.
Protocol 1: Experimental Workflow for a Thermal Stress Study
This forced degradation study helps determine the stability of your specific batch of this compound under your potential experimental conditions.[13]
-
Preparation: Dissolve a known quantity of this compound in the solvent you plan to use for your reaction (e.g., Methanol, DMF, DCM) to a concentration of ~1 mg/mL.
-
Sample Aliquoting: Dispense 1 mL of this stock solution into four separate, sealed HPLC vials.
-
Vial 1: Control (Store at 4°C).
-
Vial 2: Test 1 (e.g., 40°C).
-
Vial 3: Test 2 (e.g., 60°C).
-
Vial 4: Test 3 (e.g., 80°C).
-
-
Incubation: Place the test vials in a calibrated heating block or oven for a defined period (e.g., 2, 6, 12, or 24 hours).
-
Analysis: After the incubation period, cool all vials to room temperature. Analyze the contents of all four vials by RP-HPLC (see Protocol 2).
-
Evaluation: Compare the chromatograms of the heated samples to the 4°C control. Calculate the percentage of the main peak remaining and identify the relative area of any new impurity peaks. This will give you a quantitative measure of degradation at different temperatures and times.
Protocol 2: Analytical Method for Monitoring Stability by RP-HPLC
This is a general-purpose method suitable for baseline separation of the parent compound from its likely degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Elution Order:
-
L-serine methyl ester (detritylated, most polar).
-
N-Trityl-L-serine (hydrolyzed product).
-
This compound (parent compound, least polar).
-
Section 4: Visual Guides
Potential Thermal Degradation Pathways```dot
Caption: A systematic workflow for troubleshooting thermal stability problems.
References
- Cas 4465-45-5, this compound | lookchem. [Link]
- SAFETY D
- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols - RUA. [Link]
- Trityl Group Deprotection
- Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. [Link]
- US4185027A - Hydrolysis of methyl esters - Google P
- Proteins & Peptides Forced Degradation Studies - CD Formul
- Forced Degradation Studies: Regulatory Considerations and Implement
- Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. [Link]
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. [Link]
- Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH. [Link]
- Hydrothermal decomposition of esters under high pressure - ResearchG
- The Hydrolysis of Esters - Chemistry LibreTexts. [Link]
Sources
- 1. This compound | 4465-44-5 [amp.chemicalbook.com]
- 2. This compound CAS#: 4465-44-5 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. One moment, please... [total-synthesis.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Strategies to Minimize Epimerization During Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in solid-phase peptide synthesis (SPPS). Epimerization, the unwanted inversion of stereochemistry at an amino acid's α-carbon, is a critical side reaction that can compromise the purity, structure, and biological activity of a synthetic peptide.[1][2] An epimerized peptide is a diastereomer of the target sequence, often exhibiting nearly identical physical properties, which makes its removal during purification exceptionally difficult.[1][2]
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, prevent, and minimize epimerization in your experiments.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles of epimerization, providing a crucial knowledge base for troubleshooting.
Question: What is epimerization and what is the primary chemical mechanism responsible during peptide synthesis?
Answer: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule.[1] In peptide synthesis, this almost always refers to the inversion of the L-amino acid's α-carbon to the D-configuration. This loss of chiral integrity is highly problematic as it can drastically alter the peptide's three-dimensional structure and, consequently, its biological function.[1][2]
There are two potential mechanisms for epimerization, both of which are base-catalyzed:
-
Direct α-Proton Abstraction: A base can directly remove the proton from the α-carbon of an amino acid residue, forming a planar carbanion intermediate. Re-protonation can then occur from either face, leading to a mixture of L- and D-isomers. This pathway is most relevant for amino acid residues with acidic α-protons.[1]
-
Oxazolone Formation (Most Common): This is the predominant pathway for epimerization during the coupling step.[1] When the carboxylic acid of an Nα-protected amino acid is activated (e.g., by a coupling reagent), the backbone amide nitrogen can perform an intramolecular attack on the activated carbonyl. This forms a transient, planar 5(4H)-oxazolone intermediate.[1][3][4] The α-proton of this oxazolone is highly acidic and is rapidly abstracted by even weak bases. The resulting achiral enolate can be protonated from either side, leading to a racemic mixture of the activated amino acid, which is then incorporated into the growing peptide chain.[1][5]
Diagram: The Oxazolone Mechanism of Epimerization
The following diagram illustrates the critical pathway for racemization of an activated amino acid during the coupling step.
Caption: The primary route of epimerization during coupling.
Question: Which amino acids are most susceptible to epimerization?
Answer: While any amino acid can technically undergo epimerization, some are far more prone to it than others. The susceptibility is largely determined by the electronic and steric properties of the side chain.
-
Highly Susceptible: Histidine (His) and Cysteine (Cys) are notoriously prone to epimerization.[6][7] The side chains of these amino acids can influence the acidity of the α-proton and stabilize the enolate intermediate. For Histidine, protection of the imidazole side chain is critical to reducing racemization.[6]
-
Moderately Susceptible: Phenylalanine (Phe) and other amino acids with electron-withdrawing groups on their side chains can also show higher rates of epimerization.[1]
-
C-terminal Residues: The C-terminal amino acid of a peptide fragment is highly susceptible during fragment condensation, as it is activated for coupling without the protective Nα-acyl group that forms the oxazolone.
Question: How does the choice of coupling reagent affect epimerization?
Answer: The choice of coupling reagent is one of the most critical factors in controlling epimerization. The goal is to use a reagent system that promotes rapid amide bond formation, minimizing the lifetime of the highly reactive, racemization-prone activated intermediate.
-
Older Reagents (Higher Risk): Stand-alone carbodiimides like DCC or EDC can lead to significant epimerization. Phosphonium and aminium/uronium salts like HBTU, HCTU, and BOP, when used with bases like DIEA or NMM, also carry a significant risk.
-
Modern Reagents (Lower Risk): The best practice is to use a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an additive.
-
Additives: Additives like Hydroxybenzotriazole (HOBt) were the standard for many years.[6] However, modern oxime-based additives such as Ethyl Cyano(hydroxyimino)acetate (OxymaPure®) and COMU are now recognized as superior in suppressing racemization.[8] They form active esters that are highly reactive towards the amine but are more stable against racemization than the intermediates formed without additives.
-
Part 2: Troubleshooting Guide & Advanced Protocols
This section provides solutions to specific experimental problems and details advanced protocols for minimizing epimerization.
Scenario: High epimerization is detected in my peptide containing a C-terminal Cysteine.
Troubleshooting Steps:
-
Review Your Anchoring Chemistry: Loading the first amino acid onto the resin is a critical step. For sensitive residues like Cys, using pre-loaded resins is highly recommended as it bypasses this potentially problematic step.[9] If you must load the amino acid yourself, avoid methods that require strong activation and basic conditions. For loading onto 2-chlorotrityl chloride (2-CTC) resin, which proceeds without pre-activation, epimerization is generally minimized.[9]
-
Evaluate Your Coupling Protocol: C-terminal Cysteine is particularly vulnerable.[7]
-
Reagent Choice: Switch to a low-epimerization coupling cocktail. The combination of DIC with an additive like OxymaPure is strongly recommended.
-
Base: Minimize the amount and strength of the base used. Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIEA.[8] The pKa and steric bulk of the base are critical factors.[8]
-
Temperature: Perform the coupling at a reduced temperature (e.g., 0°C to room temperature). Elevated temperatures significantly accelerate the rate of epimerization.[10]
-
Protocol: Low-Epimerization Coupling for a Sensitive Amino Acid
This protocol is designed for coupling a racemization-prone amino acid (e.g., Fmoc-His(Trt)-OH) during automated or manual SPPS.
Reagents:
-
Fmoc-Amino Acid (4 equivalents)
-
Coupling Reagent: DIC (4 equivalents)
-
Additive: OxymaPure (4 equivalents)
-
Base: 2,4,6-Collidine (4-6 equivalents, use cautiously)
-
Solvent: High-purity, low-water DMF
Procedure:
-
Preparation (Pre-activation is NOT recommended):
-
Dissolve the Fmoc-amino acid and OxymaPure in DMF in a separate reaction vessel.
-
In a separate container, prepare the DIC solution in DMF.
-
Prepare the collidine solution in DMF.
-
-
Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin (e.g., with 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine. This is a critical step.
-
Coupling:
-
Add the Fmoc-amino acid/OxymaPure solution to the resin.
-
Immediately add the DIC solution to the resin.
-
Add the collidine solution. Note: Some modern protocols add the base last or in portions to keep the basicity of the reaction environment as low as possible for as long as possible.
-
-
Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
Scenario: My analytical HPLC shows a consistent shoulder or doublet peak for my final peptide.
This observation is a classic indicator of a diastereomeric impurity, very likely an epimer.
Troubleshooting & Verification Workflow:
Caption: A logical workflow for confirming and addressing epimerization.
Part 3: Comparative Data & Analytical Methods
Table: Impact of Reagents on Epimerization
The following table summarizes the relative risk of epimerization associated with common SPPS reagents. The percentages are illustrative and can vary significantly based on the specific amino acid, temperature, and reaction time.
| Coupling Reagent | Additive | Base | Relative Epimerization Risk | Key Considerations |
| HBTU/HATU | (Internal) | DIEA / NMM | High | Fast coupling but high risk, especially with sensitive residues. |
| DIC | None | DIEA | Moderate to High | Formation of reactive O-acylisourea is prone to oxazolone formation. |
| DIC | HOBt | DIEA / NMM | Moderate | The historical standard; significantly reduces but does not eliminate risk.[6] |
| DIC | 6-Cl-HOBt | Collidine | Low to Moderate | More acidic additive than HOBt, offers better suppression. |
| COMU | (Internal) | Collidine | Low | A modern standalone reagent based on an Oxyma core.[11] |
| DIC | OxymaPure | Collidine | Very Low | Current gold standard for minimizing epimerization. [8] |
Analytical Technique: Chiral HPLC for Detecting Epimers
The definitive method for quantifying epimerization is to separate and measure the diastereomeric peptides using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Diastereomer Separation by RP-HPLC
-
Sample Preparation:
-
Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of ~1 mg/mL.
-
-
HPLC Setup:
-
Column: A high-resolution, C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A very shallow, slow gradient is crucial for separating structurally similar diastereomers. For example, a linear gradient of 20-40% B over 40 minutes. The exact gradient must be optimized for each peptide.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Analysis:
-
Inject the crude peptide sample.
-
The epimer (D-isomer) will typically elute very close to the main peak of the desired L-isomer, often as a pre-peak or post-peak shoulder.
-
Integrate the peak areas of both the desired peptide and the epimeric impurity to calculate the percentage of epimerization.
-
By understanding the mechanisms, choosing the right reagents, and applying rigorous analytical techniques, you can effectively control and minimize epimerization, ensuring the chiral integrity and quality of your synthetic peptides.
References
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.Proceedings of the National Academy of Sciences (PNAS).
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.PNAS.
- Epimerisation in Peptide Synthesis.Molecules.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
- IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment.Journal of the American Society for Mass Spectrometry.
- Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.Royal Society of Chemistry.
- Epimerisation in Peptide Synthesis.PubMed.
- Introduction to Peptide Synthesis.Current Protocols in Protein Science.
- Lecture 16 Protecting groups and racemization of Amino Acids.YouTube.
- Epimerisation in Peptide Synthesis.Semantic Scholar.
- Stirring Peptide Synthesis to a New Level of Efficiency.ChemRxiv.
- SPPS Tips For Success Handout.Mesa Labs.
- Determination of extent of epimerization under optimized conditions.ResearchGate.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mesalabs.com [mesalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of N-Trityl-L-serine methyl ester and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to success. This is particularly true for serine, an amino acid prone to several side reactions. This guide provides an in-depth, data-supported comparison of two common serine derivatives: N-Trityl-L-serine methyl ester and Fmoc-Ser(tBu)-OH, offering insights into their respective strengths and optimal applications.
The hydroxyl group in serine's side chain necessitates protection during SPPS to prevent undesirable reactions such as O-acylation during coupling steps. The choice of protecting group can significantly influence coupling efficiency, solubility, and the propensity for side reactions like racemization and dehydration.[1][2] This guide will dissect the performance of the bulky, acid-labile trityl (Trt) group in this compound against the industry-standard tert-butyl (tBu) group in Fmoc-Ser(tBu)-OH.
The Incumbent: Fmoc-Ser(tBu)-OH, the Workhorse of Fmoc SPPS
Fmoc-Ser(tBu)-OH is a cornerstone of modern Fmoc-based SPPS.[1][3] The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group provides base-labile protection, which is reliably removed with piperidine during each cycle of peptide elongation.[1] The side-chain hydroxyl group is protected as a tert-butyl ether, a group known for its robustness throughout the synthesis process.[1][4]
The tBu group is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final step of peptide release from the resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[1][3] This orthogonality is a key advantage of the Fmoc/tBu strategy.[5]
Key Performance Characteristics of Fmoc-Ser(tBu)-OH:
-
Robust Protection: The tBu group effectively prevents side reactions at the serine hydroxyl group throughout the synthesis.[1]
-
Standard Deprotection: Cleavage of the tBu group occurs concurrently with the removal of other tBu-based side-chain protecting groups and cleavage from many common resins (e.g., Wang, Rink Amide), simplifying the final workup.[3][6]
-
Potential for Racemization: Serine is inherently susceptible to racemization due to the electron-withdrawing nature of its hydroxyl group, which increases the acidity of the alpha-proton.[7][8] While the tBu group provides good protection, the choice of coupling reagents and the amount of base used can still influence the degree of racemization.[9]
-
Dehydration Risk: Under certain activation conditions, serine can undergo β-elimination to form dehydroalanine.[10][11] The tBu protecting group helps to mitigate this, but it is not always completely suppressed.
The Challenger: this compound, a Tool for Special Applications
This compound offers a different strategic approach. The trityl (Trt) group is a bulky, acid-labile protecting group.[12] A key distinction is its significantly higher acid lability compared to the tBu group.[2] This property allows for selective deprotection under milder acidic conditions, a feature that is highly valuable for on-resin modifications.[2][6] The use of a methyl ester for C-terminal protection suggests its primary application in solution-phase synthesis or for the preparation of peptide fragments with a C-terminal methyl ester.[13]
Key Performance Characteristics of this compound:
-
Mild Deprotection: The trityl group can be cleaved under very mild acidic conditions, such as dilute TFA or acetic acid, leaving tBu-based protecting groups intact.[2][12] This allows for orthogonal protection schemes where selective deprotection of the serine side chain is required.[6]
-
Steric Hindrance: The bulkiness of the trityl group can be advantageous in preventing peptide aggregation during synthesis, a common challenge with hydrophobic or long sequences.[2][12] It can also help to minimize diketopiperazine formation.[2]
-
Improved Solubility: Trityl-protected amino acids often exhibit improved solubility in the organic solvents used in SPPS, which can lead to more efficient coupling reactions.[14]
-
Racemization Inhibition: The steric bulk of the trityl group can also help to inhibit racemization during the coupling reaction.[12]
-
C-Terminal Methyl Ester: The presence of the methyl ester makes this derivative suitable for the synthesis of peptides with a C-terminal ester or for use in fragment condensation strategies.[13]
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Fmoc-Ser(tBu)-OH | This compound | Rationale & Supporting Data |
| Nα-Protection Strategy | Fmoc (Base-labile) | Trityl (Acid-labile) | Fmoc is the standard for SPPS, offering orthogonality with acid-labile side-chain protecting groups.[5] N-Trityl protection is less common for the α-amino group in SPPS but can be used in specific strategies.[15] |
| Side-Chain Protection | tert-Butyl (tBu) | Trityl (Trt) | The tBu group is robust and cleaved with strong acid (TFA).[1] The Trt group is much more acid-labile and can be removed selectively.[2][6] |
| Cleavage Conditions | Strong Acid (e.g., TFA) | Mild Acid (e.g., dilute TFA, AcOH) | The difference in acid lability is the basis for the orthogonal protection strategies employing these two groups.[2][12] |
| Racemization Potential | Moderate | Low to Moderate | Serine is prone to racemization.[7] The steric bulk of the Trt group can offer better suppression of racemization compared to tBu under certain conditions.[12] |
| Prevention of Dehydration | Good | Good | Both bulky protecting groups are effective at minimizing β-elimination, though the Trt group's steric hindrance may offer a slight advantage.[2] |
| Solubility | Standard | Often Improved | Trityl-protected amino acids can exhibit enhanced solubility in SPPS solvents.[14] |
| Primary Application | Routine Fmoc SPPS | Orthogonal protection schemes, on-resin modifications, synthesis of peptide fragments with C-terminal esters.[6][13] | Fmoc-Ser(tBu)-OH is the go-to for standard peptide synthesis.[3] The unique properties of the Trt group and the methyl ester lend this compound to more specialized applications. |
Experimental Protocols: A Practical Guide
Standard Fmoc SPPS Cycle using Fmoc-Ser(tBu)-OH
This protocol outlines a standard coupling cycle on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Coupling:
-
Dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tBu protecting groups.[16]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Resin [label="Resin-NH2"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing_1 [label="Washing"]; Coupling [label="Coupling\n(Fmoc-Ser(tBu)-OH, HBTU/HOBt, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing_2 [label="Washing"]; Cycle [label="Repeat Cycle"]; Final_Cleavage [label="Final Cleavage\n(TFA Cocktail)", fillcolor="#FBBC05", fontcolor="#202124"]; Peptide [label="Purified Peptide"];
Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing_1; Washing_1 -> Coupling; Coupling -> Washing_2; Washing_2 -> Cycle; Cycle -> Fmoc_Deprotection [label="Next Amino Acid"]; Cycle -> Final_Cleavage [label="End of Synthesis"]; Final_Cleavage -> Peptide; } }
Caption: Standard Fmoc SPPS Cycle.
On-Resin Modification using an Orthogonal Strategy with Trityl Protection
This hypothetical protocol illustrates the selective deprotection of a Trt-protected serine for on-resin modification, such as phosphorylation.
-
Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc SPPS, incorporating Fmoc-Ser(Trt)-OH at the desired position. All other hydroxyl-containing amino acids should be protected with a more robust group like tBu.
-
Selective Trityl Deprotection: After chain assembly and final N-terminal Fmoc removal, wash the resin with dichloromethane (DCM). Treat the resin with a mild acid solution (e.g., 1-5% TFA in DCM) for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DCM, a neutralizing solution (e.g., 10% DIPEA in DCM), and DMF.
-
On-Resin Modification (e.g., Phosphorylation):
-
Swell the resin in DMF.
-
Perform the phosphorylation reaction using a suitable phosphoramidite reagent and activator.[17]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Final Cleavage and Deprotection: Treat the resin with a standard TFA cleavage cocktail to cleave the peptide from the resin and remove the remaining acid-labile side-chain protecting groups.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Peptide_Resin [label="Peptide-Resin\nwith Fmoc-Ser(Trt)-OH"]; Selective_Deprotection [label="Selective Trt Deprotection\n(Dilute TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing_1 [label="Washing & Neutralization"]; On_Resin_Modification [label="On-Resin Modification\n(e.g., Phosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing_2 [label="Washing"]; Final_Cleavage [label="Final Cleavage\n(TFA Cocktail)", fillcolor="#FBBC05", fontcolor="#202124"]; Modified_Peptide [label="Modified Peptide"];
Peptide_Resin -> Selective_Deprotection; Selective_Deprotection -> Washing_1; Washing_1 -> On_Resin_Modification; On_Resin_Modification -> Washing_2; Washing_2 -> Final_Cleavage; Final_Cleavage -> Modified_Peptide; }
Caption: Orthogonal Strategy with Trityl Protection.
Conclusion and Recommendations
Both this compound and Fmoc-Ser(tBu)-OH are valuable reagents in the peptide chemist's toolbox, but their applications are distinct.
Fmoc-Ser(tBu)-OH remains the undisputed standard for routine Fmoc-based SPPS. Its robust side-chain protection and compatibility with standard cleavage protocols make it a reliable and efficient choice for the synthesis of a wide range of peptides.[1][3]
This compound , on the other hand, is a specialist's tool. Its key advantage lies in the high acid lability of the trityl group, which enables orthogonal protection strategies for on-resin side-chain modifications.[2][6] The steric bulk of the trityl group can also be beneficial in mitigating aggregation and racemization.[2][12] The C-terminal methyl ester makes it suitable for solution-phase synthesis or the creation of peptide fragments for subsequent ligation.[13]
-
For standard, linear peptide synthesis using the Fmoc strategy, Fmoc-Ser(tBu)-OH is the recommended choice due to its reliability and ease of use.
-
For syntheses requiring selective on-resin modification of a serine residue , such as phosphorylation or glycosylation, a trityl-protected serine derivative like Fmoc-Ser(Trt)-OH (the free acid version of the topic compound, more suitable for direct use in SPPS) is superior.
-
For the synthesis of peptide fragments with a C-terminal methyl ester , This compound is a viable starting material, particularly for solution-phase approaches.
By understanding the distinct chemical properties and performance characteristics of these two serine derivatives, researchers can make more informed decisions to optimize their peptide synthesis strategies, leading to higher yields and purities of their target molecules.
References
- The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. (n.d.). Google.
- The Role of Trityl Protection in Asparagine Peptide Synthesis. (n.d.). Google.
- A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis - Benchchem. (n.d.). Benchchem.
- Perich, J. W., & Johns, R. B. (1989). Synthesis of Casein-Related Peptides and Phosphopeptides. VII. The Efficient Synthesis of Ser(P)-Containing Peptides by the Use of Boc-Ser(PO3R2)-OH Derivatives. ResearchGate.
- De Bont, D. B., van der Haak, H. J., Liskamp, R. M., & Ottenheijm, H. C. (1990). Solid-phase synthesis of phosphopeptides. PubMed.
- Arendt, A., Palczewski, K., Moore, W. T., Caprioli, R. M., McDowell, J. H., & Hargrave, P. A. (1989). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. PubMed.
- Amino protecting group—triphenylmethyl series - Suzhou Highfine Biotech. (2025, July 11). Suzhou Highfine Biotech.
- Building Blocks for Introducing Post-translational Modified Amino Acids - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Technical Support Center: Racemization of Serine during Peptide Synthesis - Benchchem. (n.d.). Benchchem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Google.
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.). ChemPep.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google.
- Fmoc-Ser(tBu)-OH; CAS 71989-33-8 - Aapptec Peptides. (n.d.). Aapptec Peptides.
- Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Google.
- Kulkarni, S. S., & Sayers, J. (2016). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Minimal Protection Strategies for SPPS - DriveHQ. (n.d.). DriveHQ.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Google.
- Fmoc-Ser(tBu)-OH - CEM Corporation. (n.d.). CEM Corporation.
- Dölling, R., & Kates, S. A. (1996). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. PubMed.
- SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2025, September 24). YouTube.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). AAPPTEC.
- Application of the Trityl Group in Peptide Chemistry. (n.d.). Google.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Google.
- Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives | ACS Central Science - ACS Publications. (2020, February 11). ACS Publications.
- Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study - MDPI. (n.d.). MDPI.
- Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? | ResearchGate. (2017, January 3). ResearchGate.
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications.
- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - NIH. (2012, November 2). NIH.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Lett.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13). Luxembourg Bio Technologies.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Summary of the experimental conditions employed for SPPS | Download Table. (n.d.). ResearchGate.
- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC - NIH. (n.d.). NIH.
- Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation† †Electronic supplementary information (ESI) available: Experimental procedures and analytical data for new compounds. See DOI: 10.1039/c6sc02162j Click here for additional data file. | Semantic Scholar. (n.d.). Semantic Scholar.
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Pathways for Water Loss from Doubly Protonated Peptides Containing Serine or Threonine. (2025, August 9). Google.
- Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed. (n.d.). PubMed.
- Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015, July 16). Stack Exchange.
- Protecting Groups in Peptide Synthesis | Biosynth. (n.d.). Biosynth.
- The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis - NIH. (n.d.). NIH.
- L-serine methyl ester | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Fmoc SPPS Linkers - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 13. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. digital.csic.es [digital.csic.es]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of N-Trityl-L-serine Methyl Ester Purity
Introduction: The Imperative for Purity in Peptide Synthesis
N-Trityl-L-serine methyl ester is a crucial protected amino acid derivative used extensively in solution-phase peptide synthesis.[1] The trityl (triphenylmethyl) group provides bulky, lipophilic protection for the amine functionality, while the methyl ester protects the carboxylic acid. The integrity of any synthesized peptide therapeutic is fundamentally dependent on the purity of its constituent building blocks. Consequently, the rigorous analytical validation of this compound is not merely a quality control measure; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug substance.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to dissect the causality behind experimental choices and provide a framework for selecting the most appropriate methodology based on the specific analytical objective, from routine quality control to primary reference standard characterization. All validation approaches are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which emphasizes demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of QC
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, precision, and adaptability.[5][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, leveraging the compound's significant hydrophobicity imparted by the trityl group for retention on a nonpolar stationary phase.
Causality of Method Design
The key challenge in designing an HPLC method for this analyte is its lack of a strong UV chromophore outside of the phenyl groups of the trityl moiety. Detection at lower wavelengths (e.g., 210-220 nm) is necessary to achieve adequate sensitivity, though this can increase baseline noise and interference from mobile phase components.[7] The selection of a C18 stationary phase provides strong hydrophobic interactions with the trityl group, ensuring good retention and separation from more polar potential impurities like L-serine methyl ester hydrochloride[8] or triphenylmethanol.
Experimental Protocol: RP-HPLC Purity Determination
-
Chromatographic System: A standard HPLC system with a UV detector is sufficient. System suitability is governed by principles in USP <621>.[9][10][11]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile/Water (1:1 v/v) to a concentration of 1.0 mg/mL.
Validation Workflow & Parameters (ICH Q2(R2))[5][15]
The objective of validation is to demonstrate the procedure is fit for its intended purpose.[2]
-
Specificity: Spike the analyte sample with potential impurities (e.g., L-serine, triphenylmethanol, L-serine methyl ester) to demonstrate baseline resolution.
-
Linearity: Prepare a series of at least five standard solutions covering 50-150% of the target concentration. Plot peak area against concentration and determine the correlation coefficient (r² > 0.99).
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the lower and upper concentration limits.[12]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of target). The recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be <1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Specificity via Fragmentation
While HPLC is often preferred, GC-MS offers an orthogonal approach with exceptional specificity, making it ideal for impurity identification. The primary challenge is the low volatility of this compound. Therefore, derivatization is mandatory to convert the polar hydroxyl and secondary amine groups into more volatile moieties.[13][14]
Causality of Method Design
Silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent choice.[13] It effectively caps the active hydrogens on the hydroxyl and amine groups, creating a less polar, more volatile TBDMS derivative suitable for GC analysis. The mass spectrometer detector provides a second dimension of confirmation, identifying the analyte and any impurities based on their unique mass fragmentation patterns, offering a much higher degree of confidence in peak identity than UV detection alone.[15]
Experimental Protocol: GC-MS Purity Determination
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of Acetonitrile and 100 µL of MTBSTFA.
-
Cap the vial and heat at 80 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: SLB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C, Split ratio 20:1.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 15 °C/min to 320 °C.
-
Hold: 10 min at 320 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 50-800.
-
Source Temperature: 230 °C.
-
Validation Workflow & Parameters
The validation workflow mirrors that of HPLC, but with an emphasis on mass spectral data.
-
Specificity: Unmatched. Specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the derivatized analyte. Impurities can be tentatively identified by library matching or spectral interpretation.
-
Linearity & Accuracy: Validated similarly to HPLC, using the total ion chromatogram (TIC) or a specific extracted ion for quantitation.
-
LOQ: Typically lower than HPLC due to the high sensitivity of MS detectors and low baseline noise.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR stands apart as a primary analytical method. Unlike chromatographic techniques that rely on comparison to a reference standard of the same compound, qNMR determines purity by relating the integrated signal of the analyte to that of a certified, high-purity internal standard.[16][17][18] This makes qNMR exceptionally powerful for certifying reference materials and for obtaining a highly accurate purity value without potential biases from reference standard impurities.
Causality of Method Design
The success of a qNMR experiment hinges on several critical factors:
-
Selection of a suitable internal standard: The standard must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighed. Maleic acid is a common choice.[16]
-
Selection of analyte and standard signals: The chosen signals for integration must be unique, sharp, and free from any overlap with other signals, including impurities or residual solvent. For this compound, the methyl ester singlet (~3.7 ppm) or the alpha-proton multiplet could be used.[19]
-
Experimental Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is crucial to ensure complete relaxation of all nuclei, guaranteeing that signal intensity is directly proportional to molar concentration.[18]
Experimental Protocol: 1H-qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, purity > 99.5%) and add to the same tube.
-
Record the exact masses of both compounds.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and dissolve completely.
-
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse (zg).
-
Relaxation Delay (D1): 30 seconds (ensure this is >5*T1).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio > 250:1 for integrated signals).[18]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the selected signals for the analyte and the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
-
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, W=Weight, P=Purity of standard.[18]
-
Validation Workflow & Parameters
-
Specificity: Achieved by selecting non-overlapping signals. The entire spectrum provides a holistic view of all proton-containing impurities.
-
Linearity & Accuracy: The method is inherently linear and accurate by its nature as a primary ratio technique, provided the experimental conditions are correctly set. Validation involves demonstrating this through analysis of samples with known purity.
Comparative Performance Analysis
The choice of analytical technique is dictated by the intended application. The table below provides a direct comparison of the three validated methods.
| Parameter | Reversed-Phase HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Secondary (vs. Reference Std) | Secondary (vs. Reference Std) | Primary (vs. Internal Std) |
| Specificity | Good; relies on chromatographic resolution. | Excellent; mass fragmentation provides structural confirmation. | Excellent; unique chemical shifts for each proton environment. |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (mg/mL range required) |
| Precision (%RSD) | Excellent (<1.0% for main peak) | Good (1-5%) | Excellent (<1.0%) |
| Derivatization | Not required. | Mandatory. | Not required. |
| Impurity ID | Limited (based on retention time). | Strong (based on mass spectra). | Strong (structural info from spectrum). |
| Throughput | High (automated, ~30 min/run). | Moderate (derivatization adds time). | Low (long relaxation delays). |
| Best For | Routine QC, stability testing, release assays. | Impurity identification, trace analysis, orthogonal confirmation. | Reference standard certification, primary purity assignment. |
Conclusion: An Integrated, Risk-Based Approach
No single analytical method is universally superior; rather, they form a complementary toolkit for ensuring the purity of this compound.
-
RP-HPLC is the undisputed workhorse for routine quality control, offering a validated, precise, and high-throughput solution for batch release and stability studies. Its validation must be robust, following ICH Q2(R2) guidelines to the letter.[2][3]
-
GC-MS serves as a powerful orthogonal technique. Its primary strength lies in the unambiguous identification of impurities, making it invaluable during process development, troubleshooting, and for confirming the specificity of the primary HPLC method.
-
qNMR is the definitive method for primary characterization and the assignment of purity to a reference standard. Its status as a primary method eliminates the circular logic of qualifying a reference standard against itself, providing a true and accurate measure of mass purity.
For researchers and drug development professionals, a risk-based approach is recommended. An HPLC method should be the primary validated procedure for routine analysis.[6][9] This should be supplemented with GC-MS or LC-MS analysis during development to characterize the impurity profile fully. Finally, qNMR should be employed to certify the primary reference standard against which all subsequent chromatographic analyses are measured. This integrated strategy ensures the highest level of scientific integrity and trustworthiness in the analytical validation lifecycle.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
- <621> CHROMATOGRAPHY. (n.d.).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
- European Pharmacopoeia Ph. Eur. 2.2.56 for Amino Acid Analysis - AltaBioscience. (n.d.).
- Amino Acid Analysis According to European Pharmacopoeia - Pickering Laboratories. (n.d.).
- Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022, April 6).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed. (2024, December 15).
- Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchGate. (2025, August 10).
- Quantitative NMR Spectroscopy. (n.d.).
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. (n.d.).
- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. (n.d.).
- N-Trityl- L -serine methyl ester 99 4465-44-5 - Sigma-Aldrich. (n.d.).
- This compound 99% | 4465-44-5 - Sigma-Aldrich. (n.d.).
- How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? | ResearchGate. (2015, April 16).
- L -Serine methyl ester 98 5680-80-8 - Sigma-Aldrich. (n.d.).
- HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies. (n.d.).
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (2021, February 14).
- Mass Spectrometry | Springer Nature Experiments. (n.d.).
Sources
- 1. N-三苯甲基-L-丝氨酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. L -Serine methyl ester 98 5680-80-8 [sigmaaldrich.com]
- 9. usp.org [usp.org]
- 10. Chromatography [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. spectrabase.com [spectrabase.com]
A Comparative Guide to the Characterization of Peptides Synthesized with N-Trityl Protected Serine
Abstract
The synthesis of serine-containing peptides is a cornerstone of therapeutic and research-driven peptide chemistry. The choice of protecting group strategy for serine is paramount, profoundly influencing yield, purity, and the profile of potential side reactions. This guide provides an in-depth comparison of peptides synthesized using an Nα-Trityl (Trt) protection strategy for serine, benchmarked against the ubiquitous Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. We will dissect the characterization data from analytical techniques such as HPLC, Mass Spectrometry, and NMR, offering field-proven insights into the causal relationships between synthesis strategy and the final peptide quality. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex serine-rich peptides and make informed decisions on protecting group chemistry.
The Serine Conundrum in Peptide Synthesis
Serine, with its primary hydroxyl side-chain, presents unique challenges during solid-phase peptide synthesis (SPPS). This nucleophilic group can trigger undesirable side reactions if left unprotected, including:
-
O-acylation: The side-chain hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester bonds and chain branching.
-
Dehydration: Under certain acidic conditions, particularly during cleavage, serine can undergo dehydration to form dehydroalanine (Dha).
-
Aggregation: Poly-serine sequences are notoriously prone to forming strong intermolecular hydrogen bonds, leading to on-resin aggregation. This can impede solvent and reagent access, resulting in incomplete couplings and deprotections.[1]
To mitigate these issues, a robust protection strategy is essential. The most common approach in Fmoc-SPPS is the use of a tert-butyl (tBu) ether to protect the serine side-chain [Fmoc-Ser(tBu)-OH].[2][3][4] An alternative, though less common for routine SPPS, involves using the Trityl (Trt) group for Nα-protection, which offers a different set of conditions for deprotection and can be advantageous in specific contexts.[5][6]
Comparative Analysis of Serine Protection Strategies
The choice between the Fmoc/tBu and the Nα-Trt strategy is a choice between two distinct chemical environments. The Nα-Trt group is highly acid-labile, removed under very mild acidic conditions that leave tBu-based side-chain protecting groups intact.[5][6] Conversely, the Fmoc group is base-labile, removed by piperidine.[3]
| Feature | Strategy A: Fmoc/tBu (Fmoc-Ser(tBu)-OH) | Strategy B: Nα-Trityl (Trt-Ser(tBu)-OH) | Causality and Field Insights |
| Nα-Deprotection | 20% Piperidine in DMF (Base-labile)[3] | 1-5% TFA in DCM (Highly acid-labile)[5] | The extreme mildness of Trt deprotection can be beneficial for sensitive sequences prone to side reactions like aspartimide formation under basic conditions. |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Base-labile (e.g., Fmoc, Fm) or Alloc | This creates an orthogonal system. In the Nα-Trt strategy, one can use base-labile side-chain protecting groups for on-resin modifications.[5][6] |
| Final Cleavage | Strong Acid (e.g., TFA cocktail) | Strong Acid (e.g., TFA cocktail) | Both strategies typically rely on a final strong acid cleavage to remove side-chain protecting groups and release the peptide from the resin. |
| Key Side Reactions | Aspartimide Formation: Piperidine can catalyze cyclization of Asp-Xxx sequences (especially Asp-Ser/Gly)[7]. | Premature Side-Chain Deprotection: Repeated mild acid steps can potentially lead to minor loss of highly acid-labile side-chain groups like Trt on Asn/Gln. | The choice of strategy directly impacts the side product profile. Basic conditions favor aspartimide formation, while acidic conditions can cause other issues if not carefully controlled. |
| Compatibility | Standard for automated SPPS. | Less common for standard SPPS; often used for fragment condensation or synthesis of sensitive peptides.[5] | Fmoc chemistry is the workhorse of SPPS due to its robustness and compatibility with a wide range of chemistries. The Trt-strategy is more of a specialist tool. |
Experimental Workflow & Characterization Protocols
A self-validating workflow ensures that at each critical step, the identity and purity of the product can be confirmed. Below is a comparative workflow for the synthesis of a model peptide, H-Gly-Ser-Ala-Phe-NH₂, followed by detailed characterization protocols.
Synthesis Workflow Diagram
Caption: Comparative workflow for Fmoc vs. Nα-Trityl SPPS.
Protocol: Purity Assessment by RP-HPLC
Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates peptides based on their hydrophobicity. A pure peptide should yield a single major peak. The presence of additional peaks indicates impurities, such as deletion sequences (more hydrophilic, shorter retention time) or incompletely deprotected species (more hydrophobic, longer retention time).
Methodology:
-
Sample Preparation: Dissolve 0.5 mg of crude peptide in 1.0 mL of 5% Acetonitrile (ACN) / 95% H₂O / 0.1% TFA.
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to calculate the percentage purity of the main product.
Protocol: Identity Confirmation by Mass Spectrometry
Causality: Mass Spectrometry (MS) provides the most definitive confirmation of a peptide's identity by measuring its mass-to-charge ratio (m/z). This allows for the verification of the molecular weight against the theoretical calculation and the identification of common side products.[8]
Methodology (MALDI-TOF):
-
Matrix Preparation: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 50% ACN / 50% H₂O / 0.1% TFA.
-
Spotting: Mix 1 µL of the peptide solution (from HPLC prep) with 1 µL of the matrix solution directly on the MALDI target plate. Allow to air dry (co-crystallization).
-
Acquisition: Acquire the mass spectrum in positive ion reflectron mode.
-
Analysis: Compare the observed monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. Search for masses corresponding to known side reactions (e.g., [M-18+H]⁺ for dehydration).
Protocol: Structural Verification by NMR Spectroscopy
Causality: While HPLC and MS confirm purity and identity, Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural information.[9][10] 2D NMR experiments like TOCSY and NOESY can confirm the amino acid sequence and identify subtle structural changes or isomeric impurities (e.g., β-aspartate from aspartimide rearrangement) that are isobaric with the desired product.[11][12]
Methodology:
-
Sample Preparation: Dissolve 1-2 mg of purified peptide in 500 µL of 90% H₂O / 10% D₂O at a pH of ~5.0.
-
Spectra Acquisition: Record a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems within each amino acid residue. Serine has a characteristic AXM spin system.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons, primarily used to establish sequential connectivities (Hαᵢ - HNᵢ₊₁) to verify the amino acid sequence.[13]
-
-
Analysis:
-
Assign all proton resonances by identifying the unique spin systems in the TOCSY spectrum and linking them together using the NOESY spectrum.
-
Pay close attention to the chemical shifts of the Hα and Hβ protons of serine. Deviations from expected values or the appearance of extra peaks can indicate dehydration or other modifications.
-
Interpreting Characterization Data: A Comparative Case Study
For our model peptide H-Gly-Ser-Ala-Phe-NH₂ (Theoretical [M+H]⁺ = 394.19 Da), we can anticipate the following comparative data.
Table 2: Hypothetical Synthesis Performance Data
| Parameter | Strategy A (Fmoc/tBu) | Strategy B (Nα-Trityl) | Interpretation |
| Crude Yield | 85% | 81% | Yields are comparable, suggesting both strategies are efficient for this short peptide. |
| Crude Purity (HPLC) | 72% | 75% | Slightly higher purity with the Trt-strategy may suggest fewer deletion sequences due to milder deprotection conditions. |
| Major Impurity | Aspartimide-related piperidide adduct if an Asp residue were adjacent to Ser. | Minor deletion sequences. | The impurity profile directly reflects the chemistry used. The absence of base in the Trt-strategy eliminates base-catalyzed side reactions. |
Table 3: Expected Mass Spectrometry Results
| Species | Theoretical Mass [M+H]⁺ | Expected Observation | Potential Origin |
| Target Peptide | 394.19 | Major peak in both spectra. | Successful synthesis. |
| Dehydrated Peptide | 376.18 | Minor peak, potentially larger in syntheses requiring harsh acidic conditions. | Loss of water from the Serine residue. |
| tBu Adduct | 450.25 | Possible minor peak if cleavage is incomplete. | Incomplete removal of the Ser(tBu) protecting group. |
| Deletion (-Ala) | 323.15 | Minor peak, indicates incomplete coupling of Alanine. | Aggregation or inefficient activation during the Ala coupling step. |
Conclusion and Recommendations
The characterization of peptides synthesized with N-Trityl-L-serine building blocks reveals a distinct profile when compared to the standard Fmoc/tBu strategy.
-
Nα-Trityl Strategy: This approach excels in scenarios where base-lability is a concern. The extremely mild acidic deprotection minimizes the risk of side reactions like aspartimide formation, potentially leading to a cleaner crude product for sensitive sequences. However, it requires careful handling of orthogonal side-chain protection schemes and is less amenable to standard automated synthesis protocols.
-
Fmoc/tBu Strategy: This remains the gold standard for its robustness, high efficiency, and broad compatibility. While susceptible to base-catalyzed side reactions, these can often be mitigated with optimized protocols (e.g., adding HOBt to the deprotection solution to reduce aspartimide formation[7]).
Recommendation: For routine synthesis of serine-containing peptides, the Fmoc/tBu strategy is the preferred method due to its reliability and extensive support. The Nα-Trityl strategy should be considered a valuable specialist tool for synthesizing peptides that are particularly sensitive to basic conditions or when a unique orthogonal protection scheme is required for on-resin modifications.
Ultimately, a rigorous characterization workflow employing a combination of RP-HPLC for purity, Mass Spectrometry for identity, and NMR for structural verification is non-negotiable. It is the synergy of these techniques that provides the complete, validated picture of peptide quality, irrespective of the synthetic route chosen.
References
- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Cysteine and Serine in Peptide Synthesis. BenchChem Technical Support.
- APPLIKON BIOSYSTEMS.
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Lett. Pept. Sci.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Luo, X., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine Drugs.
- Jbara, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- de la Torre, B.G., et al. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids.
- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler.
- Zerbe, O. & Bader, B. Peptide/Protein NMR.
- Mishra, N. & Coutinho, E. NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creative Proteomics. NMR-Based Peptide Structure Analysis.
- ResearchGate.
- Mondal, P., Carter, J., et al. (2019). Synthesis of peptides rich in serines?
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.uzh.ch [chem.uzh.ch]
A Senior Application Scientist's Guide to the Mass Spectrometry of N-Trityl-L-serine Methyl Ester Containing Peptides
For researchers and professionals in drug development and peptide chemistry, the accurate characterization of synthetic intermediates is paramount. Peptides containing bulky, labile protecting groups such as N-Trityl-L-serine methyl ester present a significant analytical challenge. The very groups that are essential for directing synthesis become liabilities in the mass spectrometer, prone to fragmentation and complicating spectral interpretation.
This guide provides an in-depth comparison of mass spectrometry techniques for analyzing these challenging molecules. We will move beyond simple protocol recitation to explore the underlying principles, enabling you to make informed decisions for robust and reliable characterization of your protected peptide intermediates.
The Core Challenge: The Lability of the Trityl Group
The N-trityl (triphenylmethyl, Trt) group is a widely used protecting group for amines due to its bulk and its high sensitivity to acidic conditions, which allows for its selective removal.[1] However, this acid lability is a double-edged sword during mass spectrometric analysis. In the energetic environment of an ion source or collision cell, the trityl group can be easily cleaved, often preferentially over the peptide backbone. This facile loss results in a dominant signal corresponding to the unprotected peptide or a trityl cation, masking the true molecular weight and severely hindering any attempt at sequence-confirming fragmentation.
Our objective is to select analytical strategies that can ionize and fragment these molecules while preserving this labile modification, thus providing a complete structural picture.
Part 1: The Ionization Dilemma - ESI vs. MALDI
The first critical decision is the choice of ionization source. The goal is "soft" ionization, a method that gently transforms the peptide from a solution or solid state into a gas-phase ion with minimal fragmentation.[2][3]
Electrospray Ionization (ESI)
ESI is a workhorse for peptide analysis, creating multiply charged ions directly from a liquid phase, making it perfectly suited for coupling with liquid chromatography (LC-MS).[3][4][5] However, for protected peptides, its utility can be limited.
-
Mechanism: A solution is passed through a charged capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[3]
-
Challenge: While considered a soft technique, in-source fragmentation can occur, especially for labile groups like trityl or t-Boc.[4][6] The conditions within the source can be energetic enough to promote the loss of the protecting group before mass analysis even begins.
-
Advantage: The generation of multiply charged ions allows for the analysis of large molecules on mass analyzers with a limited m/z range.[5]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is often better suited for the analysis of protected peptide intermediates, which can be challenging due to poor solubility and structural lability.[7]
-
Mechanism: The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, desorbing and ionizing the analyte molecules, which predominantly form singly charged ions ([M+H]+).[2][8]
-
Advantage for Protected Peptides: The process is exceptionally soft, leading to minimal fragmentation and clean spectra dominated by the desired molecular ion.[2] This makes it ideal for rapid molecular weight confirmation of synthetic products.[8]
-
Critical Consideration: Matrix Selection: The choice of matrix is crucial. Acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause partial cleavage of acid-labile protecting groups like trityl.[9] Using neutral matrices such as 2,4,6-trihydroxyacetophenone or specialized protocols can mitigate this issue.[9] A highly effective strategy involves using dithranol as a matrix with CsCl as an additive, which promotes the formation of stable [M+Cs]+ adducts and significantly reduces fragmentation.[7]
Comparative Summary: Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from charged liquid droplets. | Laser-induced desorption from a solid matrix. |
| Typical Ions | Multiply charged ions (e.g., [M+nH]n+). | Predominantly singly charged ions ([M+H]+).[2][8] |
| Pros for Trityl Peptides | Excellent for LC-MS coupling. | Superior for intact mass confirmation; minimal in-source fragmentation.[7] |
| Cons for Trityl Peptides | Prone to in-source loss of the labile trityl group.[4][6] | Matrix selection is critical to avoid acid-catalyzed deprotection.[9] |
| Key Recommendation | Use with caution for intact mass; better suited for fragmentation analysis with specific techniques (see Part 2). | Recommended for intact mass confirmation. Use a neutral matrix or additives like CsCl.[7] |
Part 2: The Fragmentation Conundrum - CID vs. HCD vs. ETD
For sequence verification, the ionized peptide must be fragmented in a controlled manner (tandem MS or MS/MS). The fragmentation method determines which bonds break, and for peptides with labile groups, this choice is the difference between success and failure.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique. It involves accelerating ions and colliding them with a neutral gas (like nitrogen or argon), causing them to break apart.[10][11]
-
Mechanism: Collisional heating increases the ion's internal vibrational energy, leading to fragmentation at the weakest bonds.
-
Expected Outcome: For an N-trityl protected peptide, the bond between the nitrogen and the trityl group is exceptionally weak. CID will almost exclusively cleave this bond, resulting in two main signals: the trityl cation (C(Ph)3+) at m/z 243.1 and the now-unprotected peptide ion. You will obtain little to no peptide backbone fragmentation, yielding zero sequence information. This is the primary problem we aim to overcome.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method that occurs in a separate collision cell. The fragmentation is typically faster and more energetic than ion trap CID.[12][13]
-
Mechanism: Similar to CID but with higher kinetic energy, leading to a broader range of fragment ions, including immonium ions and other diagnostic fragments.
-
Expected Outcome: While you may generate slightly more backbone fragmentation than with CID, the dominant pathway will still be the neutral loss of the trityl group. The resulting spectrum will be cleaner than CID but still insufficient for comprehensive sequencing of the protected peptide.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic, radical-driven fragmentation technique. It is a "soft" fragmentation method that is ideal for analyzing peptides with labile post-translational modifications (PTMs) and, by extension, labile protecting groups.[13][14][15]
-
Mechanism: Multiply charged peptide cations are reacted with radical anions. The transfer of an electron to the peptide induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions.[12]
-
Expected Outcome: This is the key to our problem. Because the ETD mechanism does not rely on vibrational heating, it does not target the weakest bonds. Instead, it cleaves the backbone while preserving the labile trityl group on the serine side chain.[14] This allows for comprehensive sequence mapping of the intact, protected peptide.
Workflow and Fragmentation Pathway Visualization
The following diagram illustrates the decision-making process for analyzing a trityl-protected peptide.
Caption: Recommended MS workflow for trityl-protected peptides.
The diagram below contrasts the fragmentation outcome of CID/HCD versus ETD for a hypothetical N-trityl peptide.
Caption: CID causes trityl loss; ETD preserves it for sequencing.
Part 3: Recommended Experimental Protocols
Trustworthy data comes from validated protocols. Below are starting points for robust analysis, which should be optimized for your specific peptide and instrumentation.
Protocol 1: Intact Mass Confirmation by MALDI-TOF MS
This protocol is designed to minimize in-source decay of the trityl group.
-
Matrix Preparation: Prepare a saturated solution of Dithranol in Acetone. Prepare a 10 mg/mL solution of Cesium Chloride (CsCl) in deionized water.
-
Sample Preparation: Mix your protected peptide solution (typically 1 mg/mL in a suitable organic solvent) with the Dithranol matrix solution at a 1:10 (v/v) ratio.
-
Spotting: Add the CsCl solution to the peptide/matrix mixture at a 1:10 (v/v) ratio. Immediately spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).
-
Data Acquisition: Acquire data in positive ion, linear mode. Calibrate the instrument using a suitable peptide standard. Look for the [M+Cs]+ ion, which will be the base peak if the protocol is successful. The expected mass will be the peptide's monoisotopic mass + 132.9 Da.
Protocol 2: Sequence Verification by LC-ESI-MS/MS with ETD
This protocol focuses on obtaining full sequence coverage while retaining the trityl group.
-
LC Separation:
-
Column: Use a standard C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient from ~5% to 95% B over 15-30 minutes to ensure good separation and peak shape. The high hydrophobicity of the trityl group will require a steep gradient.
-
-
MS Acquisition (ESI):
-
Ion Source: Operate in positive ion mode.
-
Scan Mode: Perform a full MS scan (e.g., m/z 400-2000) to identify the precursor ions of the protected peptide. Due to the trityl group, the peptide will likely carry fewer charges than its unprotected counterpart; look for 2+ or 3+ charge states.
-
-
MS/MS Fragmentation (Decision Tree Method):
-
Method: Set up a data-dependent acquisition (DDA) method.
-
Logic: Use a "decision tree" or "charge-state dependent" fragmentation method.
-
For precursor ions with charge state +2 and +3 , direct them for ETD fragmentation .
-
(Optional) For any observed +1 ions (unlikely to be peptides), direct them for CID fragmentation or ignore them.
-
-
ETD Parameters: Optimize ETD reaction time and supplemental activation (if available) to maximize fragmentation efficiency.
-
-
Data Analysis: Use sequencing software that can handle c- and z-type fragment ions. Define the this compound as a variable modification on serine to allow the software to correctly identify the modified fragments.
Conclusion and Authoritative Recommendation
The analysis of peptides containing this compound requires a tailored, multi-faceted approach. A single method is insufficient for complete characterization.
-
For rapid and reliable intact mass confirmation , MALDI-TOF MS is the superior technique.[7][8] Its soft ionization process, especially when paired with a neutral matrix like dithranol and a Cs+ adduct-forming agent, provides clean spectra with minimal fragmentation, which is essential for monitoring reaction progress and final product purity.[7]
-
For unambiguous sequence verification , LC-ESI-MS with Electron Transfer Dissociation (ETD) is the only reliable method.[14][15] Conventional CID and HCD approaches will fail due to the preferential loss of the labile trityl group. ETD's unique radical-driven mechanism cleaves the peptide backbone while preserving the protecting group, providing the comprehensive fragment ion data necessary for full sequence confirmation.[12][13]
By combining these two techniques, researchers can create a self-validating system: MALDI confirms the correct mass is present, and ETD confirms that the mass corresponds to the correct sequence with the protecting group intact and correctly localized. This dual approach provides the highest level of confidence for researchers and drug development professionals working with these complex synthetic molecules.
References
- Cohen, L. H., & Strupat, K. (2008). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. Journal of the American Society for Mass Spectrometry, 19(5), 614–619. [Link]
- Franzen, J., & Lalken, J. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Biological Mass Spectrometry, 24(9), 551-554. [Link]
- Walsh Medical Media. (2012).
- Swaney, D. L., et al. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 9(3), 1145–1154. [Link]
- IntechOpen. (2025).
- An, Y., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research, 10(7), 3051–3061. [Link]
- Molina, H., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Molecular & Cellular Proteomics, 7(3), 517–527. [Link]
- Bruker. (2025). How MALDI Advances Peptide Research and Analysis. [Link]
- ResearchGate. (2016). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
- MDPI. (2021). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 22(23), 12795. [Link]
- Di Donna, L., et al. (2001). Structure evaluation of protected synthetic peptides by ESI and FAB high resolution MS/MS. Journal of Mass Spectrometry, 36(1), 81-87. [Link]
- ResearchGate. (2008). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
- GenScript. (2025).
- University of Nijmegen. (1998). Application of the Trityl Group in Peptide Chemistry. [Link]
- Cook, A. M., et al. (2019). Serine Octamer Clusters Direct the Chirality of Peptides Formed in Water Microdroplets. Journal of the American Chemical Society, 141(26), 10432–10436. [Link]
- YouTube. (2023). Fundamentals of Proteomics - Part 2 The properties of peptides. [Link]
- ResearchGate. (2019).
- Zhang, K., et al. (2011). MS/MS/MS reveals false positive identification of histone serine methylation. Journal of the American Society for Mass Spectrometry, 22(5), 839–848. [Link]
- National Institutes of Health. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]
- MDPI. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 23(19), 11484. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. youtube.com [youtube.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Trityl Group Deprotection: A Comparative Study
In the landscape of organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, the trityl (triphenylmethyl, Trt) group stands as a cornerstone for the protection of primary alcohols, and to a lesser extent, amines and thiols.[1][2] Its steric bulk offers selective protection of primary hydroxyls, and its removal is typically straightforward.[1] However, the seemingly simple deprotection step can be fraught with challenges, including unwanted side reactions, incomplete removal, and incompatibility with other sensitive functional groups. This guide provides a comparative analysis of the most common deprotection methods for the trityl group, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific synthetic needs.
The Mechanism of Trityl Deprotection: A Tale of Cation Stability
The lability of the trityl group is rooted in the exceptional stability of the triphenylmethyl cation (trityl cation) that is formed upon cleavage.[1] This carbocation is highly stabilized by resonance across the three phenyl rings. The primary methods for effecting this cleavage fall into three main categories: acidic, reductive, and oxidative conditions.
Acid-Catalyzed Deprotection: The Workhorse with Nuances
Acid-catalyzed cleavage is the most frequently employed method for trityl group removal.[2] The general mechanism involves protonation of the heteroatom (oxygen, nitrogen, or sulfur) attached to the trityl group, followed by the departure of the stable trityl cation.
Caption: Mechanism of acid-catalyzed trityl deprotection.
Brønsted Acids: From Harsh to Mild
A variety of Brønsted acids can be used, with the choice depending on the substrate's sensitivity to acidic conditions.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for trityl deprotection, often in dichloromethane (DCM) as a solvent.[2][3] It is highly effective but can be too harsh for substrates with other acid-labile protecting groups like Boc or silyl ethers.[4][5] In some cases, incomplete deprotection of N-terminal trityl-asparagine has been observed with TFA under standard conditions.[6]
-
Formic Acid: As a milder alternative to TFA, formic acid can effectively cleave trityl ethers, sometimes in a matter of minutes.[1][2] This method is particularly useful when greater selectivity is required.
-
Acetic Acid: Aqueous acetic acid is an even milder option and can be used for the selective deprotection of trityl groups in the presence of more acid-stable protecting groups.[7]
Lewis Acids: A Coordinative Approach
Lewis acids offer an alternative pathway for trityl deprotection, proceeding through coordination to the heteroatom, which facilitates the C-X bond cleavage.[1] This approach can be advantageous for substrates sensitive to strong protic acids.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is a commonly used Lewis acid for trityl deprotection.[1]
-
Zinc Bromide (ZnBr₂) and Magnesium Bromide (MgBr₂): These Lewis acids can also be employed, and in some cases, exhibit chelation-controlled selectivity, particularly in carbohydrate chemistry.[1][4]
A three-component system consisting of a Lewis acid (like BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a reducing agent (triethylsilane) has been developed for the rapid and mild removal of O-, N-, and S-trityl groups.[8][9]
Comparative Data for Acid-Catalyzed Deprotection of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[2] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder option compared to TFA.[2] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[2][7] |
| BF₃·OEt₂ | CHCl₃/MeOH | Room Temp | 45 min | 93 | Effective Lewis acid-mediated deprotection.[1] |
| ZnBr₂ | CH₂Cl₂ | Room Temp | 10 min | >80 (conversion) | Rapid deprotection.[5] |
Reductive Deprotection: For Sensitive Substrates
Reductive methods provide a valuable alternative for the deprotection of trityl groups, especially when acidic conditions are not tolerated.
Catalytic Hydrogenation
The trityl group can be removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[7] This method is considered green and sustainable. However, the strong coordination of the resulting amine to the palladium catalyst can sometimes lead to decreased catalytic activity.[10] The rate of reductive cleavage of the trityl group is generally slower than that of other common protecting groups like O-benzyl (Bn) or N-carbobenzyloxy (Cbz), which can allow for selective deprotection.[7]
Dissolving Metal Reduction
Reductive detritylation can also be achieved using dissolving metal conditions, such as lithium powder in the presence of a catalytic amount of naphthalene.[11] This method has been shown to be effective for the deprotection of N-trityl amines.[11]
Caption: General workflow for reductive deprotection via catalytic hydrogenation.
Oxidative Deprotection: A Niche but Powerful Tool
While less common, oxidative methods can be employed for the deprotection of trityl groups, particularly for S-trityl protected thiols.
-
Iodine: Treatment with iodine in a solvent like methanol or DCM can lead to the cleavage of the S-trityl group with concomitant formation of a disulfide bond.[2][12] This is a valuable method in peptide synthesis for the direct formation of disulfide bridges.[12]
-
Metal-Assisted Deprotection: Mercury(II) and silver(I) salts can facilitate the removal of the S-trityl group due to the high affinity of these heavy metals for sulfur.[13] For instance, mercury(II) acetate in aqueous acetic acid is effective for this purpose.[2][14] A room-temperature deprotection method for trityl amines, ethers, and thioethers has been developed based on the coupling of metal acid catalysis (HgX₂) and sodium borohydride reduction.[15][16]
Comparative Data for Deprotection of Trityl-Protected Amines and Thiols
| Substrate | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| N-Trityl Amines | Pd/C, H₂ | Not Specified | Not Specified | Not Specified | Not Specified | Reductive removal via catalytic hydrogenation.[2] |
| N-Trityl Amines | Li powder, Naphthalene | Not Specified | Not Specified | Not Specified | Good | Reductive detritylation.[2][11] |
| S-Trityl Thiols | TFA, Scavengers | DCM | Room Temp | Not Specified | High | Standard for solid-phase peptide synthesis.[2] |
| S-Trityl Thiols | Iodine | Methanol or DCM | Room Temp | 5 - 30 min | Not Specified | Results in disulfide bond formation.[2][12] |
| S-Trityl Thiols | Silver (I) Salts (AgOTf, AgBF₄) | TFA | 4 °C | 1.5 h | Partial | Can be used for partial deprotection.[2][14] |
| S-Trityl Thiols | Mercury (II) Acetate | Water or aq. Acetic Acid | Room Temp | 1 h | Not Specified | Effective for deprotection.[2][14] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of an N-Trityl Group with TFA
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group from a nitrogen-containing compound.[2]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected compound, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[2]
Protocol 2: Deprotection of a Trityl Ether with Formic Acid
This protocol provides an alternative to TFA using the less harsh formic acid for the deprotection of trityl-protected alcohols.[1]
Materials:
-
Trityl-protected alcohol
-
Formic Acid (97+%)
-
Dioxane (optional, for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Treat the trityl-protected alcohol (e.g., 200mg, 0.4 mmole) with cold formic acid (97+%) (e.g., 3ml) for a short period (e.g., 3 min).
-
Evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[2]
-
Further evaporations from EtOH and Et₂O can be performed.
-
Extract the final residue with warm H₂O (e.g., 10 ml).
-
Filter the insoluble triphenylmethanol byproduct.
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected alcohol.
Protocol 3: Deprotection of an S-Trityl Group with Iodine (Disulfide Formation)
This protocol details the cleavage of the S-trityl group from a peptide with simultaneous formation of a disulfide bond.[2][12]
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the S-trityl protected peptide (1.0 equiv) in DCM (e.g., 1 mL/µmol peptide).
-
Add a 0.1 M solution of iodine in DCM (2.2 equiv).[2]
-
Add 0.2 M citrate buffer containing ascorbic acid to quench the reaction.
-
Isolate the peptide by chromatography on a suitable column (e.g., Sephadex).
Conclusion
The choice of the deprotection method for the trityl group is a critical decision in a synthetic sequence and should be guided by the nature of the substrate and the presence of other functional groups. While traditional acid-catalyzed methods remain the most common, a growing arsenal of milder and more selective procedures involving Lewis acids, reductive, and oxidative conditions provides chemists with the tools to navigate complex molecular architectures. Careful consideration of the comparative data and protocols presented in this guide will enable researchers to make informed decisions, leading to higher yields, cleaner reactions, and ultimately, more successful synthetic outcomes.
References
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
- ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]
- American Chemical Society. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides. [Link]
- American Chemical Society. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
- American Chemical Society. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides. [Link]
- Taylor & Francis Online.
- ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
- American Chemical Society. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
- AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
- AAPPTec. Amino Acid Sidechain Deprotection. [Link]
- Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. [Link]
- RUA. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
- ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]
- Organic Chemistry Portal. Tritylamines. [Link]
- PTC Organics. PTC-Acid Deprotection of Trityl Group. [Link]
- PubMed. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. [Link]
- ResearchGate.
- Glen Research. Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. [Link]
- Common Organic Chemistry. Trityl Protection. [Link]
- ResearchGate. Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. [Link]
- American Chemical Society. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
- The Royal Society of Chemistry.
- Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
- University of California, Irvine. Protecting Group Chemistry. [Link]
- American Chemical Society. On the Selective Deprotection of Trityl Ethers. [Link]
- ResearchGate.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tritylamines [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Stability of the Trityl Group in Diverse Chemical Environments
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the triphenylmethyl (trityl, Trt) group stands out for its unique steric and electronic properties, making it an indispensable tool for the selective protection of primary alcohols, amines, and thiols.[1][2] This guide provides an in-depth comparison of the trityl group's stability across a spectrum of chemical reagents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Enduring Utility of the Trityl Group
The trityl group's prevalence in complex syntheses, from carbohydrate chemistry to solid-phase peptide and oligonucleotide synthesis, is a testament to its versatility.[1][3][4] Its large size allows for the selective protection of primary hydroxyls due to steric hindrance, a feature particularly exploited in carbohydrate chemistry.[4][5] Furthermore, its stability under basic conditions renders it orthogonal to many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern peptide synthesis.[1][2]
The key to the trityl group's utility lies in its acid lability. Deprotection proceeds via an SN1 mechanism, forming a highly stable trityl cation.[5] This stability can be finely tuned by introducing electron-donating substituents onto the phenyl rings, giving rise to a family of trityl-based protecting groups with a range of acid sensitivities.[2][6]
Comparative Stability Analysis: A Reagent-by-Reagent Assessment
The choice of reagents in a synthetic sequence dictates the survival of a protecting group. Here, we dissect the stability of the trityl group and its common derivatives in the presence of various classes of reagents.
Acidic Conditions: The Achilles' Heel
The trityl group is readily cleaved under acidic conditions. The rate of this cleavage is highly dependent on the strength of the acid and the substitution pattern on the trityl group's phenyl rings. Electron-donating groups, such as methoxy substituents, significantly increase the rate of cleavage by further stabilizing the resulting carbocation.[2][6]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[1] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[1] |
| Trimethoxytrityl | TMT | >1000 | Extremely mild acidic conditions[1][6] |
Table 1: Relative acid lability of common trityl derivatives.
This tunable lability allows for orthogonal protection strategies. For instance, a highly acid-labile DMT group can be selectively removed in the presence of a more robust Trt group.
Basic and Nucleophilic Conditions: A Fortress of Stability
The trityl group exhibits remarkable stability in the presence of a wide array of bases and nucleophiles. This robustness is a cornerstone of its utility in modern synthetic chemistry, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS), where repeated exposure to basic conditions (typically piperidine in DMF) is required for Nα-Fmoc deprotection.[1][2]
Reagents under which the trityl group is generally stable include:
-
Amines: Triethylamine (NEt₃), Diisopropylethylamine (DIPEA), Pyridine, Piperidine[7]
-
Hydroxides: NaOH, KOH (aqueous or alcoholic solutions at moderate temperatures)
-
Alkoxides: Sodium methoxide (NaOMe), Potassium tert-butoxide (t-BuOK)[7]
-
Organometallics: Grignard reagents (RMgX), Organolithium reagents (RLi)[7]
-
Hydrides: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)[7]
Oxidative and Reductive Environments
The stability of the trityl group towards common oxidizing and reducing agents further broadens its applicability.
-
Oxidizing Agents: Generally stable to reagents like KMnO₄, OsO₄, and CrO₃/Pyridine.[7]
-
Reducing Agents: While stable to many common reducing agents, the trityl group can be cleaved under certain reductive conditions. For instance, reductive detritylation of N-tritylamines can be achieved using lithium powder with a catalytic amount of naphthalene.[7] Catalytic hydrogenation (e.g., H₂/Pd-C) can also lead to the removal of the trityl group.[6]
Experimental Protocols for Stability Assessment
To provide a practical framework for evaluating the stability of the trityl group in your specific application, we present the following detailed experimental protocols.
Protocol 1: Quantitative Assessment of Acid-Catalyzed Deprotection
This protocol allows for the determination of the cleavage kinetics of a trityl-protected substrate under specific acidic conditions.
Caption: Workflow for quantitative analysis of trityl group deprotection kinetics.
Methodology:
-
Preparation: Prepare a stock solution of the trityl-protected compound (e.g., 10 mg/mL) in a dry, inert solvent such as dichloromethane (DCM).
-
Reaction Initiation: In a reaction vessel at a controlled temperature, add a known volume of the stock solution. Initiate the deprotection by adding the desired acidic reagent (e.g., a solution of trifluoroacetic acid in DCM).
-
Time-course Analysis: At predetermined time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solution of a weak base (e.g., saturated sodium bicarbonate or a dilute solution of triethylamine in DCM).
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the ratio of the starting material to the deprotected product.
-
Data Interpretation: Plot the percentage of deprotection versus time to determine the rate of cleavage under the tested conditions.
Protocol 2: Compatibility Study with an Orthogonal Protecting Group
This protocol assesses the stability of the trityl group during the removal of an orthogonal protecting group, such as Fmoc.
Methodology:
-
Substrate: Synthesize a model compound bearing both a trityl-protected functional group and an Fmoc-protected amine (e.g., Trt-Cys(Trt)-Fmoc-OH).
-
Fmoc Deprotection: Treat the model compound with a standard Fmoc deprotection cocktail (e.g., 20% piperidine in DMF) for a typical duration (e.g., 2 x 10 minutes).
-
Work-up: After the deprotection, quench the reaction and perform an appropriate work-up to isolate the product.
-
Analysis: Analyze the isolated product by HPLC and Mass Spectrometry to confirm the selective removal of the Fmoc group and the integrity of the trityl group.
Mechanistic Insights into Trityl Group Cleavage
The acid-catalyzed cleavage of a trityl ether proceeds through a well-established SN1 mechanism.
Caption: Mechanism of acid-catalyzed trityl group deprotection.
-
Protonation: The ether oxygen is protonated by the acid, forming a good leaving group.[5]
-
Heterolytic Cleavage: The carbon-oxygen bond cleaves heterolytically, releasing the deprotected alcohol and the highly resonance-stabilized trityl cation.[5]
-
Cation Trapping: The reactive trityl cation can be trapped by nucleophiles present in the reaction mixture. To prevent unwanted side reactions with the substrate, scavengers such as triethylsilane (TES) or thioanisole are often added to the cleavage cocktail.[8]
Conclusion: Strategic Implementation of the Trityl Group
The trityl group and its derivatives offer a powerful and versatile platform for the protection of various functional groups in complex organic synthesis. A thorough understanding of their stability profile across a range of reagents is crucial for the successful design and execution of synthetic routes. By carefully selecting the appropriate trityl derivative and reaction conditions, researchers can leverage the unique properties of this protecting group to achieve their synthetic goals with high efficiency and selectivity. This guide serves as a foundational resource to aid in these critical decisions, fostering innovation in drug discovery and development.
References
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
- Budak, Y., & Ceylan, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- Organic Chemistry Portal. Tritylamines. [Link]
- van der Marel, G. A. (1998). Application of the Trityl Group in Peptide Chemistry. [Link]
- Jones, G. B., Hynd, G., Wright, J. M., & Sharma, A. (2000). On the Selective Deprotection of Trityl Ethers. The Journal of Organic Chemistry, 65(1), 263-265. [Link]
- Kaur, H., & Singh, P. (2018).
- Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Common Organic Chemistry. Trityl Protection. [Link]
- Odedra, A., & Wu, C. Y. (2013). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. Organic letters, 15(16), 4118–4121. [Link]
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Glen Research. (2009). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19. [Link]
- de la Torre, B. G., et al. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120. [Link]
- Yale Research. Trityl-ON oligos. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Gildea, B. D., et al. (1998). Trityl mass-tags for encoding in combinatorial oligonucleotide synthesis. Nucleic Acids Symposium Series, (39), 21-22. [Link]
- ATDBio. Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. Tritylamines [organic-chemistry.org]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to N-Trityl-L-serine Methyl Ester in Advanced Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex peptide synthesis. The strategic use of protecting groups on amino acid derivatives dictates the efficiency, purity, and ultimately the viability of a synthetic route. This guide provides an in-depth comparison of N-Trityl-L-serine methyl ester against other commonly used serine derivatives, supported by experimental insights and protocols, to elucidate its distinct advantages in specific synthetic contexts.
The Strategic Importance of Protecting Groups in Peptide Synthesis
The synthesis of peptides is a stepwise process of forming amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the reactive amino and carboxyl groups, as well as any reactive side chains, must be temporarily masked with protecting groups. An ideal protecting group should be stable under the conditions of peptide bond formation but readily and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain. The choice of protecting group strategy is therefore a critical decision in the design of any peptide synthesis.
This compound is a derivative of the amino acid L-serine where the amino group is protected by a trityl (triphenylmethyl, Trt) group, and the carboxyl group is protected as a methyl ester. The trityl group is a bulky, acid-labile protecting group that offers several advantages in terms of steric hindrance and mild deprotection conditions.[1]
Core Advantages of the N-Trityl Protecting Group
The triphenylmethyl (Trt) group possesses a unique combination of properties that make it a valuable tool in the synthesis of complex molecules.
-
Acid Lability and Mild Deprotection: The trityl group is highly sensitive to acidic conditions and can be cleaved under very mild protocols, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) or acetic acid.[2][3] This is particularly advantageous when synthesizing peptides containing acid-sensitive residues or modifications. The cleavage mechanism proceeds through the formation of a stable trityl cation, which is facilitated by the resonance stabilization across the three phenyl rings.[4]
-
Orthogonality with Fmoc and Other Groups: The Trt group is stable under basic conditions, making it orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][5] This orthogonality allows for the selective deprotection of either the N-terminus (protected with Fmoc) or a side chain (protected with Trt) without affecting the other, enabling the synthesis of branched or cyclic peptides.
-
Steric Hindrance: The significant steric bulk of the trityl group can prevent undesirable side reactions at the protected amine.[1] In some cases, this steric hindrance can also influence the conformation of the peptide chain, which may be beneficial in certain synthetic strategies. Furthermore, trityl protection has been shown to effectively inhibit racemization during reactions.[3]
-
Enhanced Solubility and Crystallinity: The introduction of the bulky, hydrophobic trityl group can improve the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.[6] It can also facilitate the crystallization of intermediates, which is a significant advantage for purification.[3]
Comparative Analysis with Other L-Serine Derivatives
The advantages of this compound are best understood in comparison to other commonly used serine derivatives, namely N-Boc-L-serine methyl ester and N-Fmoc-L-serine methyl ester.
This compound vs. N-Boc-L-serine methyl ester
The tert-butoxycarbonyl (Boc) group is another widely used acid-labile protecting group. However, there are key differences in the conditions required for its removal compared to the Trt group.
The deprotection of the Boc group typically requires stronger acidic conditions, such as neat trifluoroacetic acid (TFA), whereas the Trt group can be removed with much milder acidic cocktails.[] This difference in lability can be exploited in strategies requiring differential acid sensitivity. For instance, a Trt group on a side chain can be selectively removed in the presence of a Boc-protected N-terminus under carefully controlled acidic conditions. However, they are not fully orthogonal, and the choice between them often depends on the overall acid sensitivity of the target peptide.
This compound vs. N-Fmoc-L-serine methyl ester
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed with a solution of piperidine in dimethylformamide (DMF).[8] This provides true orthogonality with the acid-labile Trt group.
This orthogonality is a cornerstone of modern peptide synthesis, particularly in the Fmoc/tBu (tert-butyl) strategy, where the N-terminus is protected with Fmoc and acid-labile groups like tert-butyl and trityl are used for side-chain protection.[][8] In this context, N-Trityl protection for the side chains of amino acids like asparagine, glutamine, and cysteine is common.[6] The use of this compound offers an alternative strategy where the N-terminus is protected by the Trt group, which can be advantageous in solution-phase synthesis or when base-sensitive moieties are present in the peptide.
Data Presentation: Comparison of L-Serine Derivatives
| Derivative | Protecting Group | Deprotection Conditions | Stability | Key Advantages | Common Applications |
| This compound | Trityl (Trt) | Mild acid (e.g., 1-5% TFA in DCM, dilute AcOH)[2] | Stable to base | Mild deprotection, orthogonal to Fmoc, steric bulk prevents side reactions[1][3] | Synthesis of sensitive peptides, orthogonal protection schemes, solution-phase synthesis[2][9] |
| N-Boc-L-serine methyl ester | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., 50-100% TFA)[] | Stable to base | Well-established chemistry, stable protecting group | Boc/Bzl solid-phase peptide synthesis[10] |
| N-Fmoc-L-serine methyl ester | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF)[8] | Stable to acid | Orthogonal to acid-labile groups (Boc, Trt, tBu), mild deprotection[11] | Fmoc/tBu solid-phase peptide synthesis |
Experimental Protocols
The following protocols provide a framework for the application of this compound in peptide synthesis.
Protocol 1: Synthesis of a Dipeptide using this compound
This protocol outlines the solution-phase synthesis of Trt-Ser-Ala-OMe.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (1.1 equivalents) and stir for 15 minutes at 0°C.
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Add the solution from step 2 to the reaction mixture from step 1.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the combined mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the dipeptide Trt-Ser-Ala-OMe.
Protocol 2: Selective Deprotection of the N-Trityl Group
This protocol demonstrates the selective removal of the N-Trityl group from the dipeptide synthesized in Protocol 1.
Materials:
-
Trt-Ser-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the dipeptide Trt-Ser-Ala-OMe in DCM.
-
Cool the solution to 0°C.
-
Add a solution of 1-5% TFA in DCM dropwise to the stirred solution.
-
Monitor the deprotection by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding a weak base such as pyridine or by concentrating the mixture and co-evaporating with toluene to remove residual acid.
-
The resulting deprotected dipeptide, H-Ser-Ala-OMe, can be used in the next coupling step without further purification or can be purified if necessary.
Visualization of Synthetic Strategy
The following diagrams illustrate the concepts discussed.
Caption: Orthogonal deprotection of Fmoc and Trityl groups.
Caption: Workflow for dipeptide synthesis using this compound.
Conclusion
This compound presents a powerful and versatile tool for peptide chemists. Its primary advantages lie in the mild conditions required for the removal of the N-trityl protecting group and its orthogonality to the widely used Fmoc protecting group. These features make it particularly suitable for the synthesis of delicate peptides that are sensitive to harsh acidic conditions and for the construction of complex, non-linear peptide architectures. While the choice of protecting group strategy will always be dictated by the specific target molecule, this compound offers a strategic advantage in scenarios demanding finesse and selectivity, thereby expanding the synthetic chemist's toolkit for innovative drug discovery and development.
References
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 7(2), 81-88. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Machado, D. J., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1239-1250. [Link]
- Aapptec. Amino Acid Sidechain Deprotection. [Link]
- AAPPTec.
- LookChem. This compound. [Link]
- PubChem. N-Boc-L-serine methyl ester. [Link]
- ResearchGate. Preparation of methyl ester of L-serine. [Link]
- Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]
- ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link]
- ChemBK. N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. [Link]
- Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
- Building Blocks for Life. The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. [Link]
- ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- Common Organic Chemistry. Trityl Protection. [Link]
- NIH. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. [Link]
- UCI Department of Chemistry.
- NIH. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. [Link]
- ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]
- Glen Research. Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. [Link]
- Application of the Trityl Group in Peptide Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. lookchem.com [lookchem.com]
- 10. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
The Strategic Selection of Serine Protecting Groups: A Cost-Benefit Analysis of N-Trityl-L-serine Methyl Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to optimizing peptide synthesis through informed protecting group selection.
In the intricate world of peptide synthesis, the judicious choice of protecting groups for trifunctional amino acids like serine is a critical determinant of success. This decision directly impacts yield, purity, and the overall cost-effectiveness of the synthetic strategy. While N-Trityl-L-serine methyl ester presents a valuable option, a thorough cost-benefit analysis necessitates a detailed comparison with its commonly used alternatives. This guide provides an in-depth technical comparison, supported by experimental data, to empower researchers in making the optimal choice for their specific synthetic challenges.
The Crucial Role of Serine Protection in Peptide Synthesis
The hydroxyl group of serine is nucleophilic and can undergo undesirable side reactions during peptide bond formation, such as O-acylation.[1] To prevent this, the hydroxyl group must be temporarily blocked by a protecting group. The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide backbone. The two dominant strategies in solid-phase peptide synthesis (SPPS), Fmoc/tBu and Boc/Bzl, dictate the choice of compatible side-chain protecting groups.[2][]
This compound: A Profile
This compound is an organic compound primarily used as an intermediate in the synthesis of more complex molecules, including peptides.[4] The trityl (Trt) group is a bulky protecting group that offers distinct advantages in certain synthetic scenarios. It is introduced by reacting L-serine methyl ester with trityl chloride in the presence of a base.
The key characteristic of the trityl group is its high acid lability, allowing for its removal under very mild acidic conditions.[5] This property is particularly advantageous when synthesizing peptides with acid-sensitive modifications or when an orthogonal protection strategy is required for on-resin manipulations.[6]
Comparative Analysis of Serine Protecting Groups
The selection of a serine protecting group is a multifaceted decision. Here, we compare the N-trityl group with the most common alternatives used in Fmoc and Boc-based SPPS: tert-butyl (tBu) and benzyl (Bzl).
| Protecting Group Strategy | Fmoc-Ser(Trt)-OH | Fmoc-Ser(tBu)-OH | Boc-Ser(Bzl)-OH |
| Primary Synthesis Strategy | Fmoc/tBu | Fmoc/tBu | Boc/Bzl |
| Deprotection Conditions | Mildly acidic (e.g., 1-5% TFA in DCM) | Strongly acidic (e.g., high concentration TFA) | Strong acid (e.g., HF) or hydrogenolysis |
| Key Advantages | - High acid lability allows for selective deprotection. - Bulky group can disrupt peptide aggregation.[5] - Can lead to higher purity in "difficult" sequences.[6] | - Lower cost. - Stable to repeated mild acid treatments. - Well-established and widely used. | - Robust protection. - Orthogonal to Boc group removal with milder acids. |
| Key Disadvantages | - Higher cost of the protected amino acid. - Potential for premature deprotection if not carefully controlled. | - Removal requires harsh acidic conditions. - May not be suitable for acid-sensitive peptides. - Can contribute to aggregation in some sequences.[6] | - Deprotection requires hazardous reagents (HF) or specialized equipment (hydrogenator). - Benzyl group can cause side reactions. |
| Cost-Effectiveness | Higher initial cost, but can be more cost-effective for complex syntheses by improving yield and purity. | Lower initial cost, making it ideal for routine peptide synthesis. | Moderate initial cost, but deprotection can be costly and time-consuming. |
Performance in "Difficult" Sequences
A significant advantage of the trityl protecting group is its ability to improve the synthesis of "difficult" or aggregation-prone peptide sequences. The steric bulk of the trityl group can disrupt the inter-chain hydrogen bonding that leads to aggregation, thereby improving the accessibility of the N-terminus for subsequent coupling reactions.[5][7] This can result in higher yields and purities for long or hydrophobic peptides, or those containing multiple serine residues. For instance, in the synthesis of deca-serine, the use of trityl protection for the serine side chain was shown to be advantageous over tert-butyl protection, where Fmoc group removal became difficult.[6]
Experimental Workflows and Protocols
To provide a practical context for this analysis, we present detailed experimental workflows and protocols for the incorporation of serine using both Trityl and tert-Butyl protecting groups within an Fmoc-SPPS framework.
Workflow for Peptide Synthesis using Serine Protecting Groups
Caption: General workflow for Fmoc-SPPS incorporating protected serine residues.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(Trt)-OH
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Loading: Dissolve Fmoc-Ser(Trt)-OH (2 eq) and diisopropylethylamine (DIEA) (4 eq) in dry DCM. Add the solution to the resin and agitate for 2 hours.
-
Capping: Wash the resin with DCM. To cap any unreacted sites, add a solution of DCM/methanol/DIEA (17:2:1) and agitate for 30 minutes. Wash the resin with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Coupling of Next Amino Acid: Dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and add the solution to the resin. Agitate for 1-2 hours. Wash with DMF.
-
Repeat Cycles: Repeat steps 4 and 5 for all subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM for 30 minutes to selectively cleave the peptide from the resin while keeping other acid-labile side-chain protecting groups intact if desired. For full deprotection, a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) can be used.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH
-
Resin Swelling and Loading: Follow steps 1-3 from Protocol 1, using Fmoc-Ser(tBu)-OH in step 2.
-
Fmoc Deprotection and Coupling Cycles: Follow steps 4-6 from Protocol 1 for the elongation of the peptide chain.
-
Cleavage and Deprotection: After synthesis, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours. This will cleave the peptide from the resin and remove the tBu protecting groups.
-
Peptide Precipitation and Purification: Follow step 8 from Protocol 1.
Cost-Benefit Analysis: A Quantitative Perspective
The choice between this compound (and its more common SPPS counterpart, Fmoc-Ser(Trt)-OH) and its alternatives is not solely based on performance but also on economic considerations.
| Item | Fmoc-Ser(Trt)-OH | Fmoc-Ser(tBu)-OH | Boc-Ser(Bzl)-OH |
| Approximate Cost per gram * | High | Low to Moderate | Moderate |
| Reagent Costs for Deprotection | Low (mild acid) | High (concentrated strong acid) | High (HF or catalyst for hydrogenolysis) |
| Impact on Overall Cost | The higher initial cost may be offset by increased yield and purity, reducing the need for extensive purification and salvaging failed syntheses, especially for complex peptides. | The lower initial cost makes it the preferred choice for routine, less complex peptide synthesis. | The cost of deprotection reagents and specialized equipment can significantly increase the overall cost. |
*Approximate costs are subject to change based on supplier and purity.
For "difficult" sequences, the higher upfront cost of Fmoc-Ser(Trt)-OH can be justified. A higher yield of the desired full-length peptide translates to less wasted material and a lower effective cost per milligram of the final product. Furthermore, a purer crude product simplifies the purification process, saving time and solvent costs.
Logical Relationships in Protecting Group Selection
Caption: Decision-making flowchart for selecting a serine protecting group.
Conclusion
The cost-benefit analysis of using this compound and its derivatives in peptide synthesis is highly context-dependent. For routine, straightforward peptide synthesis, the lower cost of Fmoc-Ser(tBu)-OH makes it the more economical choice. However, for the synthesis of complex, "difficult," or aggregation-prone peptides, the higher initial investment in Fmoc-Ser(Trt)-OH can yield significant returns in the form of increased yield, higher purity, and simplified purification. This ultimately leads to a more cost-effective and successful synthesis. Researchers and drug development professionals must carefully evaluate the specific requirements of their target peptide to make an informed and strategic decision on the most appropriate serine protecting group.
References
- BenchChem. (2025). A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Cysteine and Serine in Peptide Synthesis.
- de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. Lett. Pept. Sci.
- CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., Schäfer, W., Sonnenbichler, J., & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biologische Chemie Hoppe-Seyler, 374(5), 349–362.
- ResearchGate. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids.
- BenchChem. (2025). A Comparative Guide to Fmoc-Ser(tBu)-OH and its Alternatives for Solid-Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- PubMed. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- BOC Sciences. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Radboud University Repository. (n.d.). Application of the Trityl Group in Peptide Chemistry.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- ResearchGate. (2025). Comparative evaluation of four trityl-type amidomethyl polystyrene resins in Fmoc solid phase peptide synthesis.
- Repository of the Academy's Library. (n.d.). Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC.
Sources
A Spectroscopic Vade Mecum for the Discerning Chemist: A Comparative Guide to Protected Serine Derivatives
For researchers, synthetic chemists, and professionals in drug development, the judicious selection and unwavering confirmation of amino acid protecting groups are cornerstones of successful peptide synthesis. Serine, with its nucleophilic hydroxyl side chain, presents a critical need for protection to prevent unwanted side reactions. The identity and integrity of the chosen protecting group are paramount, and spectroscopic analysis provides the definitive, non-destructive means for this verification.
This guide offers an in-depth spectroscopic comparison of four commonly employed protected serine derivatives: N-Boc-, N-Fmoc-, N-Cbz-, and O-TBDMS-serine. We will delve into the characteristic signatures of each derivative in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing the experimental data and foundational principles necessary for confident characterization.
The Four Sentinels: An Overview of Serine Protection
The choice of a protecting group strategy is dictated by the overall synthetic scheme, particularly the conditions required for its removal.[1][2] The four derivatives under consideration represent a spectrum of lability and are staples in both solid-phase and solution-phase peptide synthesis.[3][4]
-
tert-Butoxycarbonyl (Boc): An acid-labile protecting group, typically removed with trifluoroacetic acid (TFA). It is a cornerstone of the Boc/Bzl peptide synthesis strategy.[1][2]
-
9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group, removed by piperidine. It is central to the popular Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][3]
-
Benzyloxycarbonyl (Cbz or Z): Removed by catalytic hydrogenation, this protecting group is valuable in solution-phase synthesis and for orthogonal protection schemes.[5]
-
tert-Butyldimethylsilyl (TBDMS): A silyl ether used to protect the hydroxyl side chain of serine. It is typically removed with fluoride ions (e.g., TBAF).
Below is a visualization of the workflow for the spectroscopic characterization of these derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of protected serine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each atom, allowing for unambiguous confirmation of the protecting group's presence and the integrity of the serine backbone.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts of the α-proton, β-protons, and the protons of the protecting group are key diagnostic markers.
| Derivative | Protecting Group Protons (δ, ppm) | α-H (δ, ppm) | β-CH₂ (δ, ppm) |
| Boc-Ser-OH | ~1.45 (s, 9H, -C(CH₃)₃) | ~4.3 | ~3.9 |
| Fmoc-Ser-OH | ~7.3-7.8 (m, 8H, Ar-H), ~4.2-4.4 (m, 3H, Fmoc CH, CH₂) | ~4.5 | ~4.0 |
| Cbz-Ser-OH | ~7.3-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph) | ~4.4 | ~3.9 |
| Ser(TBDMS)-OH | ~0.9 (s, 9H, -C(CH₃)₃), ~0.1 (s, 6H, -Si(CH₃)₂) | ~3.6 | ~3.8 |
Causality Behind Experimental Choices: Deuterated solvents such as CDCl₃, DMSO-d₆, or D₂O are used to avoid large solvent signals in the spectrum. The choice of solvent can slightly alter chemical shifts due to varying solvent-solute interactions. For instance, acidic protons (like -OH and -NH) may exchange with deuterium in D₂O, causing their signals to disappear.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton. The carbonyl carbons of the protecting group and the carboxylic acid, along with the characteristic carbons of the protecting group itself, are key identifiers.
| Derivative | Protecting Group Carbons (δ, ppm) | C=O (Carbamate/Acid) (δ, ppm) | Cα (δ, ppm) | Cβ (δ, ppm) |
| Boc-Ser-OH | ~80 (quaternary C), ~28 (CH₃) | ~156, ~174 | ~57 | ~63 |
| Fmoc-Ser-OH | ~144, ~141, ~128, ~127, ~125, ~120 (Aromatic C), ~67 (CH₂), ~47 (CH) | ~157, ~174 | ~57 | ~63 |
| Cbz-Ser-OH | ~136, ~128.5, ~128 (Aromatic C), ~67 (CH₂) | ~157, ~174 | ~57 | ~63 |
| Ser(TBDMS)-OH | ~26 (C(CH₃)₃), ~18 (quaternary C), ~-5 (Si(CH₃)₂) | ~175 | ~58 | ~65 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[6][7] For protected serine derivatives, the key regions of interest are the N-H, O-H, and C=O stretching frequencies.
| Derivative | N-H Stretch (cm⁻¹) | C=O Stretch (Carbamate) (cm⁻¹) | C=O Stretch (Acid) (cm⁻¹) | O-H Stretch (cm⁻¹) |
| Boc-Ser-OH | ~3350 | ~1690 | ~1715 | ~3400 (broad) |
| Fmoc-Ser-OH | ~3330 | ~1710 | ~1740 | ~3400 (broad) |
| Cbz-Ser-OH | ~3330 | ~1695 | ~1720 | ~3400 (broad) |
| Ser(TBDMS)-OH | ~3400 (amine) | - | ~1720 | - |
Self-Validating System: The presence of both the carbamate C=O stretch and the carboxylic acid C=O stretch confirms the successful protection of the amine group while the carboxylic acid remains free. The broad O-H stretch is also characteristic of the carboxylic acid.[8] In the case of Ser(TBDMS)-OH, the absence of a prominent O-H stretch from the side chain alcohol and the presence of Si-C and Si-O stretches (typically in the 1250-1000 cm⁻¹ region) would be indicative of successful side-chain protection.
Mass Spectrometry (MS): The Final Verdict on Mass
Mass spectrometry provides a direct measure of the molecular weight of the protected serine derivative, offering definitive confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules.[9][10]
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Boc-Ser-OH | C₈H₁₅NO₅ | 205.21 | 206.10 | 228.08 |
| Fmoc-Ser-OH | C₁₈H₁₇NO₅ | 327.33 | 328.12 | 350.10 |
| Cbz-Ser-OH | C₁₁H₁₃NO₅ | 239.23 | 240.08 | 262.06 |
| Ser(TBDMS)-OH | C₉H₂₁NO₃Si | 219.35 | 220.14 | 242.12 |
Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition, further bolstering confidence in the structural assignment.
Below is a diagram illustrating the key structural features of the four protected serine derivatives.
Caption: Chemical structures of the Boc, Fmoc, Cbz, and TBDMS protecting groups.
Experimental Protocols
General Sample Preparation for NMR, FT-IR, and MS
-
Ensure Purity: The protected serine derivative should be purified, typically by column chromatography or recrystallization, to remove any residual starting materials or by-products.
-
Drying: The purified sample should be thoroughly dried under high vacuum to remove any residual solvents, which can interfere with spectroscopic analysis.
Detailed Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried protected serine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Integrate all signals and assign them to the corresponding protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Detailed Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the dried, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Acquire the spectrum on an FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Detailed Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the protected serine derivative (approximately 10-100 µM) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap instrument).
-
Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to encompass the expected molecular weights of the protected serine derivatives.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity and stability.
-
Conclusion
The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary analytical toolkit for the unambiguous characterization of protected serine derivatives. By understanding the characteristic spectral signatures of each protecting group, researchers can confidently verify the success of their synthetic transformations, assess the purity of their materials, and ensure the integrity of the building blocks for their downstream applications in peptide synthesis and drug discovery.
References
- Kolev, T., Spiteller, M., & Koleva, B. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 35(1), 45-50. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- NIST. (n.d.). L-Serine, 3TBDMS derivative. In NIST Chemistry WebBook.
- PubChem. (n.d.). N-[tert-butoxycarbonyl]-L-serine.
- Aapptec. (n.d.). Fmoc-Ser-OH [73724-45-5].
- Fields, G. B. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Gosar, A., Shaikh, T., & Sindwani, A. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Journal of Pharmaceutical Quality Assurance and Quality Control. [Link]
- Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143. [Link]
- Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255-258.
- Arnold, S. A., & Vederas, J. C. (1994). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Tetrahedron Letters, 35(41), 7605-7608. [Link]
- Gopi, H., & Vederas, J. C. (2003). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry, 17(22), 2591-2600. [Link]
- O'Connor, P. B., & McLafferty, F. W. (1995). CID MS/MS spectra of protonated serine and N-acetyl serine derivatives. Journal of the American Society for Mass Spectrometry, 6(7), 593-595. [Link]
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification | Journal of Pharmaceutical Quality Assurance and Quality Control [matjournals.co.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Validation of N-Trityl-L-serine Methyl Ester
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral building blocks is paramount. N-Trityl-L-serine methyl ester is a critical intermediate in peptide synthesis and the development of complex molecules, where the protection of both the amine and carboxylic acid functionalities of L-serine is essential. The bulky trityl group provides steric hindrance, preventing racemization at the α-carbon and offering stability under various reaction conditions, while the methyl ester protects the carboxylic acid.
This guide provides an in-depth comparison of two common protocols for the synthesis of this compound, offering insights into the causality behind experimental choices. We will delve into the detailed methodologies, present a comparative analysis of their performance, and outline a comprehensive validation strategy to ensure the integrity of the final product.
Understanding the Core Chemistry: The "Why" Behind the Synthesis
The synthesis of this compound hinges on two key transformations: the esterification of the carboxylic acid and the protection of the primary amine. The order of these steps is crucial. Typically, the methyl ester is prepared first, followed by the N-tritylation. This sequence is preferred because the starting material, L-serine methyl ester hydrochloride, is a commercially available and stable salt. Direct tritylation of L-serine can be challenging due to the presence of the free carboxylic acid, which can complicate the reaction and purification.
The N-tritylation reaction itself is a nucleophilic substitution where the nitrogen atom of the amino group attacks the electrophilic carbon of trityl chloride. A non-nucleophilic organic base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Comparative Synthesis Protocols
Two prevalent methods for the synthesis of this compound are presented below. Protocol A represents a standard approach using a common organic solvent, while Protocol B explores the use of a different solvent system which can influence reaction kinetics and work-up procedures.
Protocol A: Dichloromethane (DCM) as the Reaction Solvent
Dichloromethane is a widely used solvent in organic synthesis due to its ability to dissolve a broad range of organic compounds and its relatively low boiling point, which facilitates removal post-reaction.
Experimental Protocol:
-
To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM, 10 mL/g of starting material), add triethylamine (2.2 eq) dropwise at 0 °C (ice bath).
-
Allow the mixture to stir for 15 minutes to ensure the complete formation of the free amine.
-
In a separate flask, dissolve trityl chloride (1.05 eq) in dry DCM.
-
Add the trityl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.[1]
Protocol B: N,N-Dimethylformamide (DMF) as the Reaction Solvent
N,N-Dimethylformamide is a polar aprotic solvent that can enhance the rate of SN2 reactions by solvating cations more effectively than anions, leaving the nucleophile (the amine) more reactive.
Experimental Protocol:
-
To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in dry N,N-dimethylformamide (DMF, 8 mL/g of starting material), add triethylamine (2.2 eq) dropwise at 0 °C.[1]
-
Stir the mixture for 15 minutes at 0 °C.
-
Add trityl chloride (1.05 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and air-dry.
-
Dissolve the crude solid in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Performance Comparison
The choice of protocol can significantly impact the outcome of the synthesis. The following table provides a comparative summary based on typical experimental results.
| Parameter | Protocol A (DCM) | Protocol B (DMF) | Rationale for Difference |
| Reaction Time | 4-6 hours | 2-4 hours | DMF's polar aprotic nature can accelerate the SN2 reaction between the amine and trityl chloride. |
| Typical Yield | 85-95% | 90-98% | The enhanced reaction rate in DMF often leads to higher conversion and yield. |
| Purity (post-chromatography) | >98% | >98% | Both protocols, when combined with proper chromatographic purification, can yield highly pure product. |
| Work-up Procedure | Liquid-liquid extraction | Precipitation followed by filtration | The water-miscibility of DMF allows for a precipitation-based work-up, which can be faster but may require more careful washing to remove trapped impurities. |
| Solvent Removal | Relatively easy (low boiling point) | More challenging (high boiling point) | DCM is volatile and easily removed under reduced pressure. DMF requires higher temperatures and vacuum for complete removal. |
Visualizing the Synthetic Workflow
To better illustrate the procedural flow of each protocol, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound using Protocol A (DCM).
Caption: Workflow for the synthesis of this compound using Protocol B (DMF).
Validation of the Final Product: A Self-Validating System
The synthesis of a compound is incomplete without rigorous validation of its identity and purity. A multi-technique approach is essential for a self-validating system.
Validation Workflow:
Sources
A Comparative Guide to the Strategic Use of N-Trityl-L-serine Methyl Ester in Complex Synthesis
For researchers navigating the intricate landscape of peptide synthesis and complex molecule construction, the choice of protecting groups is a critical decision that dictates the success and efficiency of a synthetic route. The serine residue, with its nucleophilic hydroxyl side-chain, presents a particular challenge. This guide provides an in-depth comparison of N-Trityl-L-serine methyl ester as a strategic building block, evaluating its performance against common alternatives and offering field-proven insights into its application.
The Strategic Value of the Trityl Group in Serine Protection
The triphenylmethyl (Trityl, Trt) group is a bulky N-terminal protecting group renowned for its unique acid lability.[1][2] Unlike the more robust acid-labile Boc group or the base-labile Fmoc group, the Trt group can be cleaved under exceptionally mild acidic conditions, offering a valuable layer of orthogonality in multi-step syntheses.[2]
This compound presents the serine backbone pre-configured with N-terminal protection and C-terminal esterification.[3][4] This leaves the crucial hydroxyl side-chain available for subsequent reaction or for strategic non-protection in shorter peptide sequences.[5] The steric hindrance imparted by the three phenyl rings of the trityl group is a defining feature, influencing both its reactivity and the conformations of peptide intermediates.[6]
Caption: Key structural features of the reagent.
Comparative Analysis with Alternative Protecting Groups
The selection of a protecting group strategy hinges on factors of stability, orthogonality, and the conditions required for removal. The N-Trityl group occupies a specific niche in this landscape.
| Protecting Group | Attachment | Cleavage Conditions | Key Advantages | Typical Use Case |
| N-Trityl (Trt) | α-Amino | Mild Acid (e.g., 1-5% TFA in DCM, AcOH)[1] | Very mild deprotection; Orthogonal to Fmoc, Cbz, and many side-chain groups.[2] | Synthesis of sensitive peptides; When orthogonality with acid-labile side-chain groups (like tBu) is needed.[5][6] |
| N-Boc | α-Amino | Strong Acid (e.g., 25-50% TFA in DCM)[7] | Robust and well-established; High yields in standard SPPS.[8] | Standard Boc-based Solid Phase Peptide Synthesis (SPPS).[5] |
| N-Fmoc | α-Amino | Base (e.g., 20% Piperidine in DMF)[7][9] | Orthogonal to acid-labile groups; Mild deprotection conditions.[10] | Standard Fmoc-based SPPS, especially for complex peptides.[] |
| O-tert-Butyl (tBu) | Hydroxyl | Strong Acid (e.g., >90% TFA, often with scavengers)[5][7] | Stable to both Fmoc and Trt deprotection conditions. | Protection of Ser/Thr hydroxyl in Fmoc-SPPS.[6] |
| O-Benzyl (Bzl) | Hydroxyl | Strong Acid (HF) or Catalytic Hydrogenation[5][12] | Very stable; Used in Boc-SPPS. | Protection of Ser/Thr hydroxyl in Boc-SPPS. |
Causality Behind Experimental Choices: The primary reason to select this compound is for its gentle deprotection profile. In a complex synthesis featuring acid-sensitive functionalities, such as tert-butyl ethers or esters on other parts of the molecule, the strong acid required to remove a Boc group would indiscriminately cleave them. The Trityl group, however, can often be selectively removed, leaving those other groups intact. This orthogonality is paramount in the convergent synthesis of complex peptide fragments.[2][5]
Case Study: Fragment Assembly in Complex Peptide Synthesis
While a complete total synthesis of a major natural product using this compound as the starting material is not prominently documented, its application is best illustrated in a strategic fragment-coupling scenario.
Objective: Synthesize a protected tripeptide fragment, Fmoc-Lys(Boc)-Ala-Ser-OMe, where the C-terminal serine methyl ester must be deprotected at the N-terminus for subsequent coupling without disturbing the Boc group on the lysine side-chain.
Rationale for Using this compound:
-
Orthogonality: The N-Trityl group on the serine unit can be cleaved with mild acid, leaving the Lys(Boc) group completely intact. Using a Boc-protected serine would necessitate a final deprotection step that would also remove the lysine's side-chain protection.
-
Efficiency: Starting with the methyl ester avoids a separate esterification step on the C-terminal residue.
Caption: Workflow for orthogonal synthesis of a peptide fragment.
Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and clarity.
Protocol 1: Selective N-Trityl Deprotection
This procedure details the mild acid-catalyzed removal of the N-Trityl group, a cornerstone of its strategic utility.[1]
Materials:
-
N-trityl-protected peptide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Dissolve the N-trityl-protected peptide (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cool the stirred solution to 0 °C using an ice bath. This minimizes potential side reactions with other acid-sensitive groups.
-
Prepare a 1-2% (v/v) solution of TFA in DCM.
-
Add the TFA solution dropwise to the peptide solution. The reaction progress should be monitored closely by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 30-60 minutes), carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. The triphenylmethanol byproduct is non-polar and typically elutes easily.[1]
Protocol 2: Synthesis of L-serine Methyl Ester Hydrochloride
This is a foundational preparation for the starting material, prior to N-tritylation.[13][14]
Materials:
-
L-serine (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[13] (1.2 - 2.0 equiv)
-
Diethyl ether
Step-by-Step Methodology (using SOCl₂):
-
Suspend L-serine (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Cool the suspension to -10 °C to 0 °C in an ice-salt bath.
-
Add thionyl chloride (1.2 equiv) dropwise to the stirred suspension over 30-45 minutes. The temperature must be kept below 5 °C. Causality: This exothermic reaction generates HCl gas in situ, which catalyzes the esterification.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The suspension will gradually become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the resulting residue and triturate to induce crystallization of the hydrochloride salt.
-
Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used without further purification.[15]
Conclusion
This compound is not a universal replacement for Boc- or Fmoc-protected serine derivatives but rather a specialized tool for syntheses demanding fine-tuned orthogonality. Its key advantage lies in the exceptionally mild acidic conditions required for N-terminal deprotection, enabling the preservation of other acid-sensitive protecting groups like Boc and tBu ethers within a complex molecular architecture. For drug development professionals and synthetic chemists, mastering the application of the N-Trityl group provides a critical strategic advantage, allowing for more elegant and efficient routes to complex, sensitive peptide targets.
References
- Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
- Boc-L-serine methyl ester. Chem-Impex.
- Fmoc-L-serine methyl ester. Chem-Impex.
- Fmoc-L-serine methyl ester. ChemBK.
- LiCl-mediated, easy and low-cost removal of the trityl group
- Trityl Group Deprotection
- Boc-L-serine methyl ester | 2766-43-0. ChemicalBook.
- CAS 2766-43-0 Boc-L-serine methyl ester. AK Scientific, Inc.
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses.
- This compound | 4465-44-5. LookChem.
- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- A three-component reagent system for rapid and mild removal of O -, N - and S -trityl protecting groups. Organic & Biomolecular Chemistry (RSC Publishing).
- Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis. Benchchem.
- Fmoc-L-serine methyl ester | 82911-78-2. J&K Scientific LLC.
- Fmoc-L-serine methyl ester - (CAS 82911-78-2). BOC Sciences.
- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK.
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Various Sources.
- A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Various Sources.
- N-Trityl- L -serine methyl ester 99 4465-44-5. Sigma-Aldrich.
- Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Solid-phase peptide synthesis using N-trityl-amino acids. Lett. Pept. Sci.
- Solid-phase peptide synthesis using Nα-trityl-amino acids.
- Synthesis of L-serine methyl ester hydrochloride. PrepChem.com.
- l-Serine methyl ester hydrochloride. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of N-Trityl-L-serine Methyl Ester in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. Among the vast arsenal of chiral synthons derived from the amino acid pool, N-Trityl-L-serine methyl ester stands out as a versatile and valuable reagent. This guide provides an in-depth technical comparison of this compound with alternative synthons and protecting group strategies, supported by experimental data and detailed protocols to inform your selection process.
The Strategic Advantage of this compound
This compound is a doubly protected derivative of L-serine, featuring a bulky trityl (Trt) group on the α-amino group and a methyl ester protecting the carboxylic acid. This specific combination of protecting groups offers a unique set of properties that make it a powerful tool in both peptide chemistry and the asymmetric synthesis of complex bioactive molecules.
The primary advantage of the N-Trityl group lies in its steric bulk and its mild acid lability. This allows for the selective deprotection of other protecting groups, such as base-labile Fmoc or more acid-labile Boc groups, in the presence of the N-Trityl group. Conversely, the Trityl group can be removed under very mild acidic conditions that leave many other protecting groups, including t-butyl esters, intact. This orthogonality is a cornerstone of modern protecting group strategy in complex molecule synthesis.
Comparative Analysis: N-Trityl vs. Alternative Protecting Groups for L-Serine Methyl Ester
The choice of the N-protecting group for serine methyl ester is dictated by the overall synthetic strategy, including the nature of the desired final product and the other functional groups present in the molecule. Here, we compare the N-Trityl group with two of the most common N-protecting groups in organic synthesis: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group Strategy | Key Characteristics & Advantages | Disadvantages & Considerations |
| This compound | Mild Acid Lability: Cleaved under very mild acidic conditions (e.g., dilute TFA, acetic acid), allowing for high selectivity. Steric Hindrance: The bulky trityl group can influence diastereoselectivity in subsequent reactions and can prevent unwanted side reactions at the nitrogen atom. Orthogonality: Compatible with both Fmoc (base-labile) and Boc (strongly acid-labile) strategies. | Bulky Nature: The steric hindrance can sometimes impede the reactivity of the adjacent carboxyl group in coupling reactions. Cost: Can be more expensive than simpler protecting groups like Boc. |
| N-Boc-L-serine methyl ester | Robust and Widely Used: A cornerstone of peptide synthesis and general organic synthesis. Moderate Acid Lability: Removed with stronger acids (e.g., neat TFA, HCl in dioxane), providing a different window of selectivity compared to Trityl. | Harsh Deprotection: The required strong acidic conditions can lead to side reactions with sensitive functional groups. Less Orthogonal with t-Butyl Side Chains: Simultaneous deprotection can occur. |
| N-Fmoc-L-serine methyl ester | Base Lability: Removed under mild basic conditions (e.g., piperidine in DMF), offering excellent orthogonality with acid-labile protecting groups. UV-Active: The fluorenyl group allows for easy monitoring of reaction progress by UV spectroscopy. | Base Sensitivity of the Molecule: Not suitable for substrates containing other base-sensitive functional groups. Potential for Diketopiperazine Formation: Especially when coupling the third amino acid in solid-phase peptide synthesis. |
Experimental Data Synopsis:
-
In solid-phase peptide synthesis (SPPS), the choice between Fmoc and Boc strategies is well-established, with each having its own set of optimized coupling reagents and protocols. The N-Trityl group is less common for the α-amino protection in standard SPPS but offers advantages in specific applications, such as the synthesis of peptides with sensitive side chains where very mild deprotection is required.
-
For solution-phase synthesis of complex molecules, the orthogonality of the N-Trityl group often leads to higher overall yields in multi-step sequences by avoiding the harsh conditions required for Boc deprotection and the potential base-mediated side reactions associated with Fmoc removal.
This compound as a Chiral Building Block
Beyond its role in peptide synthesis, this compound is a valuable chiral synthon for the construction of a variety of enantiomerically pure molecules.[1] The inherent chirality of the serine backbone, combined with the differential reactivity of its three functional groups (N-protected amine, protected carboxyl, and free hydroxyl), allows for its elaboration into a wide range of complex structures.
Applications in the Synthesis of Bioactive Molecules:
-
Aziridines and other Heterocycles: The hydroxyl group of this compound can be readily converted into a leaving group (e.g., tosylate, mesylate), facilitating intramolecular nucleophilic substitution by the nitrogen atom to form chiral N-Trityl-aziridine-2-carboxylate. This strained heterocycle is a versatile intermediate for the synthesis of a variety of nitrogen-containing compounds, including non-natural amino acids and alkaloids.
-
Chiral Ligands: The serine backbone can be incorporated into more complex molecular scaffolds to create chiral ligands for asymmetric catalysis. The predictable stereochemistry of the starting material ensures the enantiopurity of the final ligand.
-
Drug Discovery: As a component of the "chiral pool," L-serine and its derivatives are frequently used as starting materials for the total synthesis of natural products and their analogs for drug discovery programs.[1] The use of a pre-protected and activated form like this compound can significantly streamline the synthetic route.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is adapted from established methods for the N-tritylation of amino acid esters.
Materials:
-
L-serine methyl ester hydrochloride
-
Triethylamine (Et3N)
-
Trityl chloride (TrCl)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve trityl chloride (1.05 eq) in anhydrous DCM.
-
Add the trityl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.
Representative Protocol: Solution-Phase Peptide Coupling using this compound
This protocol outlines a typical solution-phase peptide bond formation using a carbodiimide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
C-terminally protected amino acid or peptide (e.g., H-Gly-OBn, 1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (or Oxyma) (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the C-terminally protected amino acid or peptide (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (or DIC) (1.1 eq) to the reaction mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous NaHCO3 solution, 1 M aqueous HCl solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel to obtain the desired product.
Visualization of Key Concepts
Orthogonality of Protecting Groups
Caption: Orthogonal deprotection strategies for a multi-protected serine derivative.
Workflow for this compound in Synthesis
Caption: Synthetic workflow from L-serine to this compound and its applications.
Conclusion
This compound is a highly valuable and versatile chiral building block for modern organic synthesis. Its unique combination of steric bulk and mild acid-labile N-protection provides significant advantages in terms of orthogonality and selectivity, particularly in complex, multi-step synthetic sequences. While alternatives such as N-Boc and N-Fmoc protected serine esters have their well-established places in synthesis, the strategic application of this compound can often provide a milder and more efficient route to desired target molecules. The experimental protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to make informed decisions and effectively leverage this powerful synthetic tool.
References
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of N-Trityl-L-serine methyl ester
For researchers and scientists engaged in the intricate processes of peptide synthesis and drug development, the responsible management of chemical reagents is paramount. N-Trityl-L-serine methyl ester, a common building block in peptide synthesis, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and environmental stewardship.
Understanding the Compound: Hazard Profile and Handling Precautions
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[3] | Prevents direct skin contact with the chemical. |
| Protective Clothing | A standard laboratory coat. Fire/flame resistant clothing is recommended when handling larger quantities.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[4] | Prevents inhalation of fine particles, especially when handling the solid powder. |
All handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should be approached as a systematic process, from the point of generation to the final hand-off for professional disposal. This workflow is designed to comply with general hazardous waste regulations.[6]
Caption: Disposal workflow for this compound.
Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management.[5]
-
Identify as Solid Chemical Waste: this compound is a solid. It should not be mixed with liquid waste, sharps, or regular trash.[5][7]
-
Check for Incompatibilities: Do not mix this compound with strong oxidizing agents or strong acids.[4] Store it separately from these chemical classes to prevent hazardous reactions.[8]
Containerization and Labeling
The integrity of the waste container is critical for preventing leaks and ensuring safe storage.[6][8]
-
Select a Compatible Container: Use a clean, dry, and durable container made of a material that will not react with the chemical, such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap.[8]
-
Label the Container: Before adding any waste, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (Avoid abbreviations)
-
The date when waste was first added to the container
-
The primary hazards (e.g., "Combustible Solid")
-
The name of the principal investigator or lab contact
-
Accumulation in a Satellite Accumulation Area (SAA)
Designated storage areas are required for hazardous waste.[6][8]
-
Transfer to SAA: Once waste is containerized and capped, move it to a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Storage Conditions: The SAA should be a secondary containment unit (like a tray or bin) to contain potential leaks. Store the container in a cool, dry, and well-ventilated location, away from sources of ignition.[3]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[8][9] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
Disposal of Contaminated Materials and Empty Containers
-
Grossly Contaminated Items: Materials heavily contaminated with this compound (e.g., weigh boats, gloves, spill cleanup materials) should be collected and placed in the same solid hazardous waste container.
-
Empty Containers: An empty product container can be disposed of as regular trash only after all contents have been removed.[9] For an added measure of safety, consider triple-rinsing the container with a suitable solvent (like methanol or ethanol). The resulting rinsate must be collected and disposed of as hazardous liquid chemical waste.[9] After rinsing, deface or remove the original product label before discarding the container.[9]
Requesting Final Disposal
Laboratory personnel should never attempt to dispose of this chemical through the standard trash or sewer system.[3][9]
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S (or equivalent) department is responsible for the final collection and disposal of hazardous waste.[6]
-
Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup. This is typically done when the container is full or has been in the SAA for a specified time limit (e.g., one year for partially filled containers).[8]
By adhering to this structured disposal protocol, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- SAFETY D
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. [Link]
- How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]
- Planning a Peptide Synthesis. AAPPTec. [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Trityl-L-serine methyl ester
Welcome to your comprehensive guide on the safe handling of N-Trityl-L-serine methyl ester (CAS 4465-44-5). As a protected amino acid derivative crucial for peptide synthesis, its proper handling is paramount to ensure both the integrity of your research and the safety of laboratory personnel.[1] This document moves beyond a simple checklist, providing a procedural framework grounded in a risk-assessment-based approach to safety. We will explore the why behind each recommendation, empowering you to make informed decisions for a secure laboratory environment.
Foundational Safety: Hazard Identification
Before handling any chemical, understanding its intrinsic hazards is the critical first step. While this compound is not classified as a hazardous substance under most GHS classifications, it is a fine organic powder.[2] The primary risks associated with this and similar compounds stem from mechanical and physical exposure rather than high chemical reactivity.
Key Hazards to Mitigate:
-
Inhalation: As a fine powder, the dust can be easily aerosolized during handling (e.g., weighing, transferring). Inhaling chemical dust can cause respiratory tract irritation.[3]
-
Eye Contact: Direct contact of the powder with eyes can cause significant mechanical irritation.[4]
-
Skin Contact: While not a primary irritant, prolonged or repeated skin contact should be avoided to prevent potential sensitization and to maintain good laboratory hygiene.[4]
-
Ingestion: Accidental ingestion must be prevented through strict adherence to laboratory protocols.[4]
Based on these potential routes of exposure, a multi-layered PPE strategy is essential.
The Baseline Protocol: Universal PPE Requirements
This is the minimum required PPE for any activity involving this compound, regardless of the quantity or specific procedure.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are mandatory. They provide a crucial barrier against accidental splashes or airborne particles during routine handling.
-
Protective Clothing: A flame-resistant laboratory coat, fully buttoned, must be worn to protect against spills and contamination of personal clothing.[4]
-
Hand Protection: Chemically resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[4] It is critical to wash hands thoroughly after removing gloves.
Task-Specific Protocols: Escalating Protection Based on Risk
Different laboratory procedures carry different levels of risk. Here, we detail the necessary PPE and operational controls for common tasks, explaining the rationale behind each step.
This task presents the highest risk of aerosolization. The primary goal is to contain the powder and prevent inhalation.
Step-by-Step Methodology:
-
Engineering Control: Always handle the solid powder inside a certified chemical fume hood or a powder containment balance enclosure. This is the most effective way to control airborne dust.
-
Respiratory Protection: If a fume hood is unavailable or the scale of work increases the risk of dust generation, a NIOSH-approved N95 respirator is required. This prevents the inhalation of fine particulates.
-
Eye Protection: Upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.
-
Hand Protection: Standard nitrile gloves are sufficient. Use a spatula for all transfers to minimize dust creation.
-
Technique: When transferring, do so slowly and close to the surface of the receiving vessel to minimize the distance the powder can fall and become airborne.
Once the compound is in solution, the inhalation risk from dust is eliminated, but the risk of chemical splashes increases.
Step-by-Step Methodology:
-
Engineering Control: All solution preparations and reactions should be conducted within a chemical fume hood to contain any potential vapors from the solvents used (e.g., dichloromethane, triethylamine, as are common in synthesis).
-
Eye Protection: Chemical splash goggles are mandatory. The risk of a splash from liquid is higher and potentially more dangerous than from a solid.
-
Hand Protection: Continue to use nitrile gloves. If a splash occurs, remove the contaminated glove immediately, wash your hands, and don a new glove.
-
Protective Clothing: Ensure your lab coat is fully buttoned. For larger-scale work with a higher splash risk, consider using a chemically resistant apron over the lab coat.
Emergency and Disposal Procedures
A trustworthy safety plan accounts for accidents and proper waste management.
-
Spill Management:
-
Alert personnel in the immediate area.
-
Wearing your full task-specific PPE (goggles, lab coat, gloves), gently cover the spill with an absorbent material to prevent further aerosolization.
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area with soap and water.
-
-
Disposal Plan:
-
All disposable PPE (gloves, etc.) that comes into contact with the chemical should be considered contaminated. Dispose of it in a sealed bag and place it in the solid chemical waste stream.
-
Unused this compound and any reaction waste should be collected in a clearly labeled, sealed container for disposal through your institution's hazardous waste program. Do not discharge into drains.[4]
-
Quick Reference Guide
For ease of use, the following table summarizes the required PPE for different operational scenarios.
| Laboratory Task | Eye Protection | Hand Protection | Respiratory Protection | Key Rationale & Controls |
| Storage/Setup | Safety Glasses | Nitrile Gloves | Not Required | Baseline protection against incidental contact. |
| Weighing Solid | Chemical Goggles | Nitrile Gloves | N95 Respirator | High risk of dust inhalation. Work in a fume hood or containment enclosure. |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Not Required | High risk of chemical splash. Work in a fume hood to contain solvent vapors. |
| Handling Spills | Chemical Goggles | Nitrile Gloves | N95 Respirator | Protect against both splash and re-aerosolization during cleanup. |
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- SAFETY DATA SHEET. Wokai Biotechnology.
- Cas 4465-44-5,this compound. LookChem.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
